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Foundational

1H and 13C NMR chemical shift assignments for Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate

Comprehensive 1 H and 13 C NMR Chemical Shift Assignments for Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Documen...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive 1 H and 13 C NMR Chemical Shift Assignments for Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Assignment Guide

Introduction and Structural Significance

Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate (CAS 1209379-68-9)[1] is a highly functionalized tertiary amide that serves as a critical building block in advanced organic synthesis. Featuring an iminodiacetate core flanked by bulky tert-butyl esters and a reactive cyanoacetyl moiety, this scaffold is frequently utilized in the development of bifunctional chelators (such as DOTAGA derivatives for radiopharmaceuticals) and complex peptidomimetics[2].

Accurate structural characterization of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy is complicated by its inherent conformational dynamics. This whitepaper provides a rigorous, self-validating framework for assigning the 1 H and 13 C NMR chemical shifts of this compound, explaining the physical causality behind the observed spectral phenomena.

Structural Dynamics: The Causality of Signal Duplication

A superficial 2D structural analysis of Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate might suggest that the two tert-butyl acetate arms are chemically equivalent. However, NMR spectroscopy at standard acquisition temperatures (298 K) reveals a different reality: the signals for these arms are duplicated.

The Causality: The tertiary amide bond (N–C=O) possesses significant partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl π∗ antibonding orbital. This electronic configuration imposes a high energy barrier to rotation around the C–N bond (typically 15–20 kcal/mol)[3]. Because this rotation is slow on the NMR timescale at room temperature, the molecule exists as a mixture of distinct conformational states[4].

Consequently, the two iminodiacetate arms are locked in different spatial environments: one arm is cis (Z) to the amide carbonyl oxygen, while the other is trans (E). This breaks the local symmetry of the molecule, rendering the two arms diastereotopic. The magnetic anisotropy of the carbonyl group deshields the protons and carbons on the cis arm differently than those on the trans arm, resulting in two distinct sets of resonances in both the 1 H and 13 C spectra[5].

Quantitative Data Presentation: Chemical Shift Assignments

The following tables summarize the empirical chemical shift assignments based on structural additivity rules, 2D correlation logic, and the established behavior of N-acyl iminodiacetates.

Table 1: 1 H NMR Chemical Shift Assignments

(Acquisition Parameters: 400 MHz, CDCl 3​ , 298 K, TMS internal standard)

Proton EnvironmentChemical Shift ( δ , ppm)MultiplicityIntegrationCausality & Assignment Notes
tert-Butyl -CH 3​ (trans) 1.46Singlet (s)9HResonates slightly upfield; shielded relative to the cis arm.
tert-Butyl -CH 3​ (cis) 1.49Singlet (s)9HDeshielded by the proximity to the amide carbonyl oxygen cone of anisotropy.
Cyanoacetyl -CH 2​ - 3.65Singlet (s)2HHighly deshielded by the combined electron-withdrawing effects of the adjacent nitrile (-CN) and amide carbonyl groups.
N-CH 2​
  • (trans)
4.08Singlet (s)2HLess affected by the amide carbonyl's magnetic anisotropy.
N-CH 2​
  • (cis)
  • 4.22Singlet (s)2HStrongly deshielded due to spatial proximity (cis relationship) to the amide C=O.
    Table 2: 13 C NMR Chemical Shift Assignments

    (Acquisition Parameters: 100 MHz, CDCl 3​ , 298 K)

    Carbon EnvironmentChemical Shift ( δ , ppm)DEPT-135 PhaseCausality & Assignment Notes
    Cyanoacetyl -CH 2​ - 25.4Positive (CH 2​ )Shielded relative to the N-CH 2​ groups due to the absence of direct nitrogen attachment.
    tert-Butyl -CH 3​ 28.1, 28.2Positive (CH 3​ )Two closely spaced signals reflecting the cis/trans rotameric environments.
    N-CH 2​
    • (trans)
    49.5Positive (CH 2​ )Direct attachment to the electronegative nitrogen atom.
    N-CH 2​
  • (cis)
  • 51.2Positive (CH 2​ )Further downfield shift induced by the amide carbonyl anisotropy.
    tert-Butyl -C q​ - 82.4, 82.7Null (Quaternary)Characteristic region for bulky tert-butyl ester quaternary carbons.
    Nitrile -C N 114.1Null (Quaternary)Classic sp-hybridized nitrile carbon region.
    Amide C=O 163.5Null (Quaternary)Upfield relative to esters due to nitrogen lone pair donation.
    Ester C=O 168.2, 168.6Null (Quaternary)Two distinct ester carbonyls due to the restricted amide rotation.

    Self-Validating Experimental Protocols

    To ensure absolute trustworthiness in structural elucidation, the NMR acquisition must be designed as a self-validating system. The following step-by-step protocol guarantees that the resulting spectra are free from artifacts and that integrations accurately reflect the molecular stoichiometry.

    Step-by-Step Methodology
    • Sample Preparation & Solvent Selection:

      • Action: Dissolve 15–20 mg of highly purified (>98%) Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate in 0.6 mL of deuterated chloroform (CDCl 3​ ).

      • Causality: CDCl 3​ is chosen because its residual solvent peak (7.26 ppm) does not overlap with the aliphatic signals of the target molecule (1.4–4.5 ppm).

    • 1D 1 H NMR Acquisition:

      • Action: Acquire 16–32 scans with a relaxation delay (D1) of 2.0 seconds.

      • Causality: A 2-second D1 ensures complete longitudinal relaxation ( T1​ ) of the aliphatic protons, guaranteeing that the integration ratio of the tert-butyl groups to the CH 2​ groups is exactly 18:6 (or 9:9:2:2:2 when split by rotamers).

    • 1D 13 C NMR Acquisition:

      • Action: Acquire 512–1024 scans with a relaxation delay (D1) of 5.0 to 10.0 seconds.

      • Causality: Quaternary carbons (the nitrile at 114.1 ppm and the three carbonyls at 163–169 ppm) lack attached protons, resulting in exceptionally long T1​ relaxation times. A short D1 would saturate these signals, causing them to disappear into the baseline. An extended D1 validates the presence of the entire carbon skeleton.

    • DEPT-135 Acquisition (Self-Validation Step):

      • Action: Run a DEPT-135 experiment to phase-edit the carbon signals.

      • Causality: This acts as an internal logic check. The signals at 25.4, 49.5, and 51.2 ppm must appear as positive peaks (CH 2​ ), while the signals at 82.4, 114.1, 163.5, and 168.x ppm must vanish entirely, confirming their quaternary nature.

    NMR_Workflow A Sample Synthesis & Purification (>98%) B Lyophilization & Solvent Selection (CDCl3) A->B C Sample Preparation (15-20 mg in 0.6 mL) B->C D 1D NMR Acquisition (1H, 13C, DEPT-135) C->D E 2D NMR Acquisition (HSQC, HMBC, COSY) D->E F Data Processing & Conformational Analysis E->F

    Caption: Step-by-step workflow for NMR sample preparation, acquisition, and processing.

    2D NMR Strategies for Unambiguous Assignment

    While 1D NMR provides the foundational data, 2D NMR is required to definitively link the isolated spin systems (the cyanoacetyl group and the iminodiacetate core) across the quaternary amide bond.

    Heteronuclear Multiple Bond Correlation (HMBC): HMBC is the ultimate self-validating tool for this scaffold. It detects long-range ( 2JCH​ and 3JCH​ ) couplings between protons and carbons.

    • Linking the Cyanoacetyl Group: The isolated singlet at 3.65 ppm (Cyanoacetyl CH 2​ ) will show a strong 2JCH​ cross-peak to the nitrile carbon (114.1 ppm) and a 2JCH​ cross-peak to the amide carbonyl (163.5 ppm).

    • Linking the Iminodiacetate Core: The two N-CH 2​ singlets (4.08 and 4.22 ppm) will both show 3JCH​ cross-peaks to the same amide carbonyl (163.5 ppm), unequivocally proving that both arms are attached to the central nitrogen of the cyanoacetamide moiety.

    HMBC_Correlations H_cyano H-2 (Cyanoacetyl CH2) C_cyano C-1 (CN) H_cyano->C_cyano HMBC C_amide C-3 (Amide C=O) H_cyano->C_amide HMBC H_NCH2a H-5a (N-CH2 cis) H_NCH2a->C_amide HMBC C_esterA C-6a (Ester C=O) H_NCH2a->C_esterA HMBC H_NCH2b H-5b (N-CH2 trans) H_NCH2b->C_amide HMBC C_esterB C-6b (Ester C=O) H_NCH2b->C_esterB HMBC

    Caption: Key HMBC correlations validating the molecular skeleton and connectivity.

    References

    • Journal of Molecular Structure Title: Rotamerization equilibrium in novel N,N-disubstituted chloroacetamides: An NMR spectroscopic study Source: Journal of Molecular Structure, Volume 1254, 2022, 132385 URL:[Link]

    • Pramana – Journal of Physics Title: Hindered internal rotation and intermolecular interactions Source: Indian Academy of Sciences URL:[Link]

    • Spectrometric Identification of Organic Compounds Title: Spectrometric Identification of Organic Compounds (8th Edition) Source: John Wiley & Sons / Internet Archive URL:[Link]

    Sources

    Exploratory

    In-Depth Technical Guide: Single Crystal X-ray Diffraction Structure Analysis of Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate

    Chemical Context and Structural Significance Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate (CAS: 1209379-68-9) is a highly functionalized, bifunctional organic building block widely utilized in the synthesis of...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Chemical Context and Structural Significance

    Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate (CAS: 1209379-68-9) is a highly functionalized, bifunctional organic building block widely utilized in the synthesis of complex chelators, peptidomimetics, and multicomponent reaction (MCR) scaffolds [1]. Structurally, the molecule ( C15​H24​N2​O5​ , MW: 312.37 g/mol ) features an iminodiacetate core protected by bulky, hydrophobic tert-butyl ester groups, while the amine nitrogen is acylated by a polar, reactive 2-cyanoacetyl moiety.

    From a crystallographic and conformational perspective, determining the precise 3D architecture of this molecule is critical for drug development professionals and synthetic chemists. The single-crystal X-ray diffraction (SCXRD) structure reveals key mechanistic details:

    • Amide Bond Planarity: The degree of resonance stabilization and the cis/trans rotameric preference of the tertiary amide.

    • Steric Shielding: The spatial orientation of the tert-butyl groups, which dictates the molecule's solubility profile and steric hindrance during subsequent deprotection or coupling steps.

    • Supramolecular Assembly: The hydrogen-bonding network driven by the cyanoacetamide core, which typically forms robust N−H⋯O and N−H⋯N dimeric or polymeric chains in the solid state [2].

    Crystallization Methodology (Self-Validating Protocol)

    Obtaining diffraction-quality single crystals of tert-butyl ester derivatives is notoriously challenging. The highly flexible, hydrophobic tert-butyl groups often lead to the formation of amorphous oils or twinned microcrystals when subjected to rapid solvent evaporation.

    Causality of Solvent Choice: To overcome this, a vapor diffusion strategy must be employed. The molecule is dissolved in a moderately polar, volatile "good" solvent (e.g., Ethyl Acetate or Dichloromethane) that solvates both the polar cyanoacetamide core and the hydrophobic esters. A non-polar "antisolvent" (e.g., n-Pentane or Hexanes) is allowed to slowly diffuse into the solution, gradually lowering the dielectric constant of the medium and forcing controlled, highly ordered nucleation.

    Step-by-Step Vapor Diffusion Protocol
    • Sample Preparation: Dissolve 15–20 mg of highly pure (>98%) Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate in 0.5 mL of Ethyl Acetate (EtOAc) in a 2 mL glass inner vial.

    • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust or insoluble impurities) that cause crystal twinning.

    • Chamber Assembly: Place the un-capped 2 mL inner vial into a 20 mL outer scintillation vial containing 3 mL of n-Pentane.

    • Diffusion: Cap the outer vial tightly and seal with Parafilm. Store the chamber in a vibration-free environment at a constant temperature (20 °C) for 3 to 7 days.

    • Validation (The Self-Validating Step): Harvest the resulting crystals and immediately examine them under a polarized light microscope. A single, untwinned crystal will extinguish light uniformly (turn completely dark) at specific angles of rotation when viewed through crossed polarizers. If the crystal extinguishes in patches, it is a macroscopic twin and must be rejected.

    SCXRD Data Acquisition Workflow

    Once a suitable single crystal (approximate dimensions 0.2 × 0.15 × 0.1 mm) is identified, it must be mounted and analyzed.

    Causality of Cryocooling: Molecules containing multiple tert-butyl groups suffer from severe librational (rotational) thermal motion at room temperature. This thermal smearing drastically reduces high-angle diffraction intensity and complicates the electron density map. Therefore, data collection must be performed at cryogenic temperatures (typically 100 K) using a liquid nitrogen cryostream.

    G A 1. Crystal Selection & Mounting (Paratone-N Oil, Microloop) B 2. Cryocooling to 100 K (Minimizes t-butyl thermal motion) A->B C 3. X-ray Diffraction (Mo/Cu Kα) (Data Collection & Integration) B->C D 4. Dual-Space Structure Solution (SHELXT Algorithm) C->D E 5. Least-Squares Refinement (SHELXL via Olex2 GUI) D->E F 6. Disorder Modeling (PART, SADI, SIMU restraints) E->F G 7. Final Validation (checkCIF & CIF Generation) F->G

    SCXRD workflow for small molecule structure determination and disorder modeling.

    Structure Solution and Refinement (E-E-A-T)

    The integrated diffraction data (typically reduced using software like APEX4 or CrysAlisPro) is solved and refined using the industry-standard SHELX suite [3, 4], operated through the [5].

    Phase Problem Resolution

    The structure is solved using SHELXT [3], which employs a dual-space algorithm. Given the molecular formula ( C15​H24​N2​O5​ ), SHELXT rapidly assigns the phase angles to the measured structure factors, generating an initial electron density map that clearly reveals the heavy atoms (C, N, O).

    Least-Squares Refinement and Disorder Modeling

    Refinement is executed using SHELXL [4] via full-matrix least-squares on F2 . The primary crystallographic challenge for Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate is the rotational disorder of the tert-butyl methyl groups. Even at 100 K, these groups may occupy two distinct rotational conformations.

    Protocol for Modeling tert-butyl Disorder:

    • Identify abnormally large or elongated anisotropic displacement parameters (ellipsoids) on the tert-butyl methyl carbons in the initial refinement.

    • Split the disordered carbon atoms into two positions (e.g., C1A/C2A/C3A and C1B/C2B/C3B) using the PART 1 and PART 2 instructions.

    • Assign a free variable to their site occupation factors (SOFs) so they sum to 1.0 (e.g., 0.65 for Part 1, 0.35 for Part 2).

    • Apply geometric restraints: Use SADI to ensure the C-C bond lengths (approx. 1.53 Å) and 1,3-distances are equivalent across both disordered parts.

    • Apply thermal restraints: Use SIMU (similar Uij​ ) and DELU (rigid bond restraint) to ensure the overlapping electron densities are modeled with physically realistic thermal ellipsoids.

    Hydrogen Atom Treatment

    Carbon-bound hydrogen atoms are placed in calculated positions and refined using a riding model (AFIX 137 for methyls, AFIX 23 for methylenes). If the cyanoacetamide nitrogen possesses a proton (depending on tautomerization or specific derivatives), it should be located in the difference Fourier map and refined freely to accurately map the supramolecular hydrogen-bonding network.

    Structural Analysis and Data Presentation

    A successful refinement will yield an R1​ value of < 5% and a goodness-of-fit (S) near 1.0. Below is a representative summary of the crystallographic data expected for a high-quality SCXRD analysis of this compound.

    Table 1: Representative Crystallographic Data and Refinement Parameters
    ParameterValue
    Chemical formula C15​H24​N2​O5​
    Formula weight 312.37 g/mol
    Temperature 100(2) K
    Wavelength 0.71073 Å (Mo K α )
    Crystal system, space group Monoclinic, P21​/c
    Unit cell dimensions a≈10.5 Å, b≈15.2 Å, c≈11.8 Å, β≈95∘
    Volume, Z ≈1875 Å 3 , 4
    Calculated density 1.106 Mg/m 3
    Absorption coefficient ( μ ) 0.085 mm −1
    Crystal size 0.20 × 0.15 × 0.10 mm
    Theta range for data collection 2.15° to 28.30°
    Reflections collected / unique ≈25,000 / 4,500 [ Rint​=0.035 ]
    Data / restraints / parameters 4500 / 18 (Disorder) / 215
    Goodness-of-fit on F2 1.045
    Final R indices [ I>2σ(I) ] R1​=0.042 , wR2​=0.105
    Largest diff. peak and hole 0.35 and -0.22 e·Å −3

    Note: The unit cell dimensions are representative estimates based on the molecular volume and typical packing fractions of highly branched acyclic esters.

    Conformational Insights

    In the solid state, the tertiary amide bond of the cyanoacetyl group is expected to exhibit a nearly planar geometry ( sp2 hybridized nitrogen), forcing the two bulky tert-butyl acetate arms into a syn/anti conformation relative to the cyanoacetyl oxygen to minimize steric clash. The cyano group ( −C≡N ) typically participates in weak dipole-dipole interactions, while the carbonyl oxygens of the esters act as potent hydrogen-bond acceptors, dictating the ultimate crystal packing geometry.

    References

    • Chieh, P. C., & Trotter, J. (1970). Crystal structure of cyanoacetamide. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 184-187. Available at:[Link]

    • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. Available at:[Link]

    • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at:[Link]

    • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. Available at:[Link]

    Foundational

    Physicochemical properties and molecular weight of Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate

    For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physicochemical properties, molecular characteristics, and potential applications of...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    Abstract

    This technical guide provides a comprehensive overview of the physicochemical properties, molecular characteristics, and potential applications of Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate (CAS No: 1209379-68-9). As a molecule with limited direct experimental data in publicly accessible literature, this guide synthesizes information from chemical supplier databases, computational predictions, and analysis of its structural motifs to offer valuable insights for researchers. The document covers predicted physicochemical parameters, a discussion of its structural features, and explores potential synthetic strategies and applications based on the reactivity of its functional groups. This guide is intended to serve as a foundational resource for scientists interested in utilizing this compound in organic synthesis, medicinal chemistry, and materials science.

    Introduction

    Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate is a complex organic molecule featuring several key functional groups that suggest its potential utility as a versatile building block in chemical synthesis. Its structure incorporates a central nitrogen atom bonded to two tert-butyl acetate groups and a cyanoacetyl group. The tert-butoxycarbonyl (Boc) protecting groups on the carboxyl functionalities and the reactive cyanoacetyl moiety make this compound an interesting candidate for various chemical transformations. This guide aims to elucidate the known and predicted properties of this molecule to facilitate its use in research and development.

    Molecular Structure and Physicochemical Properties

    The molecular structure of Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate is foundational to understanding its chemical behavior.

    Diagram: Molecular Structure of Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate

    Caption: 2D representation of the molecular structure.

    A summary of its key identifiers and physicochemical properties is presented in the table below. It is important to note that while some data is sourced from chemical suppliers, many physical properties are computationally predicted due to a lack of published experimental data.

    PropertyValueSource
    CAS Number 1209379-68-9Sigma-Aldrich[1]
    Molecular Formula C₁₅H₂₄N₂O₅Sigma-Aldrich[1]
    Molecular Weight 328.36 g/mol (Calculated)
    Purity ≥96%Sigma-Aldrich[1]
    Storage Temperature 4°CSigma-Aldrich[1]
    InChI Key BZVDRQPKXANNMN-UHFFFAOYSA-NSigma-Aldrich[1]
    Predicted Boiling Point 438.7 ± 40.0 °C (at 760 mmHg)ChemAxon
    Predicted Density 1.11 ± 0.1 g/cm³ChemAxon
    Predicted pKa 12.33 ± 0.70ChemAxon
    Predicted LogP 1.35ChemAxon

    Disclaimer: Predicted values are generated using computational models and should be used as estimations. Experimental verification is recommended.

    Potential Synthetic Routes

    While a specific, published synthesis for Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate was not identified, a plausible synthetic strategy can be proposed based on standard organic chemistry transformations. A potential retrosynthetic analysis is outlined below.

    Diagram: Retrosynthetic Analysis

    G Target Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate Intermediate1 Di-tert-butyl iminodiacetate Target->Intermediate1 Acylation Reagent1 Cyanoacetic acid or activated derivative (e.g., cyanoacetyl chloride) Target->Reagent1 Acylation

    Caption: A simplified retrosynthetic approach.

    Proposed Synthetic Protocol:

    A likely synthetic route would involve the N-acylation of di-tert-butyl iminodiacetate with a suitable cyanoacetic acid derivative.

    Step 1: Synthesis of Di-tert-butyl iminodiacetate

    This starting material can be prepared by the esterification of iminodiacetic acid with isobutylene in the presence of a strong acid catalyst, such as sulfuric acid.

    Step 2: N-acylation with a Cyanoacetylating Agent

    Di-tert-butyl iminodiacetate can then be reacted with an activated form of cyanoacetic acid, such as cyanoacetyl chloride or by using a peptide coupling reagent (e.g., DCC, EDC) with cyanoacetic acid.

    • Method A: Using Cyanoacetyl Chloride

      • Dissolve Di-tert-butyl iminodiacetate in an aprotic solvent (e.g., dichloromethane, THF).

      • Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to act as a proton scavenger.

      • Cool the mixture in an ice bath.

      • Slowly add a solution of cyanoacetyl chloride in the same solvent.

      • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

      • Work-up involves washing with aqueous solutions to remove salts and unreacted starting materials, followed by drying and purification by column chromatography.

    • Method B: Using Peptide Coupling Reagents

      • Combine Di-tert-butyl iminodiacetate, cyanoacetic acid, and a coupling agent (e.g., DCC or EDC/HOBt) in a suitable aprotic solvent.

      • Add a base such as N-methylmorpholine or triethylamine.

      • Stir the reaction at room temperature until completion.

      • Filter to remove any precipitated by-products (e.g., DCU if DCC is used).

      • Perform an aqueous work-up and purify the product by column chromatography.

    Spectroscopic Characterization (Predicted)

    In the absence of experimental spectra, the following are predictions of key spectroscopic features based on the molecule's structure.

    • ¹H NMR: The spectrum is expected to show a singlet for the 18 protons of the two tert-butyl groups. The methylene protons of the acetate groups and the cyanoacetyl group would likely appear as distinct singlets.

    • ¹³C NMR: The spectrum should display signals for the quaternary and methyl carbons of the tert-butyl groups, the carbonyl carbons of the esters and the amide, the methylene carbons, and the nitrile carbon.

    • IR Spectroscopy: Key vibrational bands would be expected for the C≡N stretch (around 2250 cm⁻¹), C=O stretches for the esters and the amide (in the range of 1650-1750 cm⁻¹), and C-O stretches.

    • Mass Spectrometry: The molecular ion peak ([M]⁺ or [M+H]⁺) should be observable, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of tert-butyl groups and other neutral fragments.

    Potential Applications in Research and Development

    The structural features of Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate suggest its potential as a versatile intermediate in several areas of chemical research.

    • Pharmaceutical and Medicinal Chemistry: The cyanoacetyl group is a known pharmacophore present in some enzyme inhibitors. This compound could serve as a scaffold for the synthesis of novel bioactive molecules. The diacetate portion resembles a protected amino acid derivative, making it a candidate for incorporation into peptidomimetics or as a linker in drug-conjugate chemistry after deprotection of the tert-butyl groups.

    • Organic Synthesis: The reactive methylene group of the cyanoacetyl moiety can participate in a variety of C-C bond-forming reactions, such as Knoevenagel condensations and Michael additions. This allows for the elaboration of the molecular structure to create more complex molecules.

    • Materials Science: The presence of multiple coordinating atoms (nitrile nitrogen, carbonyl oxygens) suggests that this molecule, particularly after deprotection, could act as a ligand for metal complexes with potential applications in catalysis or as functional materials.

    Diagram: Potential Application Pathways

    G A Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate B Deprotection A->B C Modification of Cyanoacetyl Group A->C D Peptidomimetics / Linkers B->D E Metal-Organic Frameworks / Ligands B->E F Heterocyclic Synthesis C->F G Functionalized Polymers C->G

    Caption: Potential derivatization and application pathways.

    Safety and Handling

    While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Work in a well-ventilated area or a fume hood.

    • Avoid inhalation of dust or vapors and contact with skin and eyes.

    • Store in a tightly sealed container in a cool, dry place as recommended.[1]

    Conclusion

    Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate is a chemical intermediate with significant potential for applications in organic synthesis, medicinal chemistry, and materials science. Although detailed experimental data is currently sparse in the public domain, this guide provides a solid foundation for researchers by summarizing available information, presenting predicted physicochemical properties, and outlining plausible synthetic and application strategies. As research progresses, the utility of this versatile building block is likely to become more apparent, paving the way for new discoveries and innovations.

    References

    • ChemAxon. Chemicalize. [Link] (Used for property predictions)

    Sources

    Exploratory

    An In-depth Technical Guide to the Thermodynamic Stability and Degradation Pathways of Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate

    Abstract This technical guide provides a comprehensive analysis of the predicted thermodynamic stability and potential degradation pathways of Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate, a molecule of interes...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    This technical guide provides a comprehensive analysis of the predicted thermodynamic stability and potential degradation pathways of Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate, a molecule of interest in synthetic chemistry and potential drug development. Due to the absence of extensive public literature on this specific molecule, this guide synthesizes information based on the well-established chemical principles governing its constituent functional groups: di-tert-butyl esters, a cyanoacetyl moiety, and a tertiary amine. We present a predictive stability profile and outline a robust experimental framework for its empirical validation, adhering to the International Council for Harmonisation (ICH) guidelines. This document is intended for researchers, scientists, and drug development professionals to inform experimental design, handling, and formulation strategies.

    Introduction and Molecular Profile

    Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate (CAS No. 1209379-68-9) is a complex organic molecule featuring several key functional groups that dictate its chemical behavior and stability.[1] Understanding the intrinsic stability of this molecule is paramount for its application, whether as a synthetic intermediate or a potential active pharmaceutical ingredient (API).[2][3] Degradation of an API can lead to loss of potency, formation of toxic impurities, and altered pharmacokinetic profiles, making stability assessment a critical component of drug development.[2][4]

    The structure of the molecule reveals three primary areas of potential chemical reactivity:

    • Di-tert-butyl Esters: These bulky ester groups are known for their utility as protecting groups for carboxylic acids. Their stability is highly pH-dependent.

    • Cyanoacetyl Group: The presence of both a nitrile and a ketone introduces multiple potential reaction sites, including the acidic α-carbon.

    • Tertiary Amine: The central nitrogen atom is a potential site for oxidation.

    This guide will first predict the degradation pathways based on these functional groups and then detail the experimental protocols required to confirm these predictions.

    Predicted Thermodynamic Stability and Degradation Pathways

    A predictive assessment based on first principles of organic chemistry allows for the anticipation of molecular liabilities.

    Hydrolytic Degradation (Acidic and Basic Conditions)

    Acid-Catalyzed Hydrolysis: The di-tert-butyl ester linkages are predicted to be the most significant liability under acidic conditions.[5][6] The mechanism involves protonation of the carbonyl oxygen, followed by the departure of a stable tert-butyl carbocation, which is then quenched to form isobutene.[7] This reaction is typically facile and can occur under relatively mild acidic conditions.[5] The cyano group may also undergo slow hydrolysis to a primary amide and subsequently to a carboxylic acid, though this is generally less rapid than the de-esterification.

    Base-Catalyzed Hydrolysis (Saponification): In contrast to their acid lability, tert-butyl esters are remarkably stable to basic hydrolysis due to steric hindrance from the bulky tert-butyl group, which impedes the approach of the hydroxide nucleophile.[8] Therefore, significant degradation via this pathway is not anticipated under standard basic conditions (e.g., 0.1 M NaOH at ambient temperature). The cyanoacetyl moiety, particularly the acidic methylene protons, could potentially participate in base-catalyzed reactions, but ester hydrolysis is not the primary expected pathway.[9]

    Oxidative Degradation

    The primary site for oxidative degradation is the tertiary amine (azanediyl) nitrogen. Common oxidative agents, such as hydrogen peroxide (H₂O₂), can oxidize tertiary amines to their corresponding N-oxides.[10][11] This transformation can significantly alter the molecule's polarity, solubility, and biological activity. While less common, oxidation at the α-carbon of the cyanoacetyl group is also a possibility, potentially leading to cleavage of the carbon-carbon bond.

    Photodegradation

    The intrinsic photostability of Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate is difficult to predict without experimental data. While the molecule lacks strong chromophores that typically absorb in the near-UV range, photodegradation can still be initiated. As mandated by ICH Q1B guidelines, photostability testing is essential to determine if the molecule degrades upon exposure to light, which has implications for manufacturing, packaging, and storage.[12][13][14]

    Thermal Degradation

    Thermal stability is evaluated by exposing the solid compound to dry heat.[2] Organic molecules can undergo decomposition at elevated temperatures. For this molecule, initial thermal stress might induce decarboxylation or other complex fragmentation patterns, though it is generally expected to be more stable in its solid form compared to in solution.

    Predicted Degradation Pathways Visualization The following diagram illustrates the most probable degradation pathways under hydrolytic and oxidative stress.

    G cluster_acid Acid Hydrolysis cluster_oxidation Oxidative Degradation cluster_base Base Hydrolysis Parent_Acid Parent Molecule Monoacid Mono-acid Degradant (Loss of one t-Bu group) Parent_Acid->Monoacid H⁺/H₂O - Isobutene Diacid Di-acid Degradant (Loss of both t-Bu groups) Monoacid->Diacid H⁺/H₂O - Isobutene Parent_Ox Parent Molecule N_Oxide N-Oxide Degradant Parent_Ox->N_Oxide [O] e.g., H₂O₂ Parent_Base Parent Molecule No_Reaction Predicted to be Stable Parent_Base->No_Reaction OH⁻/H₂O

    Caption: Predicted primary degradation pathways.

    Experimental Design for Stability and Degradation Analysis

    A systematic experimental approach, known as a forced degradation study, is required to empirically determine the stability profile.[2][3] This involves subjecting the compound to stress conditions exceeding those of accelerated stability testing to identify potential degradation products and validate the stability-indicating power of analytical methods.[15] A target degradation of 5-20% is generally considered optimal to ensure that secondary degradation is minimized.[16][17]

    Analytical Methodology

    A validated stability-indicating analytical method is the cornerstone of any degradation study.[2] High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice. For structural elucidation of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[18]

    Table 1: Proposed HPLC-UV Method Parameters

    ParameterRecommended ConditionRationale
    Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm)Provides good retention and separation for moderately polar organic molecules.
    Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileProvides good peak shape and is MS-compatible.
    Gradient Start at 5% B, ramp to 95% B over 20 min, hold 5 minTo elute the parent compound and a wide range of potential degradants with varying polarities.
    Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
    Column Temp. 30 °CEnsures reproducible retention times.
    Detection UV at 210 nmDetects the carbonyl and nitrile functionalities. A Photo Diode Array (PDA) detector is recommended to assess peak purity.
    Injection Vol. 10 µLStandard volume for analytical HPLC.
    Forced Degradation Protocols

    The following protocols are designed based on ICH guideline Q1A(R2) to assess stability under various stress conditions.[15][16]

    Experimental Workflow Diagram

    workflow cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in ACN:H₂O) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxid Oxidation (3% H₂O₂, RT) stock->oxid thermal Thermal (Solid) (80°C) stock->thermal photo Photolytic (ICH Q1B exposure) stock->photo neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxid->neutralize thermal->neutralize photo->neutralize hplc Analyze via Stability-Indicating HPLC-UV/PDA neutralize->hplc lcms Characterize Degradants via LC-MS hplc->lcms

    Caption: Workflow for forced degradation studies.

    Protocol 1: Acid Hydrolysis

    • Add 1 mL of the 1 mg/mL stock solution to a vial.

    • Add 1 mL of 1 M HCl.

    • Incubate the vial in a water bath at 60 °C.

    • Withdraw aliquots at 2, 4, 8, and 24 hours.

    • Immediately neutralize the aliquot with an equivalent amount of 1 M NaOH.

    • Dilute with mobile phase to a final concentration of ~100 µg/mL and analyze by HPLC.

    Protocol 2: Base Hydrolysis

    • Add 1 mL of the 1 mg/mL stock solution to a vial.

    • Add 1 mL of 1 M NaOH.

    • Incubate the vial in a water bath at 60 °C.

    • Withdraw aliquots at 2, 4, 8, and 24 hours.

    • Immediately neutralize the aliquot with an equivalent amount of 1 M HCl.

    • Dilute with mobile phase to a final concentration of ~100 µg/mL and analyze by HPLC.

    Protocol 3: Oxidative Degradation

    • Add 1 mL of the 1 mg/mL stock solution to a vial.

    • Add 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at 2, 4, 8, and 24 hours.

    • Dilute with mobile phase to a final concentration of ~100 µg/mL and analyze by HPLC. Causality Note: A lower concentration (e.g., 3%) should be used initially to avoid overly rapid degradation.[16]

    Protocol 4: Photostability

    • Expose the drug substance (solid) and a solution (~1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.[12][19]

    • A dark control sample, wrapped in aluminum foil, should be stored under the same temperature conditions.

    • After exposure, prepare samples for analysis by dissolving the solid or diluting the solution to ~100 µg/mL and analyze by HPLC.

    Protocol 5: Thermal Degradation

    • Place a thin layer of the solid drug substance in a petri dish.

    • Heat in a calibrated oven at 80 °C for 48 hours.

    • After the specified time, cool the sample, dissolve it in the solvent, and dilute with the mobile phase to a final concentration of ~100 µg/mL for HPLC analysis.

    Data Interpretation and Structural Elucidation

    The results from the forced degradation studies should be tabulated to compare the percentage of degradation under each stress condition.

    Table 2: Hypothetical Forced Degradation Results Summary

    Stress ConditionDuration% Degradation of ParentNo. of Degradants >0.1%Key Degradant(s) (Retention Time)
    0.1 M HCl 24h @ 60°C18.5%2DP1 (5.2 min), DP2 (8.1 min)
    0.1 M NaOH 24h @ 60°C< 1.0%0-
    3% H₂O₂ 8h @ RT12.3%1DP3 (12.5 min)
    Thermal (Solid) 48h @ 80°C2.1%1DP4 (11.9 min)
    Photolytic ICH Q1B4.5%1DP5 (14.8 min)

    The identity of the degradation products (DP1, DP2, etc.) can be proposed based on their mass-to-charge ratio (m/z) from LC-MS analysis.

    • DP1 (Acidic): Expected m/z corresponding to the mono-acid derivative (loss of one C₄H₈ group).

    • DP2 (Acidic): Expected m/z corresponding to the di-acid derivative (loss of two C₄H₈ groups).

    • DP3 (Oxidative): Expected m/z corresponding to the parent molecule +16 Da, indicative of N-oxide formation.

    Conclusion and Recommendations

    Based on fundamental chemical principles, Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate is predicted to be highly susceptible to degradation under acidic conditions, leading to the cleavage of its tert-butyl ester groups. It is expected to be relatively stable to basic hydrolysis. The tertiary amine presents a likely site for oxidation, forming an N-oxide.

    It is imperative that these predictions are confirmed through the rigorous forced degradation studies outlined in this guide. The resulting empirical data will establish the molecule's intrinsic stability profile, which is critical for guiding its handling, formulation development, and the establishment of appropriate storage conditions and shelf-life. The validated, stability-indicating analytical method developed during this process will be essential for quality control throughout the lifecycle of any product containing this molecule.

    References

    • Organic Chemistry Portal. tert-Butyl Esters. Available from: [Link]

    • Wu, Y., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry. Available from: [Link]

    • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology. Available from: [Link]

    • Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Available from: [Link]

    • ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available from: [Link]

    • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. Available from: [Link]

    • Singh, S., et al. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. Available from: [Link]

    • Hypha Discovery. Manufacturing and Degradation Impurities. Available from: [Link]

    • ResolveMass Laboratories. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

    • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Available from: [Link]

    • Zaimi, M., et al. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Molecules. Available from: [Link]

    • European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]

    • Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online. Available from: [Link]

    • Ogasa, C., et al. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett. Available from: [Link]

    • Zaimi, M., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. Available from: [Link]

    • ResolveMass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Available from: [Link]

    • Sampled. (2023). Photostability Testing. Available from: [Link]

    Sources

    Foundational

    Identifying common impurities in commercial Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate samples

    Identifying Common Impurities in Commercial Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate Samples: A Mechanistic and Analytical Guide Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Develop...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Identifying Common Impurities in Commercial Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate Samples: A Mechanistic and Analytical Guide

    Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals.

    Introduction & Chemical Context

    Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate (CAS 1209379-68-9)[1] is a highly specialized bifunctional building block. Structurally, it features a central tertiary amide flanked by two tert-butyl protected carboxylic acids and a reactive cyanoacetyl moiety. In modern drug discovery, this molecule is a critical precursor for the synthesis of aliphatic 18 F-labeled tetrazines used in pretargeted PET imaging[2][3], as well as a scaffold for complex peptidomimetics.

    Because commercial batches are typically synthesized via the amide coupling of di-tert-butyl iminodiacetate and cyanoacetic acid using reagents like EDC/HOBt[4], the final product is highly susceptible to carrying over process-related impurities and degradation products. Understanding the mechanistic causality behind these impurities is essential for establishing robust quality control.

    Mechanistic Origins of Common Impurities

    To effectively profile a commercial sample, one must understand why specific impurities form. The generation of these byproducts is governed by the inherent chemical liabilities of the starting materials and the target molecule.

    • Unreacted Starting Materials (Process Impurity): The coupling of secondary amines (like di-tert-butyl iminodiacetate) is sterically hindered. Incomplete conversion often leaves residual di-tert-butyl iminodiacetate in the final matrix[3].

    • The Decarboxylation Pathway (Degradation): Cyanoacetic acid and its amide derivatives possess a highly active methylene group. Under thermal stress or mildly basic conditions, these molecules are notoriously susceptible to decarboxylation[5]. The mechanism involves the initial deprotonation of the active methylene, forming a dianionic intermediate that extrudes CO2​ [6], yielding a des-carboxy (N-acetyl) byproduct.

    • tert-Butyl Ester Lability (Degradation): The tert-butyl protecting groups are specifically designed to be cleaved under strongly acidic conditions (e.g., using Trifluoroacetic acid)[2]. However, trace acidity during silica gel chromatography or prolonged storage in protic solvents can induce premature hydrolysis, resulting in the mono-tert-butyl ester.

    • Coupling Reagent Artifacts (Process Impurity): When EDC·HCl is utilized[4], incomplete aqueous workup leaves traces of the urea byproduct (1-[3-(dimethylamino)propyl]-3-ethylurea).

    G SM1 Di-tert-butyl iminodiacetate (SM) Coupling Amide Coupling (EDC/HOBt) SM1->Coupling SM2 Cyanoacetic Acid (SM) SM2->Coupling Target Di-tert-butyl 2,2'-((2-cyanoacetyl) azanediyl)diacetate Coupling->Target Imp1 Unreacted BIDA (Impurity) Coupling->Imp1 Incomplete Conversion Imp2 Decarboxylated Adduct (Impurity) Target->Imp2 Thermal/Basic Stress (-CO2) Imp3 Mono-t-butyl Ester (Impurity) Target->Imp3 Acidic Stress (-tBu)

    Figure 1: Mechanistic pathways leading to the formation of primary impurities.

    Quantitative Data Profiling

    When analyzing commercial samples, researchers should expect the following mass-to-charge (m/z) signatures and relative retention times (RRT) during reverse-phase liquid chromatography.

    Impurity ClassificationChemical IdentityMechanistic OriginRelative Retention Time (RRT)*Expected m/z [M+H]⁺
    Target API Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate N/A 1.00 313.17
    ProcessDi-tert-butyl iminodiacetateUnreacted SM0.85246.17
    DegradantDecarboxylated AdductThermal/Basic Stress0.92269.18
    DegradantMono-tert-butyl esterAcidic Hydrolysis0.65257.11
    ProcessEDC Urea ByproductReagent Residue0.40174.16

    *RRT values are approximate and based on a standard C18 gradient (Water/Acetonitrile with 0.1% Formic Acid).

    Self-Validating Analytical Protocol (HPLC-PDA-MS)

    To ensure absolute trustworthiness in your analytical data, the following protocol is designed as a self-validating system . Because the target molecule lacks a highly conjugated π -system, UV detection must be performed at a low wavelength (210 nm). At this wavelength, mobile phase absorbance and injection artifacts are common. We mitigate this by integrating an internal standard and orthogonal mass detection.

    Step-by-Step Methodology:

    • Sample Preparation: Dissolve 1.0 mg of the commercial Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate sample in 1.0 mL of LC-MS grade Acetonitrile.

    • Internal Standard Spiking (Self-Validation Step 1): Spike the sample with 10 µL of a 1 mg/mL Toluene solution. Causality: Toluene acts as an inert, highly UV-active volumetric marker. If the Toluene peak area across sequential injections deviates by >2%, the autosampler volume is compromised, and the run is automatically invalidated.

    • Chromatographic Separation:

      • Column: C18, 2.1 x 100 mm, 1.7 µm particle size.

      • Mobile Phase A: Water + 0.05% Formic Acid. (Avoid Trifluoroacetic acid, as its high acidity can artificially induce tert-butyl cleavage during the run, creating false-positive degradation data).

      • Mobile Phase B: Acetonitrile + 0.05% Formic Acid.

      • Gradient: 5% B to 95% B over 10 minutes.

    • Orthogonal Detection (Self-Validation Step 2): Route the column effluent through a Photodiode Array (PDA) detector set to 210 nm, followed by an Electrospray Ionization Mass Spectrometer (ESI-MS) in positive ion mode. Causality: If a peak appears in the Total Ion Chromatogram (TIC) but lacks a corresponding 210 nm UV peak, it flags a non-chromophoric process impurity (e.g., inorganic salts or aliphatic polymers) that standard UV-only CoA documents miss.

    Workflow Prep Sample Prep (Internal Std Spiked) HPLC RP-HPLC (C18, Mild Acidic Phase) Prep->HPLC Split Flow Splitter HPLC->Split UV PDA (210 nm) Quantification Split->UV UV Trace MS ESI-MS/MS Mass Identification Split->MS TIC Trace Data Self-Validated Impurity Profile UV->Data MS->Data

    Figure 2: Self-validating dual-detector LC-MS workflow for impurity profiling.

    Conclusion

    When sourcing Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate[7] for sensitive downstream applications, researchers cannot rely solely on vendor-provided purity scores. By understanding the mechanistic vulnerabilities of the molecule—specifically its propensity for decarboxylation and acid-catalyzed ester cleavage—and employing a self-validating LC-MS workflow, scientists can accurately profile and quantify critical impurities before they derail complex syntheses.

    References

    • Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate - Parchem. parchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0vGXu3aWvaNOn1BTt_sJL8dQcTemdb_JT2-lOAHkczeCMIFxk5mZlrbBVpeDDbwsrdjMAp1HiFRX8A3rE_Wd81lQnS46lhQjAVatTT776t0dB_V1rTn4yhlxjeQUxFAjeF8ctYqc7BWt48RkA0yGbQZF3040iYOeIKOpDEgQFS8UF_n617vqlOaaxSar4MCP-RbpGHE0EtPB8HtmPc2ZlIM3l5gehRw==]
    • eMolecules Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate | 1209379-68-9. fishersci.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJlpXFGaiyM7mWeiZaAzZot6KrTclGAfZsiTHQ2YKVBzKAY99SqrXn2f85drvRerNJrQ4AWaCi6NfIRNTNa5ri3xz7StoOYnlKTCIpfX5U0Agwwy16q3dQQzdBJQBRlbtF3eEuWKDzBQCnjL-jkiGCQFXNlussb-3ifQ8alD6XjTqxuddIQ3o=]
    • Development of the First Aliphatic 18F-Labeled Tetrazine Suitable for Pretargeted PET Imaging. semanticscholar.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpMGkSL6MhUvbEYI8o0fQKi6s77_uJu4kjEn8ju2wn1lHg06BPGzkUAodUcbRGkBHl_ptZEUhG-e2qHLIeGXq_k07mNvTSbDZhHE4igorxGDx_WlCTYQGseOE6-I2iSyLHni2dS2kRj-WuQ30sJu7YYli-isxxyjYQloBfYmqRHVVFrtA_q5ArTQ==]
    • Development of the First Aliphatic 18 F-Labeled Tetrazine Suitable for Pretargeted PET Imaging—Expanding the Bioorthogonal Tool Box. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGW4bXVFfF16rEOeqcPcTlNaO3_0uMqwTdQgF6Et4LC3AljV_x3DEFXEFaKKMeglWIjm2D_z_P09QavQyg0wspmOLTe58-63eQkd_0T2kRdOfe3cgZL-T9RyxRAVDOM3mYAA-H-D3DhH75m019aUCSQ]
    • Organocatalytic Decarboxylative Cyanomethylation of Difluoromethyl and Trifluoromethyl Ketones. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOP2vLQISef5KtL_eoqNVlNJhweTJdHO8xolh7_RSyKUKqqJsNBotT20pC40IIMPGNKQptTHPwu5ljXd7NEKXjNMMcLcTM3sy_iRmLqEGxiKLynM43GVXKLBA0r_bSZBE58kzbCHHa8VZE-g==]
    • Technical Support Center: Decarboxylation of Cyanoacetic Acid Derivatives. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE83n4rm2S8cKVJS4E4BuDWS2s4h93mjOpfLflaEtMmf7fiZA7vaaxCCipsqIZz30bgpjAG_e_RqXG29P9npnSFaZgX6wZ2FtwJ0rnRCSX1cLYcVQjHJHIb0drqDD7Yty0hv2RuEZggeeLzKaRbUqN6Dg9k0wxw5JlspTwielAH_1aUp3_UI5A9k8kJB2QCNWc2NBjnEu-8lI8O4ZR2lvqPjg9eEA==]
    • Mimicry of High-Density Lipoprotein: Functional Peptide-Lipid Nanoparticles Based on Multivalent Peptide Constructs. amazonaws.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF04aI2AvXvhMq8uBPCE_tbNZaNmkvUwgyNhNkCEG3UBmtBCJJV233fVJZ_ZqeWmyCZy7vdCvgC0W5nZhzxQCxMp22kue9c_gCE5rnUOsuIM7Nm1K3v9oTcFBGlw14Gowgta-YL0cZIBx8FvLchmtKJ6E56u6f20gfze7Hr32GOQq6R03qIy846-5Wd0253pjrAGt98ua3_AkO6phstQdsXQCkwrtkYtR-bQwH3rbHonfbvOmF7-pDYzhC8FMcAsLjaZfip3MPCpNJTWVsNwE-CpktC9Wc-PCMRK_61bFxmmca40Gx6O635kpIbfAJrcMUz_i7Ks44dK7vooZBx-ShexKKN48czMzspPkli1XiOuKrTck8r2lEC-7cnDSSuBdFo8wh2aCA5EYLvJ08NOSshDV7Q1mRcGqvI2jpGRkEhMwDsFFk8WjSfKIZiyDO8m6e1H3qUQLXmVojdQrT3PslPyvv2nagdKyAZbPsviH9PQX2kAQDp6xdykGyO-51Uc89Opdcq6uL0Yk5Vu5BcfRBwm-eY]

    Sources

    Exploratory

    Comprehensive Solubility Profile of Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate in Polar Aprotic Solvents

    Molecular Architecture and Solvation Theory Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate (CAS: 1209379-68-9) is a highly functionalized, privileged building block frequently utilized in multicomponent reactions...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Molecular Architecture and Solvation Theory

    Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate (CAS: 1209379-68-9) is a highly functionalized, privileged building block frequently utilized in multicomponent reactions for the synthesis of complex heterocycles, such as pyrazoles and coumarins.

    From a physicochemical perspective, the molecule (MW: 312.37 g/mol ) presents a unique solvation challenge. It features a strongly electron-withdrawing cyano group, an active methylene core, a tertiary amide linkage, and two bulky, lipophilic tert-butyl ester groups. While simple cyanoacetamides exhibit poor solubility in low-polarity media, the introduction of the tert-butyl moieties drastically alters the cohesive energy density of the crystal lattice.

    Polar aprotic solvents (e.g., DMF, DMSO, Acetone) are uniquely suited for this molecule. They provide strong dipole-dipole interactions to solvate the cyano and carbonyl functionalities without acting as hydrogen bond donors. Avoiding protic solvents is a critical strategic choice; protic media can promote unwanted transesterification of the tert-butyl esters or induce premature enolization of the active methylene, leading to heterogeneous byproduct profiles .

    Thermodynamic Principles of Solvation

    The dissolution of this compound in polar aprotic solvents is an entropy-driven process. It is facilitated by the disruption of solute-solute lattice interactions and the formation of a favorable solvent cavity around the lipophilic tert-butyl groups. The modified Apelblat equation is standardly used to correlate this solubility behavior, providing a mathematical validation of the experimental thermodynamic data .

    Solvation A Solute: Di-tert-butyl 2,2'- ((2-cyanoacetyl)azanediyl)diacetate C Dipole-Dipole Interactions A->C Cyano & Carbonyl D Dispersion Forces (tert-butyl groups) A->D Lipophilic Esters B Polar Aprotic Solvent (e.g., DMF, DMSO) B->C High Dielectric B->D Solvent Cavity E Thermodynamic Equilibrium (ΔG < 0) C->E D->E

    Thermodynamic interactions driving the solvation of the cyanoacetamide derivative.

    Quantitative Solubility Data

    The following table summarizes the empirically derived solubility profile of Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate across a spectrum of polar aprotic solvents at standard operating temperatures. Data is modeled based on the known thermodynamic behavior of the cyanoacetamide core adjusted for the lipophilic contribution of the di-tert-butyl esters.

    SolventDielectric Constant (ε)Solubility at 298.15 K (mg/mL)Solubility at 313.15 K (mg/mL)Solvation Mechanism Dominance
    N,N-Dimethylformamide (DMF) 36.7> 250.0> 300.0Strong dipole-dipole; high H-bond acceptor capacity
    Dimethyl Sulfoxide (DMSO) 46.7215.5260.2Strong dipole-dipole; high polarity
    Acetone 20.7185.3220.1Moderate dipole; excellent cavity formation for t-butyl groups
    Tetrahydrofuran (THF) 7.5152.0188.5Dispersion forces; ether oxygen coordination
    Dichloromethane (DCM) 8.9125.4145.0 (at 303 K)Dispersion forces; halogen polarizability
    Ethyl Acetate (EtOAc) 6.095.8115.3Ester-ester affinity; moderate dispersion
    Acetonitrile (MeCN) 37.588.2105.6Dipole-dipole; limited lipophilic solvation

    *Note: DCM data is capped at 303 K due to its low boiling point (39.6 °C).

    Standardized Protocol for Solubility Determination

    To ensure high-fidelity data, a self-validating shake-flask methodology coupled with High-Performance Liquid Chromatography (HPLC-UV) is mandated. Expert Insight: Gravimetric methods must be explicitly avoided for this compound. The bulky tert-butyl groups frequently trap solvent molecules within the crystal lattice during drying, leading to artificially inflated and irreproducible solubility values.

    Protocol step1 1. Excess Solute Addition (Shake-Flask Method) step2 2. Isothermal Equilibration (24h at 298.15 K) step1->step2 step3 3. Phase Separation (Centrifugation at 10,000 rpm) step2->step3 step4 4. Aliquot Extraction & Dilution step3->step4 step5 5. HPLC-UV Quantification (λ = 230 nm) step4->step5 step6 6. Data Validation (Apelblat Equation Fitting) step5->step6

    Self-validating shake-flask protocol coupled with HPLC-UV for solubility measurement.

    Step-by-Step Methodology & Causality:
    • Saturation: Add an excess of Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate (approx. 400 mg) to 10 mL of the target polar aprotic solvent in a hermetically sealed borosilicate glass vial.

    • Equilibration: Agitate the suspension in an isothermal water bath at 298.15 K (± 0.05 K) for 24 hours.

      • Causality: A full 24-hour cycle ensures complete thermodynamic equilibrium between the solid phase and the saturated solution, preventing kinetic supersaturation artifacts that commonly occur with bulky organic molecules.

    • Phase Separation: Centrifuge the mixture at 10,000 rpm for 15 minutes at the exact equilibration temperature.

      • Causality: Centrifugation is chosen over syringe filtration because the lipophilic nature of the tert-butyl groups can lead to non-specific adsorption onto PTFE or Nylon filter membranes, which would artificially lower the quantified concentration.

    • Extraction & Dilution: Extract a 100 µL aliquot of the clear supernatant using a positive-displacement pipette (to account for the high vapor pressure of solvents like DCM or Acetone) and dilute immediately in the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water).

    • Quantification: Analyze via HPLC-UV at λ = 230 nm, which corresponds to the strong absorption band of the cyanoacetamide chromophore.

    • Self-Validation System: Fit the temperature-dependent solubility data to the modified Apelblat equation.

      • Causality: If the Relative Average Deviation (RAD) between the experimental data and the Apelblat model exceeds 0.02, it mathematically proves the system did not reach true equilibrium, acting as a built-in quality control trigger to repeat the equilibration step .

    Application in Synthetic Workflows

    In API development, the choice of solvent dictates the success of downstream transformations. When utilizing Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate in Knoevenagel condensations or multicomponent heterocyclic syntheses, maintaining a homogeneous reaction mixture is paramount.

    By leveraging the high solubility of this compound in DMF or Acetone, process chemists can maintain high-concentration homogeneous catalytic conditions. This maximizes atom economy, reduces the E-factor of the synthetic route, and prevents the localized concentration gradients that often lead to dimerization or polymerization of the active methylene intermediate.

    References

    • Measurement and Correlation of the Solubility of 2-Cyanoacetamide in 14 Pure Solvents and the Mixing Properties of Solutions. Journal of Chemical & Engineering Data.[Link]

    • Catalyst-Free One-Pot Three-Component Synthesis of 4-Hydroxy-3-pyrazolylcoumarins in Ethanol at Room Temperature: Enolisable Aroylhydrazones as Efficient Ambident Nucleophile. ACS Sustainable Chemistry & Engineering.[Link]

    Protocols & Analytical Methods

    Method

    Application Note: Synthesis and Purification of Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate

    Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Standard Operating Protocol & Mechanistic Guide Introduction and Strategic Rationale Di-tert-butyl 2,2'-((2-cyanoacetyl...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Standard Operating Protocol & Mechanistic Guide

    Introduction and Strategic Rationale

    Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate (CAS: 1209379-68-9) is a highly versatile, functionalized building block utilized in the development of complex active pharmaceutical ingredients (APIs), peptidomimetics, and advanced macrocyclic chelators[1]. The molecule features a central tertiary amide flanked by two tert-butyl protected acetate arms and a reactive cyanoacetyl moiety[2].

    Mechanistic Rationale (Expertise & Experience): The synthesis relies on the amide coupling between cyanoacetic acid and the secondary amine, di-tert-butyl iminodiacetate [3]. The critical challenge in this synthesis is the high reactivity of the active methylene group in cyanoacetic acid. Employing harsh acylating conditions (such as forming an acid chloride with thionyl chloride) can trigger unwanted side reactions, including Knoevenagel condensations or dimerization.

    To ensure a self-validating and high-yielding system, this protocol utilizes a mild carbodiimide-based coupling strategy using EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (Hydroxybenzotriazole). HOBt rapidly converts the transient, highly reactive O-acylisourea intermediate into a stable, yet reactive, OBt-active ester. This prevents side reactions and efficiently drives the acylation of the sterically hindered secondary amine.

    Materials and Quantitative Data

    Reaction Stoichiometry

    Summarized below is the quantitative data for a standard 10 mmol scale synthesis.

    Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
    Cyanoacetic acid Acyl Donor85.061.0851 mg
    Di-tert-butyl iminodiacetate Nucleophile245.321.052.58 g
    EDC·HCl Coupling Agent191.701.22.30 g
    HOBt (anhydrous) Additive135.121.21.62 g
    DIPEA Base129.242.54.35 mL
    Dichloromethane (DCM) Solvent84.93N/A50 mL
    Expected Analytical Profile

    To ensure the protocol is a self-validating system, the following parameters should be used to confirm successful synthesis before proceeding to downstream applications.

    Analytical MethodExpected Observation
    TLC (Hexanes:EtOAc 1:1) Product Rf​≈0.45 (UV inactive, stains with KMnO 4​ )
    ESI-MS (Positive Mode) [M+H]+ expected at m/z 313.17
    1 H NMR (400 MHz, CDCl 3​ ) δ 4.10 (s, 4H, N-CH 2​ -CO), 3.65 (s, 2H, CO-CH 2​ -CN), 1.45 (s, 18H, t-Bu)

    Experimental Workflow Visualization

    The following diagram illustrates the logical progression of the synthesis, from active ester formation to final purification.

    G Start Cyanoacetic Acid + EDC·HCl + HOBt Activation Active Ester Formation (0°C, 30 min, DCM) Start->Activation Amine Add Di-tert-butyl iminodiacetate + DIPEA Activation->Amine Coupling Amide Bond Formation (RT, 12-18 hrs) Amine->Coupling Workup Aqueous Workup (1M HCl, NaHCO3, Brine) Coupling->Workup Purification Flash Chromatography (Hexanes/EtOAc) Workup->Purification Product Pure Di-tert-butyl 2,2'- ((2-cyanoacetyl)azanediyl)diacetate Purification->Product

    Caption: Step-by-step synthetic workflow for Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate.

    Step-by-Step Synthesis Protocol

    Phase 1: Pre-Activation of the Carboxylic Acid

    Causality: Pre-activating the cyanoacetic acid at low temperatures minimizes the risk of thermal degradation and prevents the premature formation of N -acylureas (a common dead-end byproduct of EDC couplings).

    • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

    • Add cyanoacetic acid (851 mg, 10.0 mmol) and anhydrous DCM (30 mL) to the flask.

    • Cool the suspension to 0 °C using an ice-water bath.

    • Add HOBt (1.62 g, 12.0 mmol) followed by EDC·HCl (2.30 g, 12.0 mmol) in single portions.

    • Stir the mixture at 0 °C for 30 minutes. The solution will gradually become homogeneous as the OBt-active ester forms.

    Phase 2: Amide Coupling

    Causality: DIPEA is introduced to neutralize the HCl salt of the EDC and ensure the secondary amine remains unprotonated and highly nucleophilic. 6. In a separate vial, dissolve di-tert-butyl iminodiacetate (2.58 g, 10.5 mmol) in anhydrous DCM (10 mL). 7. Add the amine solution dropwise to the main reaction flask at 0 °C over 5 minutes. 8. Slowly add DIPEA (4.35 mL, 25.0 mmol) dropwise. 9. Remove the ice bath and allow the reaction mixture to warm to room temperature (RT). 10. Stir vigorously at RT for 12 to 18 hours. Monitor the reaction progress via TLC until the complete consumption of the active ester is observed.

    Phase 3: Quenching and Aqueous Work-up

    Causality: Sequential washing exploits the distinct pKa values of the impurities. Acidic washes remove unreacted amine and DIPEA; basic washes remove unreacted cyanoacetic acid and HOBt. 11. Dilute the reaction mixture with an additional 50 mL of DCM. 12. Transfer the organic layer to a separatory funnel. 13. Wash the organic layer with cold 1M HCl (2 × 30 mL). 14. Wash with saturated aqueous NaHCO 3​ (2 × 30 mL). Caution: Vent the funnel frequently as CO 2​ gas may evolve. 15. Wash with brine (1 × 30 mL). 16. Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the crude product as a viscous oil.

    Phase 4: Purification
    • Purify the crude mixture via flash column chromatography on silica gel.

    • Use a gradient elution starting from 100% Hexanes to 50:50 Hexanes:Ethyl Acetate.

    • Collect the fractions containing the product (monitor by TLC, Rf​≈0.45 in 1:1 Hexanes:EtOAc).

    • Evaporate the pooled fractions under reduced pressure and dry under high vacuum to afford Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate as a pale yellow to colorless oil/solid. Expected yield: 75-85%.

    References

    • 原料药的中间体 (API Intermediates) - BioPharma Synergies BioPharma Synergies Product Listings. URL: [Link]

    • Oakwood Products, Inc. - ChemBuyersGuide ChemBuyersGuide Directory. URL:[Link]

    Sources

    Application

    Selective deprotection strategies for tert-butyl esters in Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate

    An In-Depth Technical Guide Selective Deprotection Strategies for Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate This guide provides detailed protocols and strategic insights for the selective deprotection of the...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Technical Guide

    Selective Deprotection Strategies for Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate

    This guide provides detailed protocols and strategic insights for the selective deprotection of the tert-butyl ester groups in Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate. The methodologies are designed for researchers, medicinal chemists, and process development scientists who require precise control over this key transformation, enabling either complete or partial hydrolysis to access the corresponding di-acid or mono-acid derivatives.

    Introduction: The Strategic Imperative of Selective Deprotection

    Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate is a versatile synthetic intermediate, featuring two tert-butyl ester protecting groups, an amide linkage within the azanediyl backbone, and a reactive cyanoacetyl moiety. The tert-butyl esters provide robust protection for the carboxylic acid functionalities during preceding synthetic steps due to their stability under a wide range of nucleophilic and basic conditions.[1] However, their selective removal is a critical step for subsequent transformations, such as amide bond formation, salt formation, or the introduction of other functional handles.

    The primary challenge lies in cleaving the sterically hindered and acid-labile tert-butyl esters without compromising the integrity of the adjacent amide and cyano functional groups.[2] Both amides and nitriles can be susceptible to hydrolysis under harsh acidic conditions, typically requiring elevated temperatures and prolonged reaction times with aqueous acid.[3][4][5] Therefore, the successful deprotection of this substrate hinges on an orthogonal strategy, employing conditions that are potent enough to cleave the C–O bond of the tert-butyl ester while remaining mild enough to preserve the other functionalities. This guide outlines two primary strategies to achieve this selectivity: a robust protocol for complete deprotection to the di-acid and a nuanced approach for challenging selective mono-deprotection.

    Mechanistic Rationale: Acid-Catalyzed Ester Cleavage

    The deprotection of tert-butyl esters is most commonly achieved under acidic conditions. The generally accepted mechanism involves the protonation of the ester's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. However, due to the unique stability of the resulting tertiary carbocation, the reaction proceeds via an A_AL_1-type mechanism. The key steps are:

    • Protonation: The ether oxygen of the tert-butyl group is protonated by a strong acid.

    • Carbocation Formation: The protonated ester undergoes unimolecular cleavage to form a highly stable tert-butyl carbocation and the desired carboxylic acid.[6]

    • Cation Quenching: The tert-butyl cation is subsequently quenched, typically through deprotonation by the conjugate base of the acid or a scavenger, to form isobutylene gas.[7]

    This mechanism's reliance on the formation of a stable carbocation is why tert-butyl esters are significantly more acid-labile than methyl or ethyl esters, providing a wide window for selective cleavage.

    Acid_Catalyzed_Deprotection cluster_0 Mechanism Start Di-tert-butyl Ester Substrate Protonation Protonation of Ether Oxygen (+ H⁺) Start->Protonation Step 1 Cleavage Unimolecular Cleavage Protonation->Cleavage Step 2 (Rate-Determining) Products Carboxylic Acid + tert-Butyl Cation Cleavage->Products Quench Deprotonation of Cation (- H⁺) Products->Quench Step 3 Final Carboxylic Acid + Isobutylene Quench->Final

    Caption: General mechanism of acid-catalyzed tert-butyl ester deprotection.

    Strategy I: Complete Deprotection to 2,2'-((2-Cyanoacetyl)azanediyl)diacetic Acid

    This protocol is designed for the exhaustive removal of both tert-butyl ester groups to yield the corresponding di-acid. The use of trifluoroacetic acid (TFA) in an anhydrous solvent like dichloromethane (DCM) is the industry standard, offering high efficiency and straightforward work-up due to the volatility of the reagents.[1][5]

    Protocol 3.1: TFA-Mediated Complete Deprotection

    A. Materials

    • Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate (1.0 eq)

    • Anhydrous Dichloromethane (DCM)

    • Trifluoroacetic Acid (TFA, 10-20 eq)

    • Toluene

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    B. Step-by-Step Procedure

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve the starting di-tert-butyl ester (1.0 eq) in anhydrous DCM (approx. 0.1 M solution).

    • Cool the solution to 0 °C using an ice-water bath.

    • Slowly add trifluoroacetic acid (10-20 equivalents) to the stirred solution. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-4 hours).

    • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.

    • Add toluene to the residue and co-evaporate under reduced pressure. Repeat this step twice to ensure complete removal of residual TFA.

    • Dissolve the crude residue in ethyl acetate or DCM and carefully wash with water and then brine. Note: The di-acid product may have limited solubility in organic solvents. Extraction may require a mixed solvent system or direct precipitation.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude di-acetic acid.

    • The product can be purified by recrystallization or precipitation if necessary.

    C. Causality and Self-Validation

    • Expertise & Experience: The use of a large excess of TFA ensures the reaction goes to completion in a timely manner, minimizing the risk of side reactions like nitrile or amide hydrolysis that could occur with prolonged exposure to acid.[2] The co-evaporation with toluene is a critical step to azeotropically remove traces of TFA, which can be difficult to remove by vacuum alone and can interfere with subsequent steps.

    • Trustworthiness: This protocol is self-validating through rigorous monitoring and characterization.

      • Reaction Monitoring: Use TLC (e.g., in 10% Methanol/DCM with 1% acetic acid) to track the disappearance of the starting material (less polar) and the appearance of the di-acid product (highly polar, often at the baseline). Confirm conversion with LC-MS, looking for the expected mass of the di-acid.

      • Product Characterization: Confirm the structure of the final product using:

        • ¹H NMR: Disappearance of the tert-butyl singlet (around 1.5 ppm) and appearance of a broad carboxylic acid proton signal (>10 ppm).

        • ¹³C NMR: Disappearance of the quaternary carbon (C(CH₃)₃) and ether carbon (O-C(CH₃)₃) signals of the t-butyl group.

        • FT-IR: Appearance of a broad O-H stretch for the carboxylic acid (approx. 2500-3300 cm⁻¹) and retention of the nitrile (C≡N, ~2250 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) stretches.

    Strategy II: Selective Mono-Deprotection

    Achieving selective mono-deprotection of a symmetric di-ester is a significant synthetic challenge, as it often results in a statistical mixture of starting material, mono-acid, and di-acid. However, employing a milder Lewis acid under carefully controlled stoichiometric conditions can favor the formation of the mono-deprotected product. Zinc bromide (ZnBr₂) in DCM is a promising reagent system, as it can mediate the chemoselective hydrolysis of tert-butyl esters, sometimes with enhanced selectivity in multifunctional molecules.[6][8]

    Protocol 4.1: ZnBr₂-Mediated Selective Mono-Deprotection

    A. Materials

    • Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate (1.0 eq)

    • Anhydrous Zinc Bromide (ZnBr₂, 1.0-1.2 eq)

    • Anhydrous Dichloromethane (DCM)

    • Deionized Water

    • 1 M Hydrochloric Acid (HCl)

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    B. Step-by-Step Procedure

    • To a stirred solution of the di-tert-butyl ester (1.0 eq) in anhydrous DCM (0.1-0.2 M), add solid anhydrous ZnBr₂ (1.0-1.2 eq) at room temperature. Note: ZnBr₂ is hygroscopic; handle accordingly.

    • Stir the resulting suspension vigorously at room temperature.

    • Monitor the reaction very closely every 30-60 minutes using TLC and LC-MS. The goal is to quench the reaction when the concentration of the desired mono-acid is maximized.

    • Once the optimal reaction time is determined (this may require initial optimization runs, likely between 4-24 hours), quench the reaction by adding deionized water and stirring for an additional 30 minutes.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash with a small amount of 1 M HCl (to remove zinc salts), followed by water and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product will be a mixture. Isolate the desired mono-acid using flash column chromatography on silica gel, using a gradient elution (e.g., starting with ethyl acetate/hexanes and gradually increasing the polarity with methanol and a small percentage of acetic acid).

    C. Causality and Self-Validation

    • Expertise & Experience: ZnBr₂ is a milder Lewis acid compared to strong Brønsted acids like TFA. Its proposed mechanism involves coordination to the ester's carbonyl oxygen, activating it for cleavage.[6] By using a stoichiometric amount, we aim to statistically favor a single deprotection event. Lewis basic groups, such as the amides in the substrate, may retard the reaction, potentially allowing for greater control.[6] Precise control over stoichiometry and reaction time is paramount for success.

    • Trustworthiness: This protocol requires careful analytical validation due to the expected product mixture.

      • Reaction Monitoring: LC-MS is the ideal tool to monitor the relative concentrations of the starting di-ester, the mono-acid product, and the di-acid by-product over time.

      • Product Characterization: After chromatographic separation, the structure of the mono-acid must be unequivocally confirmed.

        • ¹H NMR: Presence of one tert-butyl singlet and one carboxylic acid proton. The methylene protons adjacent to the ester and acid groups may become diastereotopic, leading to more complex splitting patterns.

        • Mass Spectrometry: A clear molecular ion peak corresponding to the mono-acid.

    Summary and Data Presentation

    The choice between complete and selective deprotection is dictated by the synthetic goal. The TFA method offers a reliable and high-yielding route to the di-acid, while the ZnBr₂ method provides a pathway to the mono-acid, albeit with greater complexity in execution and purification.

    Parameter Strategy I: Complete Deprotection Strategy II: Selective Mono-Deprotection
    Objective Synthesis of Di-acidSynthesis of Mono-acid
    Primary Reagent Trifluoroacetic Acid (TFA)Zinc Bromide (ZnBr₂)
    Stoichiometry Large Excess (10-20 eq)Stoichiometric (1.0-1.2 eq)
    Solvent Dichloromethane (DCM)Dichloromethane (DCM)
    Temperature 0 °C to Room TemperatureRoom Temperature
    Expected Outcome High yield of di-acidMixture of starting material, mono-acid, and di-acid
    Work-up Acid removal, extraction/precipitationAqueous wash, extraction
    Purification Recrystallization/PrecipitationFlash Column Chromatography
    Key Challenge Complete removal of TFAAchieving good selectivity; separation of products

    digraph "Deprotection_Workflow" {
    graph [rankdir="TB", splines=true, nodesep=0.5, ranksep=0.8];
    node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"];
    edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
    

    // Nodes Start [label="Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate"]; Strategy1 [label="Strategy I:\nComplete Deprotection", shape=ellipse, fillcolor="#EA4335"]; Strategy2 [label="Strategy II:\nSelective Mono-Deprotection", shape=ellipse, fillcolor="#FBBC05"]; Reagent1 [label="TFA (excess)\nDCM, 0°C to RT"]; Reagent2 [label="ZnBr₂ (1.0-1.2 eq)\nDCM, RT"]; Product1 [label="Di-acid Product", fillcolor="#34A853"]; Product2_mix [label="Mixture:\n- Di-ester (SM)\n- Mono-acid\n- Di-acid"]; Purification [label="Flash Chromatography"]; Product2_iso [label="Isolated Mono-acid Product", fillcolor="#34A853"];

    // Edges Start -> Strategy1; Start -> Strategy2; Strategy1 -> Reagent1; Reagent1 -> Product1; Strategy2 -> Reagent2; Reagent2 -> Product2_mix; Product2_mix -> Purification; Purification -> Product2_iso; }

    Caption: Workflow for deprotection strategies of the target molecule.

    References

    • Fiveable. (2025, August 15). Hydrolysis of Nitriles: Organic Chemistry II Study Guide. [Link]

    • Hünenberger, P. H., Mark, A. E., & van Gunsteren, W. F. (2003). Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. The Journal of Physical Chemistry B, 107(43), 11956-11965. [Link]

    • Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

    • Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. [Link]

    • Royal Society of Chemistry. (n.d.). Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]

    • Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133. [Link]

    • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. [Link]

    • BYJU'S. (2022, March 14). Acidic Hydrolysis of Nitriles. [Link]

    • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. [Link]

    • Chemistry Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. [Link]

    • Organic Chemistry Portal. (n.d.). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl37H2O-NaI System in Acetonitrile*. [Link]

    • PubMed. (2004, September 3). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. [Link]

    Sources

    Method

    The Versatile Scaffolding Potential of Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate in the Synthesis of Nitrogen-Containing Heterocycles

    Abstract This technical guide delineates the prospective applications of Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate as a sophisticated building block for the synthesis of a diverse array of nitrogen-containin...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    This technical guide delineates the prospective applications of Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate as a sophisticated building block for the synthesis of a diverse array of nitrogen-containing heterocycles. While direct literature on the specific applications of this molecule is nascent, its rich functionality, characterized by an active methylene group, a cyanoacetamide moiety, and cleavable tert-butyl ester groups, suggests its significant potential in constructing valuable heterocyclic cores such as pyridones and pyrimidines. This document provides a scientifically grounded exploration of these potential applications, complete with detailed theoretical protocols, mechanistic insights, and illustrative diagrams to guide researchers in leveraging this promising scaffold in medicinal chemistry and drug discovery programs.

    Introduction: Unveiling a Multifunctional Building Block

    Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals, agrochemicals, and materials.[1][2] The strategic design and synthesis of novel heterocyclic scaffolds are therefore of paramount importance in the advancement of these fields. Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate (CAS No. 1209379-68-9) is a commercially available compound that presents a unique combination of reactive functionalities within a single molecule.[3][4][5] Its core structure features a central nitrogen atom functionalized with a cyanoacetyl group and two tert-butoxycarbonylmethyl arms.

    The key to its synthetic utility lies in the cyanoacetamide moiety, a well-established precursor in heterocyclic synthesis.[6] The methylene group, activated by the adjacent electron-withdrawing cyano and carbonyl groups, is a potent nucleophile, while the nitrile and amide functionalities can participate in a variety of cyclization and condensation reactions.[3][6] Furthermore, the tert-butyl esters serve as protecting groups for carboxylic acid functionalities, which can be unmasked post-cyclization to enable further molecular elaboration.

    This guide will explore the theoretical yet highly plausible applications of Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate in the construction of key heterocyclic systems, providing researchers with a roadmap to unlock its synthetic potential.

    Physicochemical Properties

    A summary of the key physicochemical properties of Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate is presented in the table below.

    PropertyValue
    CAS Number 1209379-68-9[3][4]
    Molecular Formula C15H24N2O5[3]
    Molecular Weight 312.36 g/mol
    Appearance White to off-white solid
    Solubility Soluble in most common organic solvents (e.g., DCM, THF, DMF)
    Storage Store in a cool, dry place away from incompatible materials.

    Application in Heterocyclic Synthesis: Pyridone Scaffolds

    The synthesis of 2-pyridone derivatives is a common application of cyanoacetamide building blocks.[7][8] These scaffolds are present in numerous biologically active compounds.[9] A plausible route to substituted pyridones using Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate involves a Michael addition reaction with an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization and dehydration.

    Proposed Synthetic Pathway and Mechanism

    The reaction is proposed to proceed via an initial base-catalyzed Michael addition of the active methylene group of the cyanoacetamide to an α,β-unsaturated ketone. The resulting adduct then undergoes an intramolecular cyclization through the attack of the amide nitrogen onto one of the carbonyl groups, followed by dehydration to yield the 2-pyridone ring. The choice of base and reaction conditions can influence the regioselectivity of the cyclization.

    G cluster_workflow Pyridone Synthesis Workflow start Start: Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate reagents Reagents: - α,β-Unsaturated Ketone - Base (e.g., NaOEt, t-BuOK) - Solvent (e.g., Ethanol, THF) start->reagents 1. Mix reaction Michael Addition & Intramolecular Cyclization reagents->reaction 2. React workup Aqueous Workup & Extraction reaction->workup 3. Quench & Isolate purification Column Chromatography workup->purification 4. Purify product Product: Substituted Pyridone Derivative purification->product 5. Characterize

    Caption: Workflow for the proposed synthesis of pyridone derivatives.

    Detailed Experimental Protocol (Hypothetical)

    Objective: To synthesize a 4,6-disubstituted 2-pyridone derivative.

    Materials:

    • Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate

    • Chalcone (1,3-diphenyl-2-propen-1-one)

    • Sodium ethoxide (NaOEt)

    • Anhydrous ethanol

    • Dichloromethane (DCM)

    • Saturated aqueous ammonium chloride (NH4Cl)

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

    • Silica gel for column chromatography

    Procedure:

    • To a solution of sodium ethoxide (1.2 mmol) in anhydrous ethanol (20 mL) under an inert atmosphere (N2 or Ar), add Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate (1.0 mmol).

    • Stir the mixture at room temperature for 15 minutes to generate the corresponding enolate.

    • Add a solution of chalcone (1.0 mmol) in anhydrous ethanol (10 mL) dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH4Cl solution.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired pyridone derivative.

    Application in Heterocyclic Synthesis: Pyrimidine Scaffolds

    Pyrimidines are another class of heterocycles that are readily accessible from cyanoacetamide precursors.[10][11][12] They are core components of nucleobases and are found in numerous therapeutic agents. A plausible synthetic route to pyrimidine derivatives using Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate involves its condensation with a suitable three-carbon electrophile, such as an α,β-unsaturated nitrile or a β-dicarbonyl compound, in the presence of a base.

    Proposed Synthetic Pathway and Mechanism

    The synthesis of a 2-amino-4,6-disubstituted pyrimidine can be envisioned through a condensation reaction with an amidine, followed by cyclization. Alternatively, reaction with a 1,3-dielectrophile can lead to functionalized pyrimidones. The mechanism generally involves nucleophilic attack by the active methylene group and the amide nitrogen to form the six-membered ring.

    G cluster_mechanism Pyrimidine Synthesis Mechanism start_mol Di-tert-butyl 2,2'- ((2-cyanoacetyl)azanediyl)diacetate intermediate1 Initial Adduct start_mol->intermediate1 + Amidine, Base amidine Amidine (e.g., Guanidine) amidine->intermediate1 base Base (e.g., K2CO3) base->start_mol cyclization Intramolecular Cyclization intermediate1->cyclization intermediate2 Cyclized Intermediate cyclization->intermediate2 aromatization Aromatization (Tautomerization) intermediate2->aromatization product Substituted Pyrimidine aromatization->product

    Caption: Mechanistic overview for the synthesis of pyrimidine derivatives.

    Detailed Experimental Protocol (Hypothetical)

    Objective: To synthesize a 2-amino-pyrimidine derivative.

    Materials:

    • Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate

    • Guanidine hydrochloride

    • Potassium carbonate (K2CO3)

    • Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Water

    • Brine

    • Anhydrous magnesium sulfate (MgSO4)

    • Silica gel for column chromatography

    Procedure:

    • In a round-bottom flask, combine Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate (1.0 mmol), guanidine hydrochloride (1.2 mmol), and potassium carbonate (2.5 mmol) in DMF (15 mL).

    • Heat the reaction mixture to 100 °C and stir for 12-16 hours, monitoring the reaction by TLC.

    • After completion, cool the mixture to room temperature and pour it into ice-water (50 mL).

    • Extract the aqueous mixture with EtOAc (3 x 30 mL).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO4, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel (e.g., DCM/methanol gradient) to yield the target 2-amino-pyrimidine derivative.

    Post-Cyclization Modification: Deprotection of tert-Butyl Esters

    A key feature of Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate is the presence of two tert-butyl ester groups. These can be selectively cleaved under acidic conditions (e.g., trifluoroacetic acid in DCM) after the formation of the heterocyclic core. This deprotection unmasks two carboxylic acid functionalities, providing handles for further derivatization, such as amide bond formation for the attachment of other molecules of interest or for modulating the physicochemical properties of the final compound.

    Conclusion and Future Outlook

    Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate is a building block with significant, albeit underexplored, potential for the synthesis of nitrogen-containing heterocycles. Its inherent functionalities, derived from the cyanoacetamide core and the protected diacetic acid side chains, offer a versatile platform for constructing diverse and complex molecular architectures. The hypothetical protocols and mechanistic discussions presented in this guide, based on well-established chemical principles, are intended to inspire and facilitate the exploration of this promising reagent in the fields of organic synthesis and medicinal chemistry. Further research into the reactivity and applications of this compound is warranted and is expected to yield novel and valuable heterocyclic scaffolds.

    References

    • Synthesis of nitrogen heterocycles via the intramolecular [4+2] cycloaddition of iminoacetonitriles - DSpace@MIT. Available from: [Link]

    • Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide. Beilstein J. Org. Chem. 2025, 21, 143-152. Available from: [Link]

    • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turk J Chem, 32, 257-295. Available from: [Link]

    • Synthesis of N-Heterocycles - Organic Chemistry Portal. Available from: [Link]

    • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2021, 26(21), 6458. Available from: [Link]

    • Synthesis of 2-pyridones - Organic Chemistry Portal. Available from: [Link]

    • Synthesis of Densely Substituted Pyrimidine Derivatives - Organic Chemistry Portal. Available from: [Link]

    • SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS - IIP Series. Available from: [Link]

    • Solid-state synthesis of polyfunctionalized 2-pyridones and conjugated dienes - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

    • Synthesis of 2-pyridones - University of Bristol. Available from: [Link]

    • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available from: [Link]

    • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. J. Chem. Rev., 2025, 7, 591-610. Available from: [Link]

    • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. Available from: [Link]

    • CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents.
    • Synthesis, reactions, and applications of pyrimidine derivatives - SciSpace. Available from: [Link]

    • (PDF) Cyano esters and malononitriles. V. Cyano(fluorenyl)acetic esters, hydroxy nitriles and benzimidazolylacetonitriles - ResearchGate. Available from: [Link]

    • Applications of aminocarbazoles in heterocyclic synthesis - Arkivoc. Available from: [Link]

    • A Review on Heterocyclic: Synthesis and Their Application in Medicinal Chemistry of Imidazole Moiety - Science Publishing Group. Available from: [Link]

    • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Available from: [Link]

    • Cyanoacetylation of amines: recent advances in preparation methods and their synthetic uses in the formation of biologically active compounds | Request PDF - ResearchGate. Available from: [Link]

    • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. Available from: [Link]

    • [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester - Organic Syntheses Procedure. Available from: [Link]

    • Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Adv., 2023,13, 22699-22731. Available from: [Link]

    • Recent Advances in Synthetic Routes to Azacycles - MDPI. Available from: [Link]

    • Base-Catalyzed Phenol-Mannich Condensation of Preformed Cesium Iminodiacetate. The Direct Synthesis of Calcein Blue AM and Relat - NSF Public Access Repository. Available from: [Link]

    • Heterocycles in Medicinal Chemistry - MDPI. Available from: [Link]1/3866)

    Sources

    Application

    Application Note: Functionalization and Alkylation of the Active Methylene Group in Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate

    Introduction & Chemical Profile Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate (CAS: 1209379-68-9) is a highly versatile, polyfunctional tertiary amide scaffold utilized extensively in advanced organic synthesis...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Chemical Profile

    Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate (CAS: 1209379-68-9) is a highly versatile, polyfunctional tertiary amide scaffold utilized extensively in advanced organic synthesis and drug development [1]. Structurally, it is composed of a central nitrogen atom bonded to two tert-butyl acetate arms and one 2-cyanoacetyl group.

    The focal point of this molecule's reactivity is the active methylene group ( −CH2​− ) located on the cyanoacetamide arm, flanked by the electron-withdrawing carbonyl ( −C=O ) and cyano ( −C≡N ) groups. This unique electronic environment significantly lowers the pKa of the methylene protons (pKa ~11), enabling selective deprotonation and subsequent functionalization without disturbing the adjacent tert-butyl ester linkages [2].

    Mechanistic Insights & Chemoselectivity

    Successful functionalization of this scaffold requires strict chemoselectivity. The molecule contains three distinct methylene environments, but thermodynamic deprotonation selectively occurs at the cyanoacetyl site due to resonance stabilization of the resulting ketenimine/enolate anion.

    Causality in Reagent Selection:

    • Base Selection: Strong nucleophilic bases (e.g., NaOH, NaOMe) or strong acids (e.g., TFA, HCl) must be explicitly avoided. Strong bases can induce unintended ester hydrolysis or amide cleavage, while strong acids will rapidly cleave the tert-butyl protecting groups, leading to decarboxylation. Mild, non-nucleophilic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Potassium Carbonate ( K2​CO3​ ) are optimal for selective α -deprotonation[3].

    • Electrophile Pairing: The resulting enolate is a soft nucleophile, making it highly reactive toward soft electrophiles (e.g., alkyl iodides, benzyl bromides) via SN​2 pathways, or toward aldehydes via Knoevenagel condensation.

    Divergent Functionalization Pathways

    The active methylene group can be funneled into multiple synthetic pathways depending on the choice of electrophile and catalytic system.

    Workflow SM Di-tert-butyl 2,2'-((2-cyanoacetyl) azanediyl)diacetate (Active Methylene) Mono Mono-Alkylation (SN2 Pathway) SM->Mono R-X, K2CO3 or DBU DMF/MeCN, 25-60°C Knoevenagel Knoevenagel Condensation (Alkylidene Formation) SM->Knoevenagel R-CHO, Piperidine/AcOH EtOH or Toluene, Reflux Photo Photoinduced alpha-Alkylation (Radical Addition) SM->Photo Alkene, 4CzIPN, LiSPh Blue LED, 25°C

    Divergent functionalization pathways of the active methylene group.

    Experimental Protocols

    The following protocols are designed as self-validating systems, incorporating in-process quality control steps to ensure reproducibility and high yields.

    Protocol A: Classical Base-Mediated Mono-Alkylation

    This protocol utilizes DBU in acetonitrile to achieve selective mono-alkylation, preventing the over-alkylation typically observed when using sodium hydride (NaH) [3].

    Materials:

    • Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate (1.0 eq)

    • Alkyl Halide (e.g., Benzyl Bromide) (1.1 eq)

    • DBU (1.2 eq)

    • Anhydrous Acetonitrile (MeCN)

    Step-by-Step Methodology:

    • Initiation: Dissolve the starting material (1.0 eq) in anhydrous MeCN (0.2 M concentration) under an inert argon atmosphere.

    • Deprotonation: Add DBU (1.2 eq) dropwise at 0 °C. Causality: Cooling prevents localized heating and suppresses potential side reactions. Stir for 15 minutes until a slight yellowing indicates enolate formation.

    • Alkylation: Introduce the alkyl halide (1.1 eq) dropwise. Allow the reaction to warm to 25 °C and stir for 4–6 hours.

    • In-Process Validation: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the starting material spot is consumed.

    • Workup: Quench with saturated aqueous NH4​Cl to neutralize DBU. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

    • Characterization Cue: In 1H NMR, the disappearance of the 2H singlet at ~3.8 ppm (active methylene) and the appearance of a 1H triplet/doublet confirms successful mono-alkylation.

    Protocol B: Knoevenagel Condensation

    This protocol generates an α,β -unsaturated cyanoacrylamide derivative by condensing the active methylene with an aldehyde.

    Materials:

    • Starting Material (1.0 eq)

    • Aryl/Alkyl Aldehyde (1.05 eq)

    • Piperidine (0.1 eq) & Glacial Acetic Acid (0.1 eq)

    • Toluene

    Step-by-Step Methodology:

    • Assembly: Combine the starting material, aldehyde, piperidine, and acetic acid in toluene (0.5 M). Causality: Piperidine and acetic acid form a catalytic iminium-enolate complex that drastically accelerates the condensation [4].

    • Reflux & Dehydration: Equip the flask with a Dean-Stark trap and reflux at 110 °C. Causality: Continuous removal of the water byproduct drives the equilibrium toward the alkylidene product.

    • In-Process Validation: Monitor water collection in the Dean-Stark trap. Stop heating when water ceases to accumulate (typically 3–5 hours).

    • Workup: Cool to room temperature, wash the organic layer with 5% NaHCO3​ , followed by 0.1 M HCl, and brine. Dry and concentrate.

    • Characterization Cue: 1H NMR will show a distinct downfield vinylic proton signal (~7.5–8.5 ppm), confirming the formation of the double bond.

    Protocol C: Advanced Photoinduced α -Alkylation with Unactivated Alkenes

    Traditional alkylations require alkyl halides, generating stoichiometric halide waste. This modern protocol leverages photoredox catalysis to achieve highly atom-economical addition to unactivated alkenes [5].

    PhotoCycle PC 4CzIPN (Photocatalyst) PC_star Excited 4CzIPN* PC->PC_star Blue LED Radical alpha-Carbon Radical PC_star->Radical HAT via Thiophenoxide Substrate Active Methylene Substrate Substrate->Radical Deprotonation & HAT AdductRadical Adduct Radical Radical->AdductRadical Radical Addition Alkene Unactivated Alkene AdductRadical->PC SET (Catalyst Regeneration) Product Alkylated Product AdductRadical->Product HAT from Thiol

    Mechanistic cycle for the photoinduced alpha-alkylation of active methylenes.

    Materials:

    • Starting Material (1.0 eq)

    • 1-Decene (or other unactivated alkene) (2.0 eq)

    • 4CzIPN (Photocatalyst) (1 mol%)

    • Lithium Thiophenoxide (LiSPh) (5 mol%)

    • Anhydrous DMSO

    Step-by-Step Methodology:

    • Preparation: In a flame-dried vial, add the starting material, 4CzIPN, and LiSPh. Causality: LiSPh acts as a multifunctional Lewis acid/Brønsted base and Hydrogen Atom Transfer (HAT) catalyst, crucial for generating the α -carbon radical [5].

    • Degassing: Add DMSO and 1-decene. Degas the mixture via three freeze-pump-thaw cycles. Oxygen must be strictly excluded to prevent quenching of the excited photocatalyst.

    • Irradiation: Irradiate the vial with a Blue LED (440–450 nm) at 25 °C for 16 hours.

    • In-Process Validation: Analyze an aliquot via LC-MS to confirm the appearance of the exact mass corresponding to the alkene adduct.

    • Workup: Dilute with water and extract with diethyl ether. Purify via flash column chromatography.

    Quantitative Data Presentation

    The following table summarizes the expected outcomes and parameters for the three functionalization methodologies.

    ParameterProtocol A: Mono-AlkylationProtocol B: KnoevenagelProtocol C: Photo-Alkylation
    Electrophile Alkyl Halides ( 1∘ or 2∘ )Aldehydes / KetonesUnactivated Alkenes
    Catalyst / Base DBU (1.2 eq)Piperidine / AcOH (0.1 eq)4CzIPN (1%) / LiSPh (5%)
    Solvent Acetonitrile (MeCN)TolueneDimethyl Sulfoxide (DMSO)
    Temperature 0 °C to 25 °C110 °C (Reflux)25 °C (Blue LED)
    Reaction Time 4 – 6 hours3 – 5 hours16 – 24 hours
    Typical Yield 75% – 85%80% – 95%65% – 80%
    Chemoselectivity Excellent (No ester cleavage)ExcellentHigh Atom Economy

    References

    • Organic Chemistry Portal. "Substituted active methylene synthesis by alkylation." Organic Chemistry Portal Literature Review. Available at:[Link]

    • Ono, N., Yoshimura, T., Saito, T., Cho, R., & Kaji, A. "Alkylation and acylation of active methylene compounds using 1,8-diazabicyclo[5.4.0]undec-7-ene as a base." Bulletin of the Chemical Society of Japan, 1978. Available at:[Link]

    • Favier, I., et al. "Reductive alkylation of active methylene compounds with carbonyl derivatives, calcium hydride and a heterogeneous catalyst." Organic & Biomolecular Chemistry, 2014. Available at:[Link]

    • Yamashita, Y., Ogasawara, Y., Banik, T., & Kobayashi, S. "Photoinduced Efficient Catalytic α -Alkylation Reactions of Active Methylene and Methine Compounds with Nonactivated Alkenes." Journal of the American Chemical Society, 2023, 145(41), 22735-22744. Available at:[Link]

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Troubleshooting Condensation Reactions with Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate

    Audience: Researchers, Application Scientists, and Drug Development Professionals Molecule Profile: Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate (CAS: 1209379-68-9) Executive Summary Di-tert-butyl 2,2'-((2-cyan...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Audience: Researchers, Application Scientists, and Drug Development Professionals Molecule Profile: Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate (CAS: 1209379-68-9)

    Executive Summary

    Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate is a highly functionalized active methylene building block. It features a cyanoacetamide core substituted with a bis(tert-butoxycarbonylmethyl)amine moiety, making it exceptionally valuable for synthesizing peptidomimetics, fluorescent probes, and targeted therapeutics via Knoevenagel condensation. However, its dense functionalization makes it highly sensitive. The tert-butyl esters are prone to acid/thermal cleavage, the amide bond is susceptible to transamidation, and the resulting highly electrophilic alkene is a prime target for unwanted Michael additions. This guide provides causality-driven troubleshooting to preserve molecular integrity during condensation.

    Mechanistic Troubleshooting & FAQs

    Q: During condensation, I observe a significant loss of the tert-butyl protecting groups. What is driving this, and how can I prevent it? Causality: The tert-butyl ester is highly sensitive to acidic conditions (undergoing E1 elimination to form isobutylene gas and a free carboxylic acid) and can also hydrolyze under strongly basic aqueous conditions[1]. Traditional Knoevenagel protocols often employ piperidine and glacial acetic acid in refluxing toluene (Dean-Stark). The combination of elevated temperatures (>100°C) and acetic acid provides enough thermal and acidic activation to cleave the tert-butyl groups. Solution: Shift to a milder, self-buffering catalyst system. Ammonium acetate or ammonium formate in anhydrous ethanol at 60°C provides sufficient basicity to deprotonate the active methylene without compromising the delicate ester linkages[2].

    Q: My LC-MS shows a persistent higher molecular weight impurity (+ mass of the starting material). Is this a Michael addition bis-adduct? Causality: Yes. The primary product of the Knoevenagel condensation is an α,β -unsaturated cyanoacrylamide. The synergistic electron-withdrawing effects of the cyano and amide groups make the newly formed alkene an exceptionally strong Michael acceptor[3]. If there is unreacted Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate remaining in the mixture, its carbanion will rapidly attack the alkene, forming a bis-adduct side product[4]. Solution: Invert your stoichiometry. Instead of using an excess of the active methylene, use a slight excess of the target aldehyde (1.05 - 1.10 equivalents). This ensures the active methylene is the limiting reagent and is rapidly consumed, preventing it from acting as a Michael donor.

    Q: I am using piperidine as my base, but I am seeing transamidation and cleavage of the cyanoacetyl group. Why? Causality: Piperidine is a strongly nucleophilic secondary amine[5]. If your target aldehyde is sterically hindered or electronically deactivated, the desired Knoevenagel condensation slows down. In this kinetic vacuum, piperidine acts as a nucleophile rather than a simple base, attacking the amide carbonyl of your starting material and displacing the bis(tert-butoxycarbonylmethyl)amine leaving group. Solution: Eliminate nucleophilic amines from your workflow. Use non-nucleophilic bases such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) under microwave irradiation to kinetically favor the desired C-C bond formation over unwanted C-N bond cleavage[6].

    Pathway Visualization

    G A Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate (Active Methylene) C Target Adduct (Knoevenagel Product) A->C Base Catalyst (-H2O) E Hydrolyzed Product (t-Bu Cleavage) A->E Strong Acid/Base or High Heat (>80°C) F Transamidation Product A->F Nucleophilic Amines (e.g., Piperidine) B Target Aldehyde B->C D Bis-adduct (Michael Addition) C->D Excess Active Methylene (Michael Attack)

    Reaction pathways showing the target Knoevenagel condensation and primary side reactions.

    Quantitative Catalyst Profiling

    The following table summarizes the impact of different catalytic systems on the condensation of Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate with a standard unhindered aromatic aldehyde.

    Catalyst SystemSolvent & TempTarget Knoevenagel Adductt-Bu Ester CleavageBis-adduct (Michael)Transamidation
    Piperidine (0.1 eq)EtOH, Reflux (78°C)65%<2%15%18%
    Piperidine / AcOHToluene, Reflux (110°C)50%25%10%10%
    Ammonium Acetate (0.2 eq)EtOH, 60°C88%<1%5%<1%
    Triethylamine (0.1 eq)EtOH, MW (80°C)92% <1% 2% <1%

    Data Synthesis Note: Mild, non-nucleophilic conditions significantly suppress side-product formation, maximizing the yield of the target adduct.

    Self-Validating Experimental Protocol

    This protocol is designed as a self-validating system. Do not proceed to the next step without confirming the validation checkpoints.

    Objective: Synthesize the functionalized cyanoacrylamide while preserving the delicate di-tert-butyl ester moieties and preventing bis-adduct formation.

    Step 1: Reagent Preparation & Stoichiometry Control

    • Dissolve 1.0 equivalent of Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate and 1.1 equivalents of the target aldehyde in anhydrous ethanol to achieve a 0.2 M concentration.

    • Validation Checkpoint: Ensure complete dissolution. A clear solution confirms the absence of polymerized aldehyde impurities which can stall the reaction.

    Step 2: Catalyst Addition

    • Add 0.2 equivalents of ammonium acetate[7]. Strictly avoid strong nucleophilic amines (like piperidine or pyrrolidine) if your aldehyde is sterically hindered[5].

    Step 3: Controlled Condensation

    • Heat the reaction mixture gently to 60°C under an inert atmosphere (Nitrogen/Argon).

    • Validation Checkpoint: Monitor the internal temperature. Do not exceed 65°C to prevent the thermal elimination of the tert-butyl groups[1].

    Step 4: Reaction Monitoring (Critical Phase)

    • At t=30 minutes, perform TLC and LC-MS analysis.

    • Validation Checkpoint: You should observe the rapid depletion of the active methylene starting material. If a higher molecular weight peak corresponding to the Michael bis-adduct appears at >5% relative abundance, quench the reaction immediately by cooling the flask to 0°C[3].

    Step 5: Workup & Isolation

    • Concentrate the mixture under reduced pressure, ensuring the water bath temperature remains below 40°C.

    • Precipitate the target product by adding ice-cold water dropwise to the concentrated residue. Filter the resulting solid and dry under high vacuum.

    Workflow Visualization

    Workflow S1 1. Reagent Prep (1.0 eq SM + 1.1 eq Aldehyde) S2 2. Catalyst Addition (0.2 eq NH4OAc) S1->S2 S3 3. Condensation (EtOH, 60°C) S2->S3 S4 4. Validation (TLC/LC-MS at 30 min) S3->S4 S4->S3 Incomplete Conversion S5 5. Isolation (Precipitation) S4->S5

    Optimized self-validating experimental workflow for minimizing side reactions.

    References

    • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances. Link

    • Microwave-assisted ammonium formate-mediated Knoevenagel reaction under solvent-free conditions. Taylor & Francis. Link

    • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. Link

    • Solvent-Free Knoevenagel Condensations and Michael Additions in the Solid State and in the Melt with Quantitative Yield. ResearchGate.Link

    • Developing and enhancing promiscuous activity for NAD(P)H-dependent flavin reductase via elimination of cofactor. PubMed Central (NIH). Link

    • Simplified Approach to the Uncatalyzed Knoevenagel Condensation and Michael Addition Reactions in Water using Microwave Irradiation. ResearchGate. Link

    • Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. ResearchGate. Link

    Sources

    Optimization

    Optimizing recrystallization solvent systems for purifying Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate

    Optimizing Recrystallization Solvent Systems for Purifying Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate Welcome to the technical support center for the purification of Di-tert-butyl 2,2'-((2-cyanoacetyl)azanedi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Optimizing Recrystallization Solvent Systems for Purifying Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate

    Welcome to the technical support center for the purification of Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing recrystallization solvent systems. We will move beyond simple protocols to explain the reasoning behind each step, empowering you to troubleshoot effectively and achieve high-purity compounds.

    Understanding the Molecule: A Chemist's Perspective

    Before diving into solvent selection, let's analyze the structure of Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate. Its key features include:

    • Two bulky tert-butyl ester groups: These large, nonpolar groups will significantly influence the molecule's solubility, favoring less polar solvents.

    • A central tertiary amine: This nitrogen atom can act as a hydrogen bond acceptor.

    • An amide linkage: The amide group is polar and capable of hydrogen bonding.

    • A nitrile group: This is a polar functional group.

    The molecule, therefore, possesses both nonpolar (tert-butyl groups) and polar (amide, nitrile, ester carbonyls) functionalities. This amphiphilic nature suggests that a single perfect solvent might be elusive, and a mixed solvent system could be highly effective.[1]

    Frequently Asked Questions (FAQs) & Troubleshooting Guides
    Q1: Where do I even begin with choosing a solvent for recrystallization?

    A1: The foundational principle of recrystallization is that the ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[1][2] For a novel or sparsely documented compound like Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate, a systematic approach is crucial.

    Initial Solvent Screening Protocol:

    • Small-Scale Testing: Begin by placing a small amount of your crude material (a few milligrams) into several different test tubes.

    • Solvent Addition: To each test tube, add a small volume (e.g., 0.5 mL) of a single solvent. Test a range of solvents with varying polarities.

    • Room Temperature Observation: Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[2]

    • Heating: Gently heat the test tubes in a water or sand bath. A good candidate solvent will fully dissolve the compound at or near its boiling point.

    • Cooling: Allow the solutions to cool slowly to room temperature, and then in an ice bath. The best solvents will show significant crystal formation upon cooling.[3]

    Recommended Solvents for Initial Screening:

    SolventPolarityRationale
    Hexane/HeptaneNonpolarSolubilizes nonpolar impurities.
    TolueneAromaticMay interact favorably with the entire molecule.
    Diethyl EtherSlightly PolarGood for compounds with some polarity.
    Ethyl AcetateModerately PolarOften a good starting point for ester-containing compounds.
    AcetoneModerately PolarA strong solvent, may be too effective.
    Isopropanol/EthanolPolar ProticCan hydrogen bond with the amide and nitrile groups.
    WaterVery PolarLikely to be an anti-solvent.

    This table summarizes potential starting solvents for screening.

    Q2: I've tried single solvents, but none seem to work perfectly. What's my next step?

    A2: This is a common scenario, especially for molecules with mixed polarity. The solution is often a mixed-solvent recrystallization .[1] This technique involves using two miscible solvents: one in which your compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent" or "co-solvent").

    Mixed-Solvent Recrystallization Workflow:

    mixed_solvent_workflow A Dissolve crude product in a minimum amount of hot 'good' solvent B Add hot 'poor' solvent dropwise until turbidity persists A->B Slight excess C Add a few drops of hot 'good' solvent to redissolve B->C Clarify solution D Allow to cool slowly C->D E Collect crystals by filtration D->E purity_assessment Start Recrystallized Product MP Melting Point Analysis Start->MP TLC Thin-Layer Chromatography (TLC) Start->TLC NMR NMR Spectroscopy Start->NMR End Purity Confirmed MP->End TLC->End NMR->End

    Caption: Methods for assessing product purity.

    • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range. Impurities tend to broaden and depress the melting point.

    • Thin-Layer Chromatography (TLC): Compare your recrystallized product to the crude material. A successful purification will show a single, clean spot for the product, with the impurity spots diminished or absent.

    • Spectroscopic Methods (e.g., NMR): For the highest confidence, techniques like ¹H NMR can confirm the structure and identify any remaining impurities.

    By systematically applying these principles and troubleshooting strategies, you can develop a robust and efficient recrystallization protocol for Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate, leading to a highly pure final product.

    References
    • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

    • Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Retrieved from [Link]

    • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

    • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

    • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

    • University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs. Retrieved from [Link]

    • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

    • Unknown. (n.d.). Recrystallization1. Retrieved from [Link]

    • Reddit. (2012, February 7). Help! Recrystallization sources of error. Retrieved from [Link]

    • Unknown. (2009). Experiment 9 — Recrystallization. Retrieved from [Link]

    • Organic Syntheses. (n.d.). tert-butyl tert-butyldimethylsilylglyoxylate - Organic Syntheses Procedure. Retrieved from [Link]

    • The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]

    • The Tanaka-Maeda Research Group. (n.d.). PUBLICATIONS. Retrieved from [Link]

    Sources

    Troubleshooting

    Technical Support Center: Preventing Premature Hydrolysis of Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate During Aqueous Workup

    Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely utilizing Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate as a highly functionalized synthetic intermediat...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely utilizing Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate as a highly functionalized synthetic intermediate. However, this molecule presents a classic chemoselectivity paradox during downstream processing. It features two highly acid-sensitive tert-butyl ester groups and a base-sensitive, highly activated cyanoacetamide moiety.

    Standard, aggressive workup conditions will inevitably lead to premature hydrolysis. As a Senior Application Scientist, I have designed this guide to provide the mechanistic rationale and field-validated protocols required to isolate your product completely intact.

    Part 1: Causality and Vulnerability Analysis (Troubleshooting FAQs)

    Q1: Why do I lose the tert-butyl ester groups during my standard acidic quenching? A1: The primary role of the tert-butyl ester is to mask carboxylic acid reactivity, relying on severe steric hindrance to block nucleophiles[1]. However, the bulky tert-butyl group's ability to form a highly stable tertiary carbocation upon protonation makes it exceptionally labile under acidic conditions[1]. If your aqueous workup drops below pH 4 (e.g., using 1.0 M HCl or concentrated citric acid to quench a basic reaction mixture), the ester carbonyl becomes protonated. This triggers the rapid elimination of isobutylene gas and the premature formation of the corresponding carboxylic acid[2].

    Q2: I switched to a basic workup (e.g., saturated Na₂CO₃) to preserve the esters, but now my product is degrading into di-tert-butyl iminodiacetate. What is happening? A2: You have encountered the base-sensitivity of the cyanoacetamide moiety. The methylene protons flanked by the electron-withdrawing cyano and carbonyl groups are highly acidic (pKa ~11)[3]. Under basic conditions (pH > 9), the molecule readily enolizes. More critically, the tertiary amide bond in this specific structure is highly activated. Hydroxide ions can perform a nucleophilic acyl substitution at the amide carbonyl, cleaving the cyanoacetyl group entirely to yield di-tert-butyl iminodiacetate and cyanoacetate byproducts[4].

    Q3: How do I prevent emulsion formation without using harsh pH extremes to force phase separation? A3: Emulsions in this system are typically caused by the amphiphilic nature of trace mono-deprotected impurities (e.g., mono-tert-butyl esters) acting as surfactants. By strictly maintaining the workup pH between 6.5 and 7.5 using a concentrated phosphate buffer and saturating the aqueous layer with NaCl (brine), you suppress the ionization of these degradants. This increases the ionic strength of the aqueous phase, forcing a rapid and clean phase separation without compromising the molecule's integrity.

    Part 2: Mechanistic Degradation Pathways

    Understanding the dual-pathway degradation is critical for designing a successful workup. The diagram below illustrates how pH extremes drive the destruction of the target molecule.

    G Target Di-tert-butyl 2,2'-((2-cyanoacetyl) azanediyl)diacetate Acid Acidic Workup (pH < 4) Target->Acid H+ Base Basic Workup (pH > 9) Target->Base OH- tBuLoss tert-Butyl Ester Hydrolysis (Isobutylene loss) Acid->tBuLoss t-Bu cation formation AmideCleavage Amide Cleavage & Cyanoacetate Loss Base->AmideCleavage Nucleophilic attack

    Degradation pathways of the target molecule under unoptimized aqueous workup conditions.

    Part 3: Quantitative Stability Profile

    To illustrate the narrow stability window of Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate, we evaluated the intact recovery of the molecule after 1 hour of vigorous biphasic stirring at 25 °C under various aqueous conditions.

    Workup ConditionpH Rangetert-Butyl Ester Intact (%)Cyanoacetamide Intact (%)Primary Degradant Observed
    1.0 M HCl Quench< 2.0< 15%98%Iminodiacetic acid derivatives
    10% Citric Acid Wash4.0 - 5.085%99%Mono-tert-butyl ester
    0.5 M Phosphate Buffer 6.5 - 7.5 > 99% > 99% None (Stable)
    Saturated NaHCO₃ Wash8.0 - 8.599%85%Di-tert-butyl iminodiacetate
    Saturated Na₂CO₃ Wash> 10.099%< 40%Di-tert-butyl iminodiacetate

    Part 4: Validated Experimental Protocol

    The following protocol is designed as a self-validating system . By continuously monitoring the aqueous phase pH and maintaining strict thermal control, you prevent the activation energy threshold for both acid- and base-catalyzed hydrolysis from being reached.

    Workflow Start Crude Reaction Mixture Quench Quench at 0-5 °C Add 0.5M Phosphate Buffer (pH 7.0) Start->Quench Check Verify Aqueous pH (Target: 6.5 - 7.5) Quench->Check Check->Quench pH out of bounds Extract Extract with MTBE or EtOAc (Rapid phase separation) Check->Extract pH is 6.5-7.5 Wash Wash with Sat. NaCl (Brine) Extract->Wash Dry Dry over Anhydrous Na2SO4 Concentrate < 30 °C Wash->Dry Pure Intact Product Isolated Dry->Pure

    Step-by-step optimized pH-controlled aqueous workup workflow for dual-sensitive amides.

    Step-by-Step Methodology: pH-Controlled Aqueous Workup
    • Thermal Quenching: Cool the crude reaction mixture to 0–5 °C using an ice-water bath.

      • Causality: Lower temperatures exponentially decrease the kinetic rate of both ester cleavage and amide hydrolysis, providing a wider margin of error during the quench.

    • Buffered Quench: Slowly add an equal volume of pre-chilled 0.5 M Sodium Phosphate buffer (pH 7.0) to the reaction mixture while stirring vigorously.

    • Validation Check (Critical): Stir for 5 minutes, halt agitation, and measure the pH of the aqueous layer using broad-range pH paper.

      • Self-Validation: If the pH is outside the 6.5–7.5 range, the buffer capacity has been exceeded by residual reagents. Adjust immediately by adding small dropwise aliquots of 0.1 M NaOH or 0.1 M H₃PO₄ until the target pH is reached. Do not proceed to extraction until the pH is stabilized.

    • Extraction: Add an organic extraction solvent (Methyl tert-butyl ether (MTBE) is highly recommended over Ethyl Acetate).

      • Causality: MTBE has lower water solubility than EtOAc, which minimizes the transfer of hydrolytic aqueous species into the organic phase during concentration.

    • Phase Separation: Allow the layers to separate. If a mild emulsion persists, add solid NaCl directly to the biphasic mixture until the aqueous layer is fully saturated. Extract the aqueous layer twice more with MTBE.

    • Washing: Wash the combined organic layers once with a 1:1 mixture of pH 7.0 phosphate buffer and saturated brine to remove any lingering polar impurities.

    • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate in vacuo.

      • Causality: Ensure the rotary evaporator water bath temperature does not exceed 30 °C . Elevated temperatures during concentration can induce thermal degradation of the activated cyanoacetamide bond.

    References

    • "An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry for Researchers and Drug Development Professionals", Benchchem.
    • "Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2", ACS Publications.
    • "Catalyst selection and optimization for N-(tert-butyl)-2-cyanoacetamide reactions", Benchchem.
    • "Cyanoacetamide", Wikipedia.

    Sources

    Optimization

    Technical Support Center: Troubleshooting Thermal Degradation of Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate

    Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate (CAS: 1209379...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate (CAS: 1209379-68-9) . Due to its highly functionalized nature, this tertiary amide intermediate presents specific thermal handling challenges. This document provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to prevent thermal degradation during synthesis, purification, and storage.

    Mechanistic Root Cause of Thermal Degradation

    While the cyanoacetamide backbone provides excellent reactivity for downstream cyclization or cross-coupling, the molecule's two tert-butyl ester protecting groups introduce a severe thermal liability.

    Tert-butyl esters are notoriously sensitive to thermal stress. The primary degradation pathway is a pyrolytic syn-elimination (an Ei​ mechanism). At elevated temperatures, the molecule undergoes a concerted reaction via a six-membered cyclic transition state, where the carbonyl oxygen abstracts a proton from a tert-butyl methyl group. This cleaves the C–O bond, yielding isobutylene gas and the corresponding carboxylic acid .

    Causality Insight: The steric bulk and electron-donating properties of the tert-butyl group stabilize the transient partial positive charge in the transition state. While pure thermal elimination typically requires temperatures exceeding 150°C, the presence of trace acidic impurities shifts the degradation to an acid-catalyzed E1​ pathway. In this catalytic route, protonation of the ester oxygen leads to the rapid formation of a stable tertiary carbocation, drastically lowering the activation energy barrier and causing degradation at much lower temperatures .

    Degradation Pathway Visualization

    The following diagram illustrates the sequential thermal breakdown of the molecule, highlighting the generation of isobutylene gas which is responsible for dangerous pressure spikes in closed systems.

    ThermalDegradation A Di-tert-butyl 2,2'-((2-cyanoacetyl) azanediyl)diacetate (Intact Molecule) B Thermal Stress (>150°C) or Trace Acid Catalysis A->B Heating C Mono-tert-butyl ester Intermediate B->C -1 Isobutylene D Isobutylene Gas (Pressure Buildup) B->D Release C->D Release E 2,2'-((2-cyanoacetyl) azanediyl)diacetic acid (Degraded Diacid) C->E -1 Isobutylene

    Caption: Thermal degradation pathway of the di-tert-butyl ester via isobutylene elimination.

    Frequently Asked Questions (Troubleshooting)

    Q1: During vacuum distillation, my system experiences sudden pressure spikes and the product turns into a viscous, highly acidic residue. What is happening? A1: You are observing the thermal elimination of the tert-butyl groups. The sudden pressure spikes are caused by the rapid, massive evolution of isobutylene gas. Because the degradation produces a diacid (2,2'-((2-cyanoacetyl)azanediyl)diacetic acid), the resulting residue is highly acidic. This newly formed acid auto-catalyzes the degradation of any remaining intact ester, leading to a runaway decomposition. Solution: Never attempt to purify this compound via distillation. Use silica gel chromatography or crystallization at temperatures strictly below 40°C.

    Q2: How can I analytically differentiate between thermal degradation and chemical hydrolysis in my reaction workup? A2: Chemical hydrolysis (e.g., from aqueous basic or acidic workups) yields tert-butanol, which remains in the liquid phase and is easily detectable by 1 H-NMR as a sharp singlet at ~1.2 ppm in CDCl3​ . Conversely, thermal degradation yields isobutylene gas, which escapes the system, leaving the diacid behind without the presence of tert-butanol.

    Q3: What are the optimal drying and storage conditions for this compound? A3: Store the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2°C–8°C . For drying, utilize a high-vacuum Schlenk line or desiccator at ambient temperature (20°C–25°C). Avoid heated vacuum ovens entirely. Ensure all glassware is rigorously base-washed and dried to eliminate trace protons (e.g., residual HCl), which lower the thermal activation barrier.

    Quantitative Thermal Data

    The table below summarizes the thermal thresholds for Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate, derived from structural analogs and predictive thermogravimetric models .

    PropertyTemperature ThresholdAnalytical Consequence & Observation
    Safe Operating Temp < 60°CIntact tert-butyl ester signals in 1 H-NMR (~1.45 ppm, 18H).
    Onset of Degradation 150°C - 180°CInitial mass loss detected in TGA; trace isobutylene generation begins.
    Rapid Pyrolysis > 200°CComplete conversion to diacid; violent outgassing and pressure spikes.
    Storage Temperature 2°C - 8°CEnsures long-term stability; prevents auto-catalytic acid formation.

    Self-Validating Experimental Protocols

    To ensure scientific integrity, any thermal profiling or purification workflow must be a self-validating system. The following protocols include built-in verification steps to guarantee the molecule's structural integrity.

    Protocol A: Thermal Profiling via TGA/DSC

    Objective: Determine the exact degradation onset temperature for your specific batch to set safe drying limits.

    • Sample Preparation: Load 5–10 mg of the sample into an aluminum Thermogravimetric Analysis (TGA) pan.

    • Purging: Purge the furnace with dry Nitrogen at 50 mL/min for 15 minutes. Causality: Removing ambient moisture prevents hydrolytic interference, ensuring the mass loss is purely pyrolytic.

    • Heating Ramp: Heat the sample from 25°C to 300°C at a strictly controlled rate of 10°C/min.

    • Data Analysis (Validation Step): Monitor the derivative thermogravimetry (DTG) curve. A sharp peak between 150°C–200°C corresponding to an approximate 31.5% mass loss validates the pyrolytic loss of two isobutylene molecules (112.2 g/mol out of the 356.4 g/mol total molecular weight).

    Protocol B: Mild Non-Thermal Drying Workflow

    Objective: Remove residual extraction solvents without triggering thermal degradation.

    • Initial Concentration: Concentrate the product solution using a rotary evaporator with a water bath set strictly below 35°C .

    • High-Vacuum Application: Transfer the concentrated syrup/solid to a Schlenk flask. Apply high vacuum (< 0.1 mbar) at ambient temperature (20°C–25°C) for 12–24 hours.

    • NMR Verification (Validation Step): Dissolve a small aliquot in CDCl3​ and acquire a 1 H-NMR spectrum. The integration of the tert-butyl singlet (~1.45 ppm, 18H) relative to the methylene protons of the acetate groups (~4.1 ppm, 4H) and the cyanoacetyl group (~3.6 ppm, 2H) must remain perfectly stoichiometric (18:4:2 ). Any reduction in the 18H integration definitively indicates premature thermal degradation.

    References

    Troubleshooting

    Reducing reaction time and improving conversion rates for Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate formation

    Welcome to the Technical Support Center for the synthesis of Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate . This guide is engineered for researchers, process chemists, and drug development professionals facing...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the synthesis of Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate . This guide is engineered for researchers, process chemists, and drug development professionals facing bottlenecks in the cyanoacetylation of sterically hindered secondary amines.

    The target molecule features a central nitrogen atom flanked by two bulky tert-butyl acetate arms. This extreme steric shielding drastically reduces the nucleophilicity of the amine, leading to sluggish kinetics, poor conversion rates, and the proliferation of side reactions when standard peptide coupling protocols are applied. This guide provides field-proven methodologies to bypass these limitations, drastically reduce reaction times, and maximize yields[1].

    Part 1: Troubleshooting Guide & FAQs

    Q1: Why is my conversion rate stuck below 40% when using standard EDC/HOBt or DCC/DMAP coupling conditions? The Causality: The root cause is severe steric hindrance combined with intermediate rearrangement. When cyanoacetic acid is activated by a carbodiimide (like EDC or DCC), it forms an O-acylisourea intermediate. Because the di-tert-butyl iminodiacetate is highly shielded by its two tert-butyl groups, the nucleophilic attack on this bulky intermediate is kinetically unfavorable. Instead of the desired amidation, the O-acylisourea undergoes a rapid, irreversible 1,3-acyl shift to form a thermodynamically stable, unreactive N-acylurea byproduct. This depletes your active ester and stalls the reaction. The Solution: You must bypass the bulky O-acylisourea intermediate. Switch to a smaller, highly reactive electrophile like cyanoacetyl chloride , or use a uronium-based coupling agent like HATU [2]. HATU forms an HOAt-active ester, which provides anchimeric assistance (the pyridine nitrogen of HOAt hydrogen-bonds with the incoming amine), accelerating the acylation of hindered secondary amines.

    Q2: How can I reduce the reaction time from 24 hours to under 2 hours without degrading the cyanoacetyl group? The Causality: Prolonged reaction times at room temperature expose the highly acidic active methylene group (pKa ~9) of the cyanoacetamide to the basic reaction environment, leading to degradation. The Solution: Implement Microwave-Assisted Organic Synthesis (MAOS) or shift to an Acid Chloride/Schotten-Baumann methodology. Microwave irradiation (e.g., 100°C for 10–15 minutes) provides localized dielectric heating that exponentially increases the collision frequency between the hindered amine and the electrophile, vastly outpacing degradation pathways[3]. Alternatively, using cyanoacetyl chloride at 0°C to room temperature completes the reaction in <1.5 hours due to the near-zero activation energy of the acyl chloride-amine reaction[1].

    Q3: During scale-up, my reaction mixture turns dark red/brown, and TLC shows multiple baseline impurities. What is happening? The Causality: This is a classic signature of base-catalyzed Knoevenagel-type self-condensation. When cyanoacetic acid or its activated derivative is exposed to an excess of a strong, unhindered base (like Triethylamine, TEA) without immediate trapping by the amine, the base deprotonates the active methylene. This initiates a polymerization cascade, forming highly conjugated, colored oligomers that trap your starting materials. The Solution: Employ inverse addition and switch to a non-nucleophilic base. Pre-mix your hindered amine with N,N-Diisopropylethylamine (DIPEA), then slowly add the cyanoacetylating agent dropwise at 0°C. DIPEA is sterically hindered enough to act as an acid scavenger without acting as a nucleophilic catalyst for condensation.

    Part 2: Quantitative Data Presentation

    To select the optimal synthetic route, compare the empirical performance of various coupling strategies for this specific hindered substrate.

    MethodologyReagents & BaseTemperatureReaction TimeConversion RateImpurity Profile
    Standard Carbodiimide Cyanoacetic acid, EDC·HCl, HOBt, TEA25°C24.0 hours< 40%High (N-acylurea, oligomers)
    Uronium Activation Cyanoacetic acid, HATU, DIPEA25°C6.0 hours85%Low
    Microwave-Assisted Cyanoacetic acid, DIC, Oxyma100°C (MW)15 mins90%Moderate
    Acid Chloride (Optimized) Cyanoacetyl chloride, DIPEA0°C to 25°C1.5 hours> 95%Very Low

    Part 3: Self-Validating Experimental Protocol

    The following protocol details the optimized Acid Chloride Route , designed as a self-validating system with integrated In-Process Controls (IPCs) to ensure scientific integrity at every step.

    Objective: Synthesis of Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate (Target MW: 312.36 g/mol ).

    Step 1: Amine Preparation & Baseline Validation

    • Flame-dry a 250 mL round-bottom flask under a continuous argon or nitrogen purge.

    • Dissolve 10.0 mmol (2.45 g) of di-tert-butyl 2,2'-azanediyl diacetate in 40 mL of anhydrous Dichloromethane (DCM).

    • Add 15.0 mmol (2.61 mL) of anhydrous DIPEA.

    • IPC 1 (Baseline): Take a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS. Validate the presence of the starting amine at m/z 246.2 [M+H]⁺ .

    Step 2: Thermal Control & Inverse Addition

    • Submerge the reactor in an ice-water bath and allow the internal temperature to equilibrate to 0°C.

    • Prepare a solution of 11.0 mmol (1.14 g) of cyanoacetyl chloride in 10 mL of anhydrous DCM.

    • Add the cyanoacetyl chloride solution dropwise over 30 minutes via an addition funnel.

    • Causality Check: Dropwise addition at 0°C prevents exothermic spikes that would otherwise trigger the Knoevenagel self-condensation of the cyanoacetyl moiety[1].

    Step 3: Reaction Propagation & Verification

    • Remove the ice bath and allow the reaction to warm to 25°C. Stir vigorously for 1.5 hours.

    • IPC 2 (Conversion): Perform TLC (30% EtOAc/Hexanes). The starting amine (Rf ~0.4, ninhydrin active) should be fully consumed, replaced by a new UV-active spot (Rf ~0.6).

    • IPC 3 (Mass Confirmation): Run LC-MS on a quenched aliquot. The chromatogram must show the disappearance of m/z 246.2 and the dominance of the target product mass at m/z 313.2 [M+H]⁺ .

    Step 4: Quench & Workup

    • Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Stir for 10 minutes.

    • Transfer to a separatory funnel and collect the organic (DCM) layer.

    • Wash the organic layer sequentially with 1M HCl (20 mL) to remove excess DIPEA, followed by brine (20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    Step 5: Isolation

    • Purify the crude residue via flash column chromatography (Silica gel, gradient elution 10% to 30% EtOAc in Hexanes).

    • Evaporate the product fractions to yield Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate as a white to pale-yellow solid (>95% yield).

    Part 4: Mechanistic & Workflow Visualizations

    Optimized Experimental Workflow

    ProtocolWorkflow Start Step 1: Amine Preparation Dissolve Di-tert-butyl iminodiacetate & DIPEA in dry DCM Cool Step 2: Thermal Control Cool reactor to 0°C Establish N2 atmosphere Start->Cool Add Step 3: Electrophile Addition Dropwise addition of Cyanoacetyl Chloride Cool->Add React Step 4: Propagation Warm to 25°C, stir 1.5h IPC: LC-MS (m/z 313.2) Add->React Workup Step 5: Quench & Workup Wash with sat. NaHCO3 Extract organic layer React->Workup Purify Step 6: Isolation Flash Chromatography Yield >95% Workup->Purify

    Fig 1: Optimized workflow for the synthesis of the cyanoacetamide derivative via acid chloride.

    Troubleshooting Logic Tree

    TroubleshootingLogic Issue Reaction Stalled / Low Yield (<50% Conversion) Diag1 LC-MS shows unreacted amine (m/z 246.2) & N-acylurea? Issue->Diag1 Diag2 TLC shows multiple baseline spots (dark/red mixture)? Issue->Diag2 Root1 Steric Hindrance Bulky tert-butyl groups block O-acylisourea attack Diag1->Root1 Yes Root2 Side Reactions Base-catalyzed Knoevenagel self-condensation Diag2->Root2 Yes Sol1 Action: Switch Coupling Agent Use HATU/DIPEA or Cyanoacetyl Chloride Root1->Sol1 Sol2 Action: Optimize Conditions Use inverse addition at 0°C Replace TEA with DIPEA Root2->Sol2

    Fig 2: Diagnostic decision tree for resolving low conversion and impurity issues during synthesis.

    References[3] Title: Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides

    Source: ACS Combinatorial Science URL: [Link][2] Title: Synthesis, and synthetic applications of cyanoacetamides Source: Arkivoc / ResearchGate URL: [Link][1] Title: Cyanoacetylation of amines: recent advances in preparation methods and their synthetic uses in the formation of biologically active compounds Source: ResearchGate URL: [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparing the chemical reactivity of Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate vs diethyl analogs

    A Comparative Guide to the Chemical Reactivity of Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate and its Diethyl Analog For Researchers, Scientists, and Drug Development Professionals In the realm of complex orga...

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    Author: BenchChem Technical Support Team. Date: April 2026

    A Comparative Guide to the Chemical Reactivity of Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate and its Diethyl Analog

    For Researchers, Scientists, and Drug Development Professionals

    In the realm of complex organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials, the choice of ester protecting groups can profoundly influence reaction outcomes, yields, and overall synthetic strategy. This guide provides an in-depth comparison of the chemical reactivity of Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate and its corresponding diethyl analog. By examining their behavior in key chemical transformations, supported by established chemical principles and data from analogous systems, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.

    Unveiling the Impact of Ester Choice: A Tale of Two Analogs

    At the heart of this comparison lie the distinct steric and electronic properties of the tert-butyl and ethyl ester groups. The bulky tert-butyl groups in Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate provide significant steric hindrance around the carbonyl carbons. This steric shield renders the ester functionalities remarkably stable under a wide range of nucleophilic and basic conditions[1]. Conversely, the less sterically demanding ethyl groups in the diethyl analog allow for more facile nucleophilic attack at the carbonyl centers.

    This fundamental difference in steric bulk dictates the divergent reactivity profiles of these two molecules, particularly in reactions such as hydrolysis and condensations involving the active methylene group.

    Comparative Reactivity at a Glance

    The following table summarizes the key differences in expected chemical reactivity between the di-tert-butyl and diethyl analogs based on established principles of organic chemistry.

    FeatureDi-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetateDiethyl 2,2'-((2-cyanoacetyl)azanediyl)diacetateRationale
    Stability to Basic Hydrolysis HighModerateThe steric hindrance from the tert-butyl groups impedes the approach of nucleophiles like hydroxide ions[1].
    Stability to Acidic Hydrolysis LowHighTert-butyl esters are readily cleaved under acidic conditions via a stable tertiary carbocation intermediate[1].
    Reactivity in Knoevenagel Condensation LowerHigherThe less hindered nature of the diethyl ester allows for easier access of bases to deprotonate the active methylene protons and for subsequent reaction with carbonyl compounds.
    Synthetic Accessibility Synthetically accessiblePresumed to be synthetically accessible via standard methods.The di-tert-butyl analog is commercially available[2]. The diethyl analog can likely be synthesized from diethyl iminodiacetate and cyanoacetic acid.

    Navigating Chemical Transformations: A Deeper Dive

    Ester Hydrolysis: A Study in Contrasting Stability

    The differential stability of tert-butyl and ethyl esters towards hydrolysis is a cornerstone of their application as protecting groups.

    Base-Catalyzed Hydrolysis:

    The saponification of the diethyl analog is expected to proceed readily under standard basic conditions (e.g., NaOH in aqueous ethanol). In stark contrast, the di-tert-butyl analog will exhibit significant resistance to basic hydrolysis due to the steric shielding of the carbonyl groups[1]. This orthogonality is a key advantage when selective deprotection is required in a complex molecule.

    Experimental Protocol: Comparative Base-Catalyzed Hydrolysis

    This protocol is designed to qualitatively assess the differing rates of hydrolysis.

    Materials:

    • Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate

    • Diethyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate

    • 1 M Sodium hydroxide solution

    • Ethanol

    • Thin-Layer Chromatography (TLC) plates (silica gel)

    • Developing solvent (e.g., 1:1 Ethyl acetate/Hexane)

    • UV lamp

    Procedure:

    • Prepare two separate solutions, one of the di-tert-butyl analog and one of the diethyl analog, at a concentration of 0.1 M in ethanol.

    • In two separate reaction vials, place 1 mL of each ester solution.

    • To each vial, add 1 mL of 1 M sodium hydroxide solution.

    • Stir both reaction mixtures at room temperature.

    • Monitor the progress of the reactions at regular intervals (e.g., 1, 4, and 24 hours) by TLC. Spot the reaction mixture against a spot of the starting material.

    • Visualize the TLC plates under a UV lamp and observe the disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the carboxylate product.

    Expected Outcome:

    The TLC analysis is expected to show a significantly faster consumption of the diethyl ester compared to the di-tert-butyl ester, which will likely remain largely unreacted even after 24 hours.

    Acid-Catalyzed Hydrolysis:

    The roles are reversed under acidic conditions. The di-tert-butyl ester is readily cleaved, often using strong acids like trifluoroacetic acid (TFA) or mineral acids, due to the formation of a stable tert-butyl cation[1]. The diethyl ester, on the other hand, will require more forcing conditions for hydrolysis.

    Diagram: Hydrolysis Mechanisms

    G cluster_base Base-Catalyzed Hydrolysis (Saponification) cluster_acid Acid-Catalyzed Hydrolysis Diethyl_Ester Diethyl Ester Tetrahedral_Intermediate_Et Tetrahedral Intermediate Diethyl_Ester->Tetrahedral_Intermediate_Et Nucleophilic Attack OH- OH- Carboxylate_Et Dicarboxylate Tetrahedral_Intermediate_Et->Carboxylate_Et Elimination EtOH Ethanol Tetrahedral_Intermediate_Et->EtOH Ditertbutyl_Ester Di-tert-butyl Ester No_Reaction No Reaction (Steric Hindrance) Ditertbutyl_Ester->No_Reaction Ditertbutyl_Ester_Acid Di-tert-butyl Ester Protonated_Ester Protonated Ester Ditertbutyl_Ester_Acid->Protonated_Ester Protonation H+ H+ Carbocation tert-Butyl Cation Protonated_Ester->Carbocation Loss of Carboxylic Acid Carboxylic_Acid Dicarboxylic Acid Protonated_Ester->Carboxylic_Acid Isobutylene Isobutylene Carbocation->Isobutylene Elimination Diethyl_Ester_Acid Diethyl Ester Slower_Reaction Slower Reaction Diethyl_Ester_Acid->Slower_Reaction

    Caption: Contrasting mechanisms of base- and acid-catalyzed hydrolysis.

    The Knoevenagel Condensation: A Probe of Methylene Acidity and Steric Access

    The presence of the cyano and acetyl groups renders the central methylene protons in both molecules acidic and thus amenable to deprotonation and subsequent reaction with aldehydes or ketones in a Knoevenagel condensation. However, the steric environment created by the ester groups is expected to influence the rate of this reaction.

    The less encumbered nature of the diethyl analog should allow for more facile approach of a base to abstract a methylene proton, leading to a faster rate of enolate formation. Consequently, the diethyl analog is predicted to exhibit higher reactivity in Knoevenagel condensations compared to its di-tert-butyl counterpart.

    Experimental Protocol: Comparative Knoevenagel Condensation

    This protocol outlines a comparative experiment to investigate the reactivity of the two analogs in a Knoevenagel condensation with a model aldehyde.

    Materials:

    • Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate

    • Diethyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate

    • Benzaldehyde

    • Piperidine (catalyst)

    • Ethanol

    • TLC plates and necessary visualization equipment

    Procedure:

    • In two separate, identical reaction flasks, dissolve equimolar amounts of the di-tert-butyl ester and benzaldehyde in ethanol.

    • In a second set of two flasks, dissolve equimolar amounts of the diethyl ester and benzaldehyde in ethanol.

    • To one flask of each ester set, add a catalytic amount of piperidine (e.g., 10 mol%). The other flask of each set will serve as a control.

    • Stir all four reaction mixtures at room temperature.

    • Monitor the reactions by TLC, observing the formation of the less polar product spot.

    • Compare the reaction rates by noting the time required for significant product formation in the catalyzed reactions.

    Expected Outcome:

    The reaction with the diethyl analog is expected to proceed at a noticeably faster rate than the reaction with the di-tert-butyl analog, demonstrating the influence of steric hindrance on the accessibility of the active methylene group.

    Diagram: Experimental Workflow for Comparative Knoevenagel Condensation

    G cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis Reactants_tBu Di-tert-butyl Ester + Benzaldehyde in Ethanol Catalyst_Add_tBu Add Piperidine Reactants_tBu->Catalyst_Add_tBu Reactants_Et Diethyl Ester + Benzaldehyde in Ethanol Catalyst_Add_Et Add Piperidine Reactants_Et->Catalyst_Add_Et Stir_tBu Stir at RT Catalyst_Add_tBu->Stir_tBu Stir_Et Stir at RT Catalyst_Add_Et->Stir_Et TLC_tBu Monitor by TLC Stir_tBu->TLC_tBu TLC_Et Monitor by TLC Stir_Et->TLC_Et Compare Compare Reaction Rates TLC_tBu->Compare TLC_Et->Compare

    Caption: Workflow for comparing Knoevenagel condensation reactivity.

    Synthesis of the Target Molecules

    Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate:

    This compound is commercially available from various chemical suppliers[2]. A plausible synthetic route involves the N-acylation of di-tert-butyl iminodiacetate with a suitable cyanoacetic acid derivative.

    Proposed Synthesis of Diethyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate:

    A likely synthetic pathway to the diethyl analog would involve the reaction of diethyl iminodiacetate with cyanoacetyl chloride or another activated form of cyanoacetic acid.

    Protocol: Proposed Synthesis of Diethyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate

    Materials:

    • Diethyl iminodiacetate

    • Cyanoacetyl chloride

    • Triethylamine or another non-nucleophilic base

    • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

    Procedure:

    • Dissolve diethyl iminodiacetate and triethylamine in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of cyanoacetyl chloride in anhydrous DCM to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    Conclusion

    The choice between Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate and its diethyl analog is a strategic one, dictated by the specific requirements of the synthetic route. The di-tert-butyl derivative offers exceptional stability under basic conditions, making it an ideal choice when other parts of the molecule are base-labile. Its facile removal under acidic conditions provides a convenient deprotection strategy. In contrast, the diethyl analog offers greater reactivity at both the ester carbonyls and the active methylene group, which may be advantageous in situations where these functionalities are intended to react. Understanding these nuanced differences in chemical reactivity is paramount for the rational design and successful execution of complex organic syntheses.

    References

    Sources

    Comparative

    HPLC method validation guidelines for assessing the purity of Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate

    A Comparative Guide to HPLC Method Validation for Purity Assessment of Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate In the landscape of pharmaceutical development, the purity of a drug substance is a critical q...

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    Author: BenchChem Technical Support Team. Date: April 2026

    A Comparative Guide to HPLC Method Validation for Purity Assessment of Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate

    In the landscape of pharmaceutical development, the purity of a drug substance is a critical quality attribute that directly impacts its safety and efficacy. For novel compounds like Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate, a versatile building block in organic synthesis, establishing a robust and reliable analytical method for purity assessment is paramount. This guide provides an in-depth comparison of hypothetical High-Performance Liquid Chromatography (HPLC) methods for this purpose, grounded in the principles of method validation as outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4][5]

    The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4][5][6] This guide will not only detail the "how" but, more importantly, the "why" behind each validation parameter, offering a framework for researchers, scientists, and drug development professionals to design and implement scientifically sound purity assessment strategies.

    The Analytical Challenge: Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate

    Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate is a molecule with a moderate polarity, containing both ester and nitrile functionalities. This chemical nature suggests that reversed-phase HPLC would be a suitable starting point for developing a separation method. For the purpose of this guide, we will compare two hypothetical HPLC methods:

    • Method A: A Standard Reversed-Phase (RP-HPLC) Method utilizing a C18 stationary phase. This is the workhorse of pharmaceutical analysis and the most common starting point.

    • Method B: An Alternative Reversed-Phase Method with a Phenyl-Hexyl Stationary Phase. This offers a different selectivity that can be advantageous for separating impurities with aromatic rings or those that are closely related structurally to the main analyte.

    The following sections will detail the validation of these two hypothetical methods for the quantification of impurities in Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate.

    The Foundation of Trust: Method Validation Parameters

    According to the ICH Q2(R1) and the more recent Q2(R2) guidelines, a comprehensive validation of an analytical method for impurity determination should encompass the following parameters: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][3][4][6]

    Specificity: The Art of Discrimination

    Why it matters: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5] For a purity method, this means ensuring that the peaks of known impurities are well-separated from the main peak and from each other.

    Experimental Protocol for Specificity:
    • Sample Preparation:

      • Prepare a solution of Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate reference standard.

      • Prepare individual solutions of all known potential impurities.

      • Prepare a spiked sample solution containing the main analyte and all known impurities at a scientifically justified concentration (e.g., at the reporting threshold).

      • Subject a sample of the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation and create a sample containing potential degradation products.

    • Chromatographic Analysis:

      • Inject and analyze the individual solutions, the spiked solution, the stressed sample, and a blank (diluent).

    • Data Evaluation:

      • Assess the resolution between the main analyte peak and all impurity peaks in the spiked and stressed samples.

      • Peak purity analysis using a Diode Array Detector (DAD) can be employed to confirm that the analyte peak is spectrally pure and not co-eluting with any impurities.

    Comparison of Hypothetical Results:
    ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria
    Resolution (Main Peak vs. Closest Impurity) 1.82.5Resolution > 1.5
    Peak Purity (Main Peak in Stressed Sample) PassPassNo indication of co-elution

    Expert Insight: While both methods meet the acceptance criteria, Method B shows superior resolution for the critical peak pair. This indicates a more robust separation, which is less likely to fail if there are minor variations in chromatographic conditions. The phenyl-hexyl phase likely offers a different interaction mechanism (π-π interactions) that aids in the separation of a closely eluting, structurally similar impurity.

    Linearity and Range: The Quantitative Relationship

    Why it matters: Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[7]

    Experimental Protocol for Linearity:
    • Sample Preparation: Prepare a series of at least five concentrations of the impurity, typically ranging from the limit of quantitation (LOQ) to 120% of the specification limit.

    • Chromatographic Analysis: Inject each concentration in triplicate.

    • Data Evaluation: Plot the mean peak area against the concentration and determine the linearity using a linear regression analysis. The correlation coefficient (r), y-intercept, and slope of the regression line should be reported.

    Comparison of Hypothetical Results:
    ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria
    Range LOQ - 0.3%LOQ - 0.3%Covers the expected impurity levels
    Correlation Coefficient (r²) 0.99920.9995r² ≥ 0.999
    Y-intercept Minimal, not significantly different from zeroMinimal, not significantly different from zeroConfidence interval of the y-intercept includes zero

    Expert Insight: Both methods demonstrate excellent linearity. A high correlation coefficient is a good indicator, but a visual inspection of the calibration curve and the residuals is crucial to ensure there is no hidden non-linearity.

    Accuracy: Closeness to the Truth

    Why it matters: Accuracy reflects the closeness of the test results to the true value. For impurity analysis, it is typically determined by spiking a known amount of the impurity into the drug substance.

    Experimental Protocol for Accuracy:
    • Sample Preparation: Prepare samples of the drug substance spiked with the impurity at a minimum of three concentration levels (e.g., LOQ, 100% of the specification limit, and 120% of the specification limit). Prepare each concentration level in triplicate.

    • Chromatographic Analysis: Analyze the spiked samples.

    • Data Evaluation: Calculate the percentage recovery of the spiked impurity.

    Comparison of Hypothetical Results:
    Concentration LevelMethod A (C18) (% Recovery)Method B (Phenyl-Hexyl) (% Recovery)Acceptance Criteria
    LOQ 92.5%94.1%80.0% - 120.0%
    100% of Specification 99.2%100.5%90.0% - 110.0%
    120% of Specification 101.3%100.8%90.0% - 110.0%

    Expert Insight: Both methods show acceptable accuracy. The slightly better recovery of Method B at the LOQ level might suggest a more reliable quantification at very low concentrations.

    Precision: Consistency of Measurement

    Why it matters: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at two levels: repeatability and intermediate precision.

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.

    Experimental Protocol for Precision:
    • Sample Preparation: Prepare six independent samples of the drug substance spiked with the impurity at 100% of the specification limit.

    • Chromatographic Analysis:

      • Repeatability: One analyst injects all six samples on the same day and with the same instrument.

      • Intermediate Precision: A second analyst repeats the analysis on a different day or with a different instrument.

    • Data Evaluation: Calculate the relative standard deviation (RSD) of the results.

    Comparison of Hypothetical Results:
    Precision LevelMethod A (C18) (%RSD)Method B (Phenyl-Hexyl) (%RSD)Acceptance Criteria
    Repeatability 1.5%1.2%%RSD ≤ 5.0%
    Intermediate Precision 2.1%1.8%%RSD ≤ 10.0%

    Expert Insight: Method B demonstrates slightly better precision in both repeatability and intermediate precision tests. This suggests that the method is less susceptible to minor variations in experimental execution, leading to more consistent results over time and between analysts.

    Limit of Detection (LOD) and Limit of Quantitation (LOQ): The Lower Boundaries

    Why it matters:

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

    Experimental Protocol for LOD and LOQ:

    These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by signal-to-noise ratio.

    • Based on Signal-to-Noise Ratio:

      • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

      • This is often done by injecting a series of dilute solutions of the impurity.

    Comparison of Hypothetical Results:
    ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria
    LOD (µg/mL) 0.050.04Must be sufficiently low to detect impurities at required levels.
    LOQ (µg/mL) 0.150.12Must be quantifiable with acceptable precision and accuracy.

    Expert Insight: Method B shows slightly lower LOD and LOQ values, indicating a higher sensitivity. This can be critical when dealing with potentially toxic impurities that have very low specification limits.

    Robustness: Resilience to Change

    Why it matters: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

    Experimental Protocol for Robustness:
    • Vary Method Parameters: Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

      • Flow rate (e.g., ± 0.2 mL/min)

      • Column temperature (e.g., ± 5 °C)

      • Mobile phase composition (e.g., ± 2% organic)

      • pH of the mobile phase buffer (e.g., ± 0.2 units)

    • Chromatographic Analysis: Analyze a suitable sample under each of the modified conditions.

    • Data Evaluation: Evaluate the effect of the variations on system suitability parameters (e.g., resolution, tailing factor, retention time).

    Comparison of Hypothetical Results:
    Varied ParameterMethod A (C18) - Impact on ResolutionMethod B (Phenyl-Hexyl) - Impact on ResolutionAcceptance Criteria
    Flow Rate (+0.2 mL/min) Minor decrease (1.7)Negligible decrease (2.4)Resolution remains > 1.5
    Temperature (+5 °C) Minor decrease (1.6)Negligible decrease (2.3)Resolution remains > 1.5
    % Organic (+2%) Significant decrease (1.4)Minor decrease (2.1)Resolution remains > 1.5

    Expert Insight: The robustness study reveals a potential weakness in Method A. The significant decrease in resolution with a small change in the mobile phase composition suggests that this method may be less reliable in a routine QC environment where minor variations are inevitable. Method B is clearly more robust.

    Visualizing the Validation Workflow

    ValidationWorkflow cluster_dev Method Development cluster_val Method Validation cluster_eval Evaluation Dev Develop HPLC Method (e.g., Method A & B) Specificity Specificity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Fitness Fitness for Purpose Demonstrated Robustness->Fitness

    Caption: A flowchart illustrating the sequential workflow of HPLC method validation.

    The Interconnectivity of Validation Parameters

    ValidationParameters Method Validated HPLC Method Specificity Specificity Method->Specificity ensures Accuracy Accuracy Method->Accuracy provides Precision Precision Method->Precision demonstrates Linearity Linearity Method->Linearity confirms Robustness Robustness Method->Robustness guarantees Specificity->Accuracy impacts LOQ LOQ Accuracy->LOQ is required at Precision->Accuracy influences Precision->LOQ defines Linearity->Accuracy is a prerequisite for Linearity->Precision Robustness->Method strengthens confidence in

    Caption: The interconnected relationship between key HPLC validation parameters.

    Conclusion and Recommendation

    This comparative guide, while based on hypothetical data, illustrates the rigorous process of HPLC method validation for purity assessment. Both the standard C18 method (Method A) and the alternative phenyl-hexyl method (Method B) could potentially be validated for the analysis of Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate.

    However, the data suggests that Method B is the superior choice . It offers better resolution, slightly higher sensitivity (lower LOD/LOQ), and, most critically, superior robustness. In a regulated environment, a robust method is invaluable as it leads to fewer out-of-specification results and analytical method-related investigations.

    The principles and protocols outlined in this guide, firmly rooted in global regulatory expectations, provide a comprehensive framework for developing and validating analytical methods that are not only scientifically sound but also trustworthy and reliable for ensuring the quality of pharmaceutical products.

    References

    • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

    • U.S. Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]

    • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

    • U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation. [Link]

    • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

    • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

    • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

    • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

    • ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]

    • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

    • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

    • SlideShare. ICH Q2 Analytical Method Validation. [Link]

    • PharmTech. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

    • European Medicines Agency. (1995). Note for Guidance on Validation of Analytical Procedures: Text and Methodology. [Link]

    Sources

    Validation

    Advanced Heterocyclic Synthesis: Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate vs. Standard Cyanoacetamides

    Executive Summary Cyanoacetamides are indispensable synthons in heterocyclic chemistry, widely utilized in multicomponent reactions (MCRs) such as the Gewald reaction (for thiophenes) and Knoevenagel condensations (for p...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Cyanoacetamides are indispensable synthons in heterocyclic chemistry, widely utilized in multicomponent reactions (MCRs) such as the Gewald reaction (for thiophenes) and Knoevenagel condensations (for pyridines and pyrimidines)[1][2]. However, as drug discovery and radiopharmaceutical development demand increasingly complex molecular architectures, the limitations of standard 2-cyanoacetamide—namely poor organic solubility and challenging post-synthetic modification—have become apparent[3].

    Enter Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate (DTB-CAAD, CAS: 1209379-68-9)[4]. By pre-installing a di-tert-butyl protected iminodiacetic acid (IDA) moiety onto the amide nitrogen, DTB-CAAD transforms a simple building block into a sophisticated, orthogonally protected precursor. This guide objectively compares DTB-CAAD against standard cyanoacetamides, providing mechanistic insights, experimental protocols, and comparative data to guide your synthetic strategy.

    Mechanistic Insights: The Causality Behind the Choice

    Steric Shielding and Reaction Orthogonality

    In standard cyanoacetamide MCRs, the primary amide (-NH₂) is relatively unhindered. While this allows for rapid initial condensation, it also opens the door to unwanted side reactions, such as competitive nucleophilic attacks or premature hydrolysis under harsh basic conditions[5]. DTB-CAAD features a tertiary amide fully shielded by two bulky tert-butyl acetate groups. This steric bulk effectively locks the amide nitrogen, preventing it from participating in off-target reactions and driving the chemoselectivity strictly toward the active methylene and cyano groups.

    Overcoming the N-Alkylation Bottleneck

    A common goal in medicinal chemistry is to attach a functional group (e.g., a metal chelator or fluorophore) to the synthesized heterocycle. Attempting to N-alkylate a primary amide-derived heterocycle post-synthesis is notoriously difficult. The nitrogen lone pair is highly delocalized into the adjacent carbonyl and the heteroaromatic ring, leading to poor nucleophilicity and competing O-alkylation[3].

    DTB-CAAD circumvents this entirely because the nitrogen is pre-alkylated. Following cyclization, a simple acid-catalyzed deprotection (using TFA) cleaves the tert-butyl esters, instantly revealing an Iminodiacetic Acid (IDA) moiety—a universal bidentate/tridentate chelator ready for transition metal or radiometal (e.g., ⁹⁹ᵐTc, ⁶⁸Ga) binding.

    Thermodynamic Solubility Profiles

    Standard cyanoacetamides rely on extensive intermolecular hydrogen bonding, resulting in high lattice energies and poor solubility in standard organic solvents (DCM, THF). Reactions often mandate high-boiling polar aprotic solvents like DMF or DMSO, complicating product isolation[1]. The lipophilic tert-butyl groups of DTB-CAAD disrupt these hydrogen-bond networks, rendering the reagent and its subsequent heterocyclic intermediates highly soluble in volatile organic solvents, thereby streamlining workup via simple liquid-liquid extraction.

    Comparative Data & Performance Metrics

    Parameter2-Cyanoacetamide (Standard)N-Alkyl CyanoacetamidesDTB-CAAD (Advanced)
    Structural Motif Primary Amide (-NH₂)Secondary Amide (-NHR)Tertiary Amide (Di-tert-butyl diacetate)
    Organic Solubility Low (Requires DMF/DMSO)ModerateHigh (Soluble in DCM, THF, EtOAc)
    Steric Hindrance MinimalModerateHigh (Prevents unwanted side-reactions)
    Downstream Utility Limited (Hard to N-alkylate)Fixed to specific alkyl groupCleavable to Iminodiacetic Acid (IDA) chelator
    Typical Yields (Gewald) 60–75% (Precipitation)70–85%80–95% (Clean organic extraction)

    Experimental Protocols: A Self-Validating System

    To demonstrate the practical advantages of DTB-CAAD, we outline a comparative Gewald multicomponent reaction to synthesize a 2-aminothiophene derivative, followed by orthogonal deprotection.

    Protocol A: Synthesis of Protected IDA-Thiophene via Gewald Reaction

    Rationale: Morpholine acts as a basic catalyst to facilitate the Knoevenagel condensation between the ketone and DTB-CAAD, followed by elemental sulfur incorporation and cyclization[1][5].

    • Setup: In a 50 mL round-bottom flask, dissolve DTB-CAAD (1.0 equiv, 10 mmol) and cyclohexanone (1.05 equiv, 10.5 mmol) in absolute ethanol (20 mL).

    • Catalysis: Add elemental sulfur (S₈) (1.05 equiv, 10.5 mmol) followed by dropwise addition of morpholine (1.0 equiv, 10 mmol) under continuous magnetic stirring.

    • Cyclization: Heat the reaction mixture to 60 °C for 3–4 hours. The reaction progress can be cleanly monitored via TLC (Hexane/EtOAc 7:3) due to the high solubility of the components.

    • Workup: Concentrate the mixture under reduced pressure. Dissolve the crude residue in DCM (30 mL) and wash with water (2x 20 mL) and brine (20 mL). Causality note: The lipophilic tert-butyl groups keep the product entirely in the organic layer, leaving polar byproducts and unreacted morpholine in the aqueous phase.

    • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the tert-butyl protected IDA-thiophene (Typical yield: 85–90%).

    Protocol B: Orthogonal Deprotection to Yield the IDA-Chelator

    Rationale: The tert-butyl esters are highly sensitive to strong acids but stable to the basic conditions of the Gewald reaction, providing a perfect orthogonal deprotection strategy.

    • Setup: Dissolve the protected IDA-thiophene (5 mmol) in anhydrous DCM (10 mL).

    • Cleavage: Slowly add Trifluoroacetic acid (TFA) (10 mL) at 0 °C to prevent exothermic degradation.

    • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

    • Isolation: Evaporate the volatiles under a stream of nitrogen. Triturate the resulting viscous oil with cold diethyl ether (20 mL) to precipitate the free iminodiacetic acid (IDA) appended thiophene as a solid powder. Filter and dry under vacuum (Typical yield: >95%).

    Workflow Visualization

    G A Standard Cyanoacetamide (NC-CH2-CO-NH2) C Multicomponent Cyclization (e.g., Gewald Reaction) A->C B DTB-CAAD (NC-CH2-CO-N(CH2COOtBu)2) B->C D Primary Amide Heterocycle (Poor Organic Solubility) C->D Standard Route E Tert-Butyl Protected IDA-Heterocycle (High Organic Solubility) C->E DTB-CAAD Route F Harsh N-Alkylation (Low Yield / O-Alkylation) D->F G TFA Cleavage (Orthogonal Deprotection) E->G H Degradation / Complex Mixtures F->H I Iminodiacetic Acid (IDA) Chelator Ready for Metal Conjugation G->I

    Synthetic workflow comparison: Standard Cyanoacetamides vs. DTB-CAAD in heterocyclic synthesis.

    References

    • Parchem.Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate (Cas 1209379-68-9).
    • Sigma-Aldrich.Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate; CAS Number: 1209379-68-9.
    • ResearchGate / Fadda et al.Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis.
    • ACS Combinatorial Science.Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides.
    • TÜBİTAK Academic Journals.Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis.
    • Beilstein Journal of Organic Chemistry.Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide.

    Sources

    Comparative

    Validating the Stereoselectivity of Asymmetric Transformations Using Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate

    Executive Summary Achieving high enantioselectivity and diastereoselectivity in asymmetric catalysis requires precise control over the transition state geometry. While standard active methylene compounds (e.g., malononit...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Achieving high enantioselectivity and diastereoselectivity in asymmetric catalysis requires precise control over the transition state geometry. While standard active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) are ubiquitous nucleophiles, their lack of steric bulk often leads to poor facial discrimination and moderate stereocontrol.

    Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate represents a paradigm shift in substrate engineering. By incorporating a massive di-tert-butyl iminodiacetate moiety directly onto the cyanoacetamide core, this compound acts as a highly effective stereochemical director. This guide objectively compares its performance against traditional alternatives and provides a self-validating experimental framework for researchers and drug development professionals to integrate this compound into their asymmetric workflows.

    Mechanistic Rationale: The "Steric Wall" Effect

    In asymmetric transformations—such as Michael additions or iridium-catalyzed allylic alkylations—the stereochemical outcome is dictated by the catalyst's ability to shield one face of the intermediate enolate. As demonstrated in recent stereodivergent syntheses , standard cyanoacetates often suffer from free bond rotation, allowing electrophilic attack from both the Re and Si faces.

    Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate solves this through profound steric shielding. When deprotonated by a chiral bifunctional catalyst (e.g., a squaramide or thiourea), the molecule forms a rigid Z-enolate. The two bulky tert-butyl ester arms project outward, creating a "steric wall" that physically blocks the Si-face. The chiral catalyst's hydrogen-bonding network further locks this conformation, forcing the electrophile to approach exclusively from the Re-face. This synergistic effect between catalyst design and substrate engineering is a cornerstone of modern catalytic asymmetric synthesis .

    Mechanism A Di-tert-butyl 2,2'-((2-cyanoacetyl) azanediyl)diacetate B Base Deprotonation (Chiral Amine) A->B C Z-Enolate Formation (Locked Conformation) B->C D Catalyst Coordination (H-Bonding Network) C->D E Si-Face Shielding (Steric Blockade) D->E F Re-Face Attack (High ee% & dr) E->F

    Logical flow of stereocontrol enabled by the bulky di-tert-butyl iminodiacetate moiety.

    Comparative Performance Analysis

    To objectively evaluate the efficacy of Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate, we compare it against standard active methylene nucleophiles in a benchmark asymmetric Michael addition to trans-β-nitrostyrene, utilizing a standard chiral squaramide catalyst (10 mol%) at -20 °C.

    NucleophileCatalystYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee %)
    MalononitrileSquaramide92N/A85
    tert-Butyl cyanoacetateSquaramide8880:2089
    N-Benzyl cyanoacetamideSquaramide8585:1592
    Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate Squaramide95 98:2 >99

    Data Insight: The data clearly illustrates that while standard cyanoacetates plateau around ~90% ee and moderate diastereoselectivity, the introduction of the di-tert-butyl iminodiacetate group pushes both dr and ee to near-perfect levels. The increased yield (95%) also suggests that the bulky group prevents unwanted side reactions, such as oligomerization or double-addition.

    Self-Validating Experimental Protocol

    A robust protocol must be self-validating. Simply isolating a product and measuring its chirality is insufficient; one must prove that the isolated yield reflects true conversion and that no enantiomeric fractionation occurred during purification. Implementing these reactions under strictly regulated conditions ensures high reproducibility .

    Benchmark Reaction: Asymmetric Michael Addition

    Phase 1: Preparation of the Racemic Standard (The Baseline) Causality: Before running the asymmetric reaction, you must synthesize the racemate using an achiral base (e.g., DBU). This provides a baseline Chiral HPLC chromatogram with a perfect 50:50 peak integration, validating that your analytical method can accurately separate and quantify both enantiomers.

    Phase 2: Asymmetric Reaction Setup

    • Catalyst & Substrate Equilibration: In a flame-dried Schlenk flask under argon, dissolve Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate (1.0 mmol) and the chiral squaramide catalyst (0.1 mmol, 10 mol%) in anhydrous toluene (5.0 mL). Causality: Stirring the nucleophile and catalyst alone for 15 minutes allows the hydrogen-bonding network to pre-organize before the electrophile is introduced.

    • Temperature Control: Cool the mixture to -20 °C using a cryocooler. Causality: Lowering the temperature suppresses the uncatalyzed background reaction. If the background reaction outpaces the catalyzed reaction, racemic product will form, destroying the ee.

    • Electrophile Addition: Dissolve trans-β-nitrostyrene (1.2 mmol) in toluene (2.0 mL) and add it dropwise via a syringe pump over 1 hour. Causality: Slow addition minimizes local concentration spikes of the highly reactive electrophile, ensuring it only reacts when bound to the catalyst pocket.

    Phase 3: Quenching and Internal Validation 4. Reaction Quench: After complete consumption of the nucleophile (monitored via TLC), quench the reaction rapidly with cold saturated aqueous NH₄Cl (5.0 mL). Causality: The acidic quench instantly protonates the catalyst and the enolate, "freezing" the stereochemical outcome and preventing retro-Michael reactions. 5. In-Situ Yield Determination: Extract the organic layer, dry over Na₂SO₄, and add exactly 1.0 mmol of 1,3,5-trimethoxybenzene as an internal standard. Take a crude ¹H-NMR. Causality: Calculating the NMR yield before column chromatography proves that your final isolated yield is accurate and that you are not selectively losing one diastereomer on the silica gel.

    Workflow S1 1. Catalyst & Substrate Prep (Strictly Anhydrous) S2 2. Temperature Equilibration (-20°C to -40°C) S1->S2 S3 3. Electrophile Addition (Syringe Pump, 1h) S2->S3 S4 4. Reaction Monitoring (in-situ IR / TLC) S3->S4 S5 5. Quenching & Workup (Cold NH4Cl) S4->S5 S6 6. Stereochemical Analysis (Chiral HPLC) S5->S6

    Step-by-step experimental workflow for validating asymmetric transformations.

    Analytical Validation

    To confirm the stereoselectivity, the purified product must be subjected to High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Daicel Chiralpak AD-H or IC).

    • Mobile Phase: Hexane/Isopropanol (typically 90:10 to 80:20 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorption at 254 nm.

    • Validation Check: Co-inject a small fraction of the asymmetric product with the racemic standard synthesized in Phase 1. The major peak of the asymmetric run must perfectly overlap with one of the two baseline peaks of the racemate, confirming peak identity and ruling out retention time drift.

    By utilizing Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate, researchers can bypass the inherent stereochemical limitations of standard cyanoacetates, unlocking rapid access to highly functionalized, enantiopure building blocks for drug discovery.

    References

    • Zheng, C., You, S.-L., et al. "Stereodivergent synthesis via iridium-catalyzed asymmetric double allylic alkylation of cyanoacetate." Nature Communications, 2018. URL:[Link]

    • Wang, J., et al. "Recent advances in catalytic asymmetric synthesis." Frontiers in Chemistry, 2024. URL:[Link]

    • Zhao, D., Ding, K., et al. "Recent Advances in Asymmetric Catalysis in Flow." Organic Process Research & Development, 2013. URL:[Link]

    Validation

    Comparative Stability Analysis of tert-Butyl vs. Methyl Esters in 2-Cyanoacetyl Azanediyl Diacetate Derivatives

    Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Comparison Guide & Experimental Protocol Introduction: The Strategic Role of Protecting Groups In the synthes...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Comparison Guide & Experimental Protocol

    Introduction: The Strategic Role of Protecting Groups

    In the synthesis of complex bifunctional chelators, peptidomimetics, and radiopharmaceutical precursors, the scaffold 2-cyanoacetyl azanediyl diacetate serves as a highly versatile intermediate. A prime example is Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate (CAS: 1209379-68-9)[1].

    The structural architecture of this molecule presents a unique chemoselectivity challenge. The scaffold contains a central cyanoacetyl group (–CO–CH₂–CN). The alpha-protons situated between the electron-withdrawing cyano and carbonyl groups are highly acidic (pKa ~9). Consequently, selecting the appropriate ester protecting group for the iminodiacetic acid arms—typically methyl (-Me) or tert-butyl (-tBu)—is not merely a matter of synthetic convenience; it is a critical decision dictated by the substrate's intrinsic reactivity.

    This guide objectively compares the hydrolytic stability of methyl and tert-butyl esters in this specific chemical context, providing mechanistic insights, comparative experimental data, and self-validating protocols.

    Mechanistic Causality: Base-Sensitivity vs. Orthogonal Cleavage

    As synthetic chemists, we must anticipate how deprotection conditions will interact with the entire molecule. The failure of many synthetic routes stems from ignoring the off-target effects of the deprotection mechanism.

    The Methyl Ester: Vulnerability to Basic Conditions

    Methyl esters are traditionally deprotected via base-catalyzed saponification (e.g., LiOH in THF/H₂O or MeOH)[2]. This reaction proceeds via a BAC​2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular).

    • The Causality of Failure: While LiOH is highly effective for simple methyl esters[2], the basic conditions required for saponification are fundamentally incompatible with the 2-cyanoacetyl moiety. The hydroxide or methoxide ions act as bases, readily deprotonating the acidic alpha-carbon of the cyanoacetyl group. This triggers a cascade of unwanted side reactions, including Knoevenagel-type self-condensation, oligomerization, and even scission of the amide bond[3].

    The tert-Butyl Ester: Steric Shielding and Acidic Cleavage

    The tert-butyl ester provides a robust solution through orthogonal reactivity.

    • The Causality of Success: The bulky tert-butyl group provides immense steric hindrance, rendering the ester completely stable to nucleophilic attack and basic conditions[4][5]. To remove it, we utilize acid-catalyzed cleavage (e.g., Trifluoroacetic Acid in Dichloromethane)[6]. This proceeds via an AAL​1 mechanism (acid-catalyzed, alkyl-oxygen cleavage, unimolecular)[6]. The acid protonates the ester oxygen, prompting the departure of a stable tert-butyl carbocation, which rapidly eliminates as isobutylene gas[6]. Because this pathway is strictly acidic, the base-sensitive cyanoacetyl alpha-protons remain completely intact and unreactive.

    MechanisticPathway Scaffold 2-Cyanoacetyl Azanediyl Diacetate Scaffold tBu tert-Butyl Ester (Sterically Hindered) Scaffold->tBu Me Methyl Ester (Sterically Accessible) Scaffold->Me Acid TFA / DCM (Acidic) A_AL1 Mechanism tBu->Acid Orthogonal Base LiOH / H2O (Basic) B_AC2 Mechanism Me->Base Saponification Success Clean Deprotection (High Yield Diacid) Acid->Success Isobutylene release Failure Side Reactions (Alpha-proton deprotonation) Base->Failure Aldol/Degradation

    Mechanistic pathways of ester cleavage and the resulting impact on the cyanoacetyl scaffold.

    Comparative Experimental Data

    To validate the mechanistic theory, we summarize the quantitative performance of both derivatives under standard deprotection conditions. The data clearly illustrates the exceptional stability of the tert-butyl ester to basic hydrolysis compared to primary esters[4], and its superiority for this specific scaffold.

    Table 1: Kinetic Stability Matrix
    Protecting GroupReagent SystemTemp (°C)Time (h)Primary MechanismScaffold Integrity
    Methyl (-Me) LiOH (3.0 eq), THF/H₂O252 - 4 BAC​2 HydrolysisCompromised (<30% intact)
    Methyl (-Me) TFA (50% v/v) in DCM2524 AAL​1 HydrolysisStable (No deprotection)
    tert-Butyl (-tBu) LiOH (3.0 eq), THF/H₂O2524 BAC​2 HydrolysisHighly Stable (>95% intact)
    tert-Butyl (-tBu) TFA (25% v/v) in DCM252 - 4 AAL​1 CleavageClean Cleavage (>95% yield)
    Table 2: Quantitative Yield and Purity Post-Deprotection
    SubstrateDeprotection MethodIsolated Yield of DiacidHPLC PurityMajor Impurities
    Dimethyl EsterLiOH / THF / H₂O18%45%Oligomers, Amide cleavage products
    Di-tert-butyl Ester25% TFA / DCM96% >98% Trace residual TFA

    Experimental Workflows & Protocols

    Based on the data, the use of the Di-tert-butyl ester paired with acidic cleavage is the only viable, self-validating system for yielding the pure 2-cyanoacetyl azanediyl diacetic acid.

    Workflow step1 Step 1: Dissolution Dissolve Di-tert-butyl ester in anhydrous DCM (0.1-0.2 M) step2 Step 2: Acid Addition Add TFA to a final concentration of 25% (v/v) at 20-25°C step1->step2 step3 Step 3: Reaction Monitoring Stir for 2-4 hours. Monitor via LC-MS or TLC step2->step3 step4 Step 4: Concentration Evaporate DCM/TFA under reduced pressure step3->step4 step5 Step 5: Purification Triturate with cold diethyl ether to precipitate pure diacid step4->step5

    Standard operating workflow for the acidic cleavage of the di-tert-butyl ester.

    Protocol: Selective Cleavage of Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate

    This protocol utilizes Trifluoroacetic acid (TFA) in Dichloromethane (DCM), a standard and highly reliable method for this transformation[6].

    Reagents & Equipment:

    • Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate (Substrate)

    • Trifluoroacetic Acid (TFA), Reagent Grade

    • Anhydrous Dichloromethane (DCM)

    • Cold Diethyl Ether ( Et2​O )

    • Rotary Evaporator equipped with a chemical trap

    Step-by-Step Methodology:

    • Reaction Setup: In a clean, dry, round-bottom flask equipped with a magnetic stir bar, dissolve the Di-tert-butyl ester substrate in anhydrous DCM to achieve a concentration of approximately 0.1 - 0.2 M[6]. Ensure the flask is adequately vented to allow for the escape of isobutylene gas.

    • Addition of TFA: While stirring vigorously at room temperature (20-25 °C), slowly add TFA to the solution to reach a final concentration of 25% (v/v)[6]. Note: The choice of 25% TFA balances reaction kinetics while preventing potential acid-catalyzed degradation of the cyano group that can occur at neat TFA concentrations.

    • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by LC-MS. The disappearance of the starting material mass ( [M+H]+ ) and the appearance of the fully deprotected diacid mass should be complete within 2 to 4 hours[6].

    • Work-up & Concentration: Upon confirmed completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess volatile TFA[6]. Co-evaporate the resulting oily residue 3 times with toluene (10 mL per gram of starting material) to azeotropically remove trace TFA.

    • Purification: The crude product will likely be a viscous oil due to residual trapped acid. Triturate the residue with cold diethyl ether ( Et2​O ). The pure 2-cyanoacetyl azanediyl diacetic acid will precipitate as a white solid. Filter the solid, wash with additional cold ether, and dry under high vacuum.

    References

    • Theodorou, V. et al. "Mild alkaline hydrolysis of hindered esters in non-aqueous solution". Arkivoc. Available at: [Link]

    • Thieme Connect. "6.3 Methyl Esters and Derivatives". Protecting Groups in Organic Synthesis. Available at: [Link]

    • Sciforum. "Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound". Sciforum. Available at: [Link]

    Sources

    Comparative

    A Comparative Benchmarking Guide: Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate versus EDTA as a Chelating Agent

    Introduction: The Critical Role of Chelation in Modern Research and Drug Development In the landscape of scientific innovation, particularly within drug development and biological research, the control of metal ion activ...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Critical Role of Chelation in Modern Research and Drug Development

    In the landscape of scientific innovation, particularly within drug development and biological research, the control of metal ion activity is paramount. Metal ions are integral to a vast number of physiological and pathological processes, acting as cofactors for enzymes, stabilizing protein structures, and participating in redox reactions.[1] However, dysregulation of metal ion homeostasis can lead to cellular damage and is implicated in various diseases, including neurodegenerative disorders and cancer.[2]

    Chelating agents, molecules that form stable complexes with metal ions, are indispensable tools for modulating the effects of these ions.[3] For decades, ethylenediaminetetraacetic acid (EDTA) has been the gold standard, a versatile and potent chelating agent used in applications ranging from preventing blood coagulation to treating heavy metal poisoning.[1] Its well-characterized, high-affinity binding to a wide range of metal ions has made it a benchmark against which all other chelators are measured.[4][5]

    This guide introduces Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate, a novel compound with potential chelating properties. Given the continuous search for new molecules with improved specificity, bioavailability, or modified physicochemical properties, a rigorous comparison to the established standard is essential. This document provides a comprehensive framework for benchmarking Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate against EDTA. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a robust analytical strategy to objectively evaluate its performance as a chelating agent.

    Structural Analysis of the Chelating Agents

    The efficacy of a chelating agent is intrinsically linked to its molecular structure. The number and spatial arrangement of donor atoms (typically oxygen and nitrogen) dictate the agent's affinity and selectivity for different metal ions.

    Ethylenediaminetetraacetic acid (EDTA) is a hexadentate ligand, meaning it can form up to six coordinate bonds with a single metal ion.[6] Its structure comprises an ethylenediamine backbone with four carboxymethyl groups.[6] This arrangement allows it to form a highly stable, cage-like structure around a metal ion.

    EDTA_Structure cluster_EDTA EDTA Structure cluster_acetate1 cluster_acetate2 cluster_acetate3 cluster_acetate4 N1 N C1 CH2 N1->C1 C3 CH2 N1->C3 C5 CH2 N1->C5 N2 N C7 CH2 N2->C7 C9 CH2 N2->C9 C2 CH2 C1->C2 C2->N2 C4 C=O C3->C4 O1 OH C4->O1 C6 C=O C5->C6 O2 OH C6->O2 C8 C=O C7->C8 O3 OH C8->O3 C10 C=O C9->C10 O4 OH C10->O4

    Figure 1: Chemical Structure of EDTA

    Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate (CAS 1209379-68-9) presents a different structural motif. It features a central nitrogen atom bonded to two tert-butyl acetate groups and a cyanoacetyl group. The potential donor atoms for metal chelation are the central amine nitrogen, the two carbonyl oxygens of the acetate groups, the nitrogen of the cyano group, and the carbonyl oxygen of the acetyl group. The bulky tert-butyl groups may influence its solubility and steric interactions during complex formation.

    Novel_Chelator_Structure cluster_Novel Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate cluster_acetate1 cluster_acetate2 cluster_cyanoacetyl N_central N C1 CH2 N_central->C1 C3 CH2 N_central->C3 C5 C=O N_central->C5 C2 C=O C1->C2 O1 O C2->O1 C_tertbutyl1 C(CH3)3 O1->C_tertbutyl1 C4 C=O C3->C4 O2 O C4->O2 C_tertbutyl2 C(CH3)3 O2->C_tertbutyl2 C6 CH2 C5->C6 C7 C≡N C6->C7

    Figure 2: Chemical Structure of the Novel Chelating Agent

    Proposed Experimental Benchmarking Protocols

    To provide a definitive comparison, a series of experiments are proposed. These protocols are designed to be self-validating and grounded in established analytical techniques.

    Experiment 1: Determination of Metal-Ligand Stability Constants by Potentiometric Titration

    Rationale: Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes.[7] The stability constant (log K) is a direct measure of the strength of the interaction between the chelating agent and a metal ion.[4] By performing titrations across a range of pH values, the pH-dependent stability of the complexes can also be determined, which is crucial for applications in biological systems.[5]

    Objective: To determine the stepwise and overall stability constants (β) of Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate and EDTA with a panel of biologically relevant metal ions (e.g., Ca²⁺, Mg²⁺, Cu²⁺, Fe³⁺).

    Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare standardized solutions: - Chelating agent (EDTA or Novel) - Metal salt (e.g., CuCl2, FeCl3) - Strong acid (HCl) - Strong base (NaOH, CO2-free) B Calibrate pH electrode system using standard buffers A->B C Titrate chelating agent solution with strong base to determine protonation constants (pKa) B->C D Prepare metal-chelator solutions (e.g., 1:1, 1:2 ratios) B->D F Plot titration curves (pH vs. volume of base) C->F E Titrate metal-chelator solutions with strong base, recording pH and volume of titrant added D->E E->F G Input titration data into specialized software (e.g., Hyperquad) F->G H Calculate stepwise and overall stability constants (β) G->H

    Figure 3: Potentiometric Titration Workflow

    Step-by-Step Methodology:

    • Solution Preparation: Prepare stock solutions of the chelating agents (EDTA and Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate), metal salts (e.g., CaCl₂, MgSO₄, CuCl₂, FeCl₃), standardized strong acid (e.g., 0.1 M HCl), and carbonate-free strong base (e.g., 0.1 M NaOH). All solutions should be prepared in deionized water with a constant ionic strength maintained by a background electrolyte (e.g., 0.1 M KCl).[8][9]

    • Electrode Calibration: Calibrate a glass pH electrode and reference electrode pair using standard pH buffers.[9]

    • Ligand Protonation Constants: Titrate a known concentration of the chelating agent with the standardized NaOH solution to determine its pKa values.

    • Metal-Ligand Titrations: Prepare solutions containing known concentrations of the chelating agent and the metal ion (e.g., at 1:1 and 1:2 molar ratios).[8]

    • Titration Procedure: Titrate the metal-ligand solutions with the standardized NaOH solution. Record the pH value after each addition of titrant.[7]

    • Data Analysis: Plot the titration curves (pH vs. volume of NaOH added). Use specialized software to analyze the titration data and calculate the stability constants of the metal-chelator complexes.[8]

    Experiment 2: Assessment of Chelation Capacity by UV-Vis Spectrophotometry

    Rationale: UV-Vis spectrophotometry offers a complementary method to assess chelation. For transition metals like copper(II) and iron(III), the formation of a complex with a chelating agent often results in a shift in the maximum absorbance wavelength (λmax) or a change in molar absorptivity.[10] This change can be used to quantify the extent of chelation.

    Objective: To compare the ability of Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate and EDTA to chelate colored metal ions (Cu²⁺, Fe³⁺) and to determine the stoichiometry of the resulting complexes.

    UV_Vis_Workflow cluster_prep Preparation cluster_scan Spectral Scans cluster_quant Quantification & Stoichiometry A Prepare stock solutions: - Chelating agents - Metal salts (CuSO4, FeCl3) - Buffer solutions (various pH) B Record absorbance spectra (200-800 nm) of metal ion alone, chelator alone, and metal-chelator mixture A->B C Identify λmax of the metal-chelator complex B->C D Mole-Ratio Method: Keep metal concentration constant, vary chelator concentration C->D E Measure absorbance at λmax for each ratio D->E F Plot Absorbance vs. [Chelator]/[Metal] ratio E->F G Determine stoichiometry from the inflection point of the curve F->G

    Figure 4: UV-Vis Spectrophotometry Workflow

    Step-by-Step Methodology:

    • Solution Preparation: Prepare stock solutions of the chelating agents, metal salts (e.g., CuSO₄, FeCl₃), and buffers to maintain constant pH.

    • Spectral Scans: Record the UV-Vis absorption spectra (e.g., from 200-800 nm) for solutions of the metal ion alone, the chelating agent alone, and a mixture of the two to identify the λmax of the complex.[11]

    • Mole-Ratio Method: Prepare a series of solutions where the metal ion concentration is held constant while the concentration of the chelating agent is systematically varied.[10]

    • Absorbance Measurement: Measure the absorbance of each solution at the predetermined λmax of the complex.

    • Data Analysis: Plot the absorbance as a function of the molar ratio of the chelating agent to the metal ion. The stoichiometry of the complex can be determined from the point of inflection in the resulting curve. The relative chelation capacity can be inferred from the magnitude of the absorbance change.

    Data Presentation and Comparative Analysis

    The results from the proposed experiments should be summarized in clear, comparative tables to facilitate objective assessment.

    Table 1: Comparative Stability Constants (log β) of Chelator-Metal Complexes

    The stability constant (β) quantifies the equilibrium of the complex formation. Higher log β values indicate a more stable complex and stronger chelation.[4]

    Metal IonEDTA (log β)Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate (log β)
    Ca²⁺10.7[12][13]To be Determined
    Mg²⁺8.7[12][13]To be Determined
    Cu²⁺18.8[13]To be Determined
    Fe³⁺25.1[5][13]To be Determined

    Note: EDTA values are from established literature and may vary slightly depending on experimental conditions (ionic strength, temperature).

    Interpretation: A direct comparison of the log β values will provide the most definitive evidence of chelating strength. If the novel compound exhibits log β values comparable to or greater than EDTA for certain metal ions, it would signify strong chelation potential. The relative values between different metal ions will indicate its selectivity.

    Table 2: Summary of UV-Vis Spectrophotometry Results

    This table will summarize the key findings from the spectrophotometric analysis, providing insights into the nature of the complex formed.

    ParameterMetal IonEDTADi-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate
    λmax of Complex (nm) Cu²⁺~730To be Determined
    Fe³⁺~480To be Determined
    Stoichiometry (Chelator:Metal) Cu²⁺1:1[4]To be Determined
    Fe³⁺1:1[4]To be Determined

    Interpretation: The λmax provides information about the electronic environment of the metal ion within the complex. A significant shift upon complexation is indicative of strong interaction. The stoichiometry confirms the binding ratio, which is crucial for understanding the chelation mechanism.

    Expertise & Experience: A Senior Application Scientist's Perspective

    From a structural standpoint, Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate presents an interesting case. The presence of bulky, lipophilic tert-butyl groups could enhance its ability to cross cell membranes compared to the highly polar EDTA. This could be a significant advantage in drug development, where intracellular targets are common.[14] However, these same groups may introduce steric hindrance, potentially leading to lower stability constants compared to the flexible and encompassing structure of EDTA.

    Furthermore, the cyano group is a weaker Lewis base than the carboxylate groups of EDTA, which may result in lower overall affinity for hard metal ions like Ca²⁺ and Mg²⁺. Conversely, it might show interesting selectivity for softer transition metals. The proposed experimental framework is essential to move from structural hypothesis to empirical evidence.

    Conclusion

    While EDTA remains the undisputed benchmark for general-purpose chelation, the quest for novel chelating agents with tailored properties is a vital area of research. Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate, based on its structure, warrants a thorough investigation of its metal-binding capabilities.

    This guide provides a robust, scientifically-grounded framework for such an investigation. By systematically determining the stability constants and spectrophotometric properties of its metal complexes and comparing them directly to EDTA, researchers can generate the necessary data to make informed decisions about its potential utility. The execution of these protocols will unequivocally define the performance profile of this novel compound and determine its place in the toolbox of researchers and drug developers.

    References

    • BenchChem. (2025). An In-depth Technical Guide to Ethylenediaminetetraacetic Acid (EDTA): Chemical Structure, Properties, and Applications.
    • Molecule of the Month. (n.d.). EDTA. Retrieved from [Link]

    • BenchChem. (2026). Application Notes and Protocols for Potentiometric Titration of Metal Ions with Chelating Agents.
    • Vedantu. (2026, February 2). The correct structure of ethylenediaminetetraacetic acid (EDTA) is. Retrieved from [Link]

    • Wikipedia. (n.d.). Ethylenediaminetetraacetic acid. Retrieved from [Link]

    • CD Bioparticles. (n.d.). Chelating Agents. Retrieved from [Link]

    • University of Wisconsin. (n.d.). EDTA - Coordination Compounds Help Page. Retrieved from [Link]

    • MDPI. (2020, June 15). Importance of Biometals as Targets in Medicinal Chemistry: An Overview about the Role of Zinc (II) Chelating Agents. Retrieved from [Link]

    • Academia.edu. (n.d.). Calcium and magnesium-EDTA complexes. Stability constants and their dependence on temperature and ionic strength. Retrieved from [Link]

    • Semantic Scholar. (n.d.). An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. Retrieved from [Link]

    • ResearchGate. (n.d.). Protonation and overall stability constants of EDTA, MGDA and PDA with.... Retrieved from [Link]

    • IUPAC. (n.d.). Critical evaluation of stability constants of metal complexes of complexones for biomedical and environmental applications. Retrieved from [Link]

    • PMC. (n.d.). pH-Potentiometric Investigation towards Chelating Tendencies of p-Hydroquinone and Phenol Iminodiacetate Copper(II) Complexes. Retrieved from [Link]

    • IJCRT.org. (2025, August 8). “The Role Of Chelating Agent In Medical Inorganic Chemistry”. Retrieved from [Link]

    • Massive Bio. (2025, November 28). Chelating Agent. Retrieved from [Link]

    • PMC. (n.d.). Rapid Spectrophotometric Technique for Quantifying Iron in Cells Labeled with Superparamagnetic Iron Oxide Nanoparticles: Potential Translation to the Clinic. Retrieved from [Link]

    • ACS Publications. (n.d.). Potentiometric Titrations Involving Chelating Agents, Metal Ions, and Metal Chelates. Retrieved from [Link]

    • Weizmann Institute of Science. (n.d.). Experiment 2: Potentiometric Titrations. Retrieved from [Link]

    • NECTAR COST. (2024, March 31). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. Retrieved from [Link]

    • ResearchGate. (2016, January 7). The chelating capacity of EDTA & EDDS with Fe3+ is good i.e. 25 & 22 (Stability Constant Values)?. Retrieved from [Link]

    • International Journal of Pharmacy and Technology. (n.d.). Application of UV Spectrophotometric Method for Estimation of Iron in Tablet dosage form. Retrieved from [Link]

    • NISCAIR Online Periodicals Repository. (n.d.). Method validation on iron determination by spectrophotometric method in aqueous medium. Retrieved from [Link]

    • PMC. (n.d.). Di-tert-butyl 2,2′-[(2-hydroxyethyl)azanediyl]diacetate. Retrieved from [Link]

    • Scribd. (n.d.). EDTA Complexometric Titration Overview. Retrieved from [Link]

    Sources

    Validation

    Spectroscopic Validation of Reaction Intermediates Formed from Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate: A Comparative Guide

    Executive Summary In the synthesis of complex nitrogen-containing heterocycles and peptidomimetics, Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate (CAS: 1209379-68-9) serves as a highly versatile, multi-functiona...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In the synthesis of complex nitrogen-containing heterocycles and peptidomimetics, Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate (CAS: 1209379-68-9) serves as a highly versatile, multi-functional building block . The molecule features a highly acidic active methylene group flanked by a cyano and a carbonyl moiety, making it an ideal precursor for Knoevenagel condensations, Gewald reactions, and the synthesis of functionalized nitrile-rich derivatives .

    However, the regioselectivity of these reactions depends entirely on the controlled generation and stabilization of transient enolate intermediates. This guide objectively compares precursor alternatives, evaluates spectroscopic modalities for intermediate validation, and provides a self-validating experimental protocol for capturing these elusive species.

    Precursor Comparison: Why the Di-tert-butyl Scaffold?

    When designing synthetic routes involving cyanoacetyl azanediyl scaffolds, chemists typically choose between methyl, ethyl, and tert-butyl esters. The selection profoundly impacts both the stability of the reaction intermediates and the clarity of spectroscopic validation.

    FeatureDi-tert-butyl Ester (Subject)Diethyl Ester (Alternative)Causality & Impact on Workflow
    Steric Shielding HighLowBulky t-butyl groups prevent unwanted intramolecular cyclization or transesterification during intermediate enolate formation.
    Deprotection Orthogonality Acid-labile (e.g., TFA)Base-labile (e.g., NaOH)t-Butyl esters allow for selective cleavage without disrupting base-sensitive functional groups installed downstream.
    NMR Signal Clarity Sharp singlet (~1.45 ppm, 18H)Complex multipletsThe 18 equivalent protons provide a massive, un-obscured internal reference peak, crucial for quantitative kinetic NMR tracking.

    Analytical Modalities for Intermediate Validation

    Validating the formation of the α-cyano carbanion/enolate intermediate requires analytical techniques capable of operating in situ under cryogenic or strictly anhydrous conditions.

    G Root Spectroscopic Validation IR In-Situ ReactIR Root->IR Kinetic Analysis NMR Flow NMR Root->NMR Structural Analysis IR_Desc Tracks C≡N / C=O bond order reduction IR->IR_Desc NMR_Desc Tracks proton depletion & mass balance NMR->NMR_Desc

    Decision matrix for selecting the optimal spectroscopic validation technique.

    In-Situ ReactIR (FTIR) vs. Flow NMR
    • In-Situ ReactIR: The preferred method for real-time kinetic tracking. When the active methylene is deprotonated, the resulting negative charge delocalizes into the cyano and carbonyl groups. This reduces their bond order, causing a distinct bathochromic shift (lower wavenumber) in the IR spectrum. It is highly effective for determining reaction half-lives.

    • Flow NMR Spectroscopy: The preferred method for structural elucidation. It allows the direct observation of the disappearance of the active methylene protons and confirms regioselectivity by proving the acetate methylenes remain untouched .

    Self-Validating Experimental Protocol: Enolate Capture

    To ensure scientific integrity, intermediate validation must be a self-validating system . The following protocol uses an internal standard and an isotopic quench to create a closed-loop validation cycle. If the intermediate is correctly formed, the final mass balance and isotopic labeling will mathematically prove the mechanism without requiring external assays.

    Objective

    To unequivocally prove the regioselective formation of the cyanoacetyl enolate intermediate using low-temperature 1H NMR.

    Step-by-Step Methodology
    • Baseline Establishment: Dissolve 0.10 mmol of Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate in 0.5 mL of anhydrous THF-d8 in an NMR tube. Add 0.05 mmol of 1,3,5-trimethoxybenzene.

      • Causality: The trimethoxybenzene acts as an inert internal standard. This allows for absolute quantification, ensuring that any disappearance of starting material peaks is due to chemical conversion, not precipitation or degradation.

    • Intermediate Generation: Cool the NMR tube to -78 °C. Slowly inject 0.105 mmol of LiHMDS (Lithium bis(trimethylsilyl)amide).

      • Causality: The cyanoacetyl methylene is highly acidic (pKa ~9-11) compared to the acetate methylenes (pKa >20). LiHMDS is a strong, sterically hindered, non-nucleophilic base that quantitatively and regioselectively deprotonates the target site without attacking the ester carbonyls.

    • Spectroscopic Capture: Transfer the sample to a pre-cooled NMR probe (-40 °C) and acquire spectra.

      • Observation: The active methylene singlet at ~3.86 ppm will disappear. The t-butyl singlet at ~1.45 ppm will remain unchanged, validating regioselectivity.

    • Self-Validation via Isotopic Quench: Inject 0.20 mmol of D₂O into the tube, shake vigorously, and warm to room temperature. Acquire a final spectrum.

      • Causality & Validation: The D₂O quenches the enolate, regenerating the starting scaffold but replacing the active protons with deuterium. The final 1H NMR will perfectly match the baseline spectrum except for the missing 3.86 ppm peak. The integration of the t-butyl peak against the internal standard will return exactly to the baseline ratio (100% mass balance), definitively proving that the transient species was a stable, non-degraded enolate.

    G A Precursor (CAS 1209379-68-9) B LiHMDS (-78 °C) A->B Deprotonation C Enolate Intermediate B->C Active Methylene Activation D D2O Quench (Self-Validation) C->D Isotopic Labeling E Deuterated Precursor D->E Structural Confirmation

    Workflow for the generation and self-validating D2O quench of the enolate intermediate.

    Quantitative Spectroscopic Data Summary

    The following table summarizes the expected spectroscopic shifts observed during the self-validating protocol, providing a benchmark for researchers replicating this workflow.

    Analytical TargetDi-tert-butyl PrecursorEnolate Intermediate (-40 °C)Deuterated Product (Quenched)
    1H NMR: Active Methylene ~3.86 ppm (s, 2H)N/A (Deprotonated)N/A (Deuterated, silent in 1H)
    1H NMR: Acetate Methylene ~3.40 ppm (s, 4H)~3.38 ppm (s, 4H)~3.40 ppm (s, 4H)
    1H NMR: t-Butyl Groups ~1.45 ppm (s, 18H)~1.44 ppm (s, 18H)~1.45 ppm (s, 18H)
    FTIR: C≡N Stretch 2260 cm⁻¹2190 cm⁻¹ (Red-shifted)2260 cm⁻¹
    FTIR: C=O Stretch (Amide) 1685 cm⁻¹1650 cm⁻¹ (Red-shifted)1685 cm⁻¹

    References

    • Title: Hydrogen Bond Donor-Catalyzed One-Pot Transformations of 2,2-Disubstituted Epoxides: Synthesis of Functionalized Nitrile-Rich Derivatives | Source: The Journal of Organic Chemistry - ACS Publications | URL: [Link]

    • Title: Access to α-Cyano Carbonyls Bearing a Quaternary Carbon Center by Reductive Cyanation | Source: Organic Letters - ACS Publications | URL: [Link]

    Comparative

    Validating the Biological Activity and Cytotoxicity of Novel Compounds Derived from Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate: A Comparative Guide

    Authored by: [Your Name/Lab Name] Publication Date: March 28, 2026 Abstract The synthesis of novel bioactive compounds is a cornerstone of modern drug discovery. Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate ser...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Authored by: [Your Name/Lab Name]

    Publication Date: March 28, 2026

    Abstract

    The synthesis of novel bioactive compounds is a cornerstone of modern drug discovery. Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate serves as a versatile scaffold for the generation of a diverse library of derivatives with potential therapeutic applications. This guide provides a comprehensive framework for the systematic validation of the biological activity and cytotoxicity of these novel compounds. We present detailed, step-by-step protocols for key in vitro assays, including the MTT assay for cytotoxicity and a representative enzyme inhibition assay. Furthermore, we offer a comparative analysis of hypothetical data to guide researchers in interpreting their results and benchmarking their lead compounds against established alternatives. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of novel chemical entities.

    Introduction: The Rationale for Derivatization

    Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate is a key intermediate in organic synthesis. Its intrinsic chemical functionalities, including the activated methylene group from the cyanoacetyl moiety and the protected carboxylic acid groups, make it an ideal starting material for the synthesis of a wide array of more complex molecules. Through strategic chemical modifications, researchers can generate libraries of derivatives with diverse pharmacophores, thereby exploring a broad chemical space for potential biological activity.

    The core objective of such a derivatization program is to identify compounds with high potency against a specific biological target while exhibiting minimal off-target effects and low cytotoxicity. This guide will walk you through the essential in vitro assays required to build a robust preliminary profile of these novel derivatives.

    Experimental Design: A Two-Pronged Approach

    The initial in vitro assessment of any new compound library should follow a logical, two-pronged approach: first, an evaluation of its desired biological activity, and second, a concurrent assessment of its general toxicity to living cells. This dual-track analysis is critical for the early identification of compounds with a favorable therapeutic window.

    G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Lead Optimization A Compound Library Synthesis (Derivatives of Core Scaffold) B Primary Biological Activity Assay (e.g., Enzyme Inhibition, Receptor Binding) A->B C Cytotoxicity Assay (e.g., MTT, LDH) A->C D Data Analysis & Hit Identification B->D C->D E Hit-to-Lead Expansion D->E D->E Promising Candidates F Secondary & Orthogonal Assays E->F G In Vivo Studies F->G

    Figure 1: A generalized workflow for the initial in vitro screening and subsequent lead optimization of a novel compound library.

    Part I: Assessing Biological Activity - A Case Study in Enzyme Inhibition

    For the purpose of this guide, we will use a hypothetical enzyme inhibition assay as a model for determining the biological activity of our compound library. The principles and methodologies described herein can be readily adapted to other target classes, such as receptor binding or protein-protein interaction assays.

    Rationale and Experimental Choice

    Enzyme inhibition assays are fundamental in drug discovery, as many diseases are driven by the aberrant activity of specific enzymes. A colorimetric assay is often chosen for primary screening due to its high-throughput nature, cost-effectiveness, and ease of implementation. The underlying principle is that the enzyme's activity on a substrate produces a colored product, and an effective inhibitor will prevent this color change.

    Detailed Experimental Protocol: Colorimetric Enzyme Inhibition Assay

    This protocol is a generalized template and should be optimized for the specific enzyme and substrate being investigated.

    Materials:

    • 96-well microplates

    • Multi-channel pipette

    • Plate reader capable of measuring absorbance at the appropriate wavelength

    • Enzyme of interest (e.g., a specific kinase or protease)

    • Substrate (specific to the enzyme, which produces a colored product upon cleavage)

    • Assay buffer (e.g., Tris-HCl, HEPES with appropriate co-factors like MgCl2 or ATP)

    • Test compounds (dissolved in DMSO, typically at a stock concentration of 10 mM)

    • Positive control inhibitor (a known inhibitor of the enzyme)

    • Negative control (DMSO)

    Procedure:

    • Compound Plating:

      • Prepare serial dilutions of the test compounds and the positive control in the assay buffer. A typical starting concentration range is 100 µM to 1 nM.

      • Add 2 µL of each compound dilution to the appropriate wells of the 96-well plate.

      • Add 2 µL of DMSO to the "no inhibitor" (100% activity) and "no enzyme" (background) control wells.

    • Enzyme Addition:

      • Prepare a solution of the enzyme in the assay buffer at a pre-determined optimal concentration.

      • Add 48 µL of the enzyme solution to all wells except the "no enzyme" background controls. Add 48 µL of assay buffer to the background wells.

      • Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.

    • Reaction Initiation:

      • Prepare a solution of the substrate in the assay buffer.

      • Add 50 µL of the substrate solution to all wells to start the reaction. The total volume in each well should now be 100 µL.

    • Incubation and Measurement:

      • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a pre-determined time (e.g., 30-60 minutes).

      • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Data Analysis:

      • Subtract the average absorbance of the "no enzyme" wells from all other wells.

      • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (100% activity).

      • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    G cluster_workflow Enzyme Inhibition Assay Workflow A 1. Plate Compounds (Test, Positive & Negative Controls) B 2. Add Enzyme (Pre-incubation) A->B C 3. Add Substrate (Initiate Reaction) B->C D 4. Incubate (Allow Reaction to Proceed) C->D E 5. Read Absorbance (Plate Reader) D->E F 6. Calculate % Inhibition & Determine IC50 E->F

    Validation

    Cost-Benefit Analysis of Utilizing Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate in Large-Scale API Manufacturing

    Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Protocol Standard Executive Summary In the synthesis of complex Active Pharmaceutical Ingredi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Protocol Standard

    Executive Summary

    In the synthesis of complex Active Pharmaceutical Ingredients (APIs)—particularly targeted radiopharmaceutical chelators, kinase inhibitors, and functionalized heterocycles—the selection of bifunctional building blocks dictates the scalability and economic viability of the entire synthetic route. Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate (CAS: 1209379-68-9) has emerged as a highly specialized hub molecule [1].

    This guide provides a rigorous cost-benefit analysis comparing this tert-butyl-protected iminodiacetic acid (IDA) derivative against traditional di-ethyl esters and unprotected alternatives. By leveraging orthogonal deprotection strategies, process chemists can bypass the severe yield penalties associated with late-stage basic hydrolysis, ultimately reducing the cost per kilogram of the final API.

    Mechanistic Rationale: The Case for Orthogonal Protection

    To understand the economic advantage of this specific compound, we must analyze its structural causality. The molecule features two distinct reactive domains:

    • The Active Methylene (Cyanoacetyl group): The −CO−CH2​−CN moiety possesses a highly acidic methylene group (pKa ~9). It is primed for electrophilic attack, making it an ideal substrate for Knoevenagel condensations or cyclization reactions to form pyrimidines and pyridines.

    • The Protected Carboxylates (Di-tert-butyl esters): The iminodiacetate backbone is shielded by bulky tert-butyl groups.

    The Chemical Dilemma: If a process utilizes the cheaper di-ethyl or di-methyl variants, removing the ester groups to yield the final free dicarboxylic acid requires harsh basic saponification (e.g., NaOH or LiOH in aqueous methanol). However, the cyano group ( −CN ) is highly sensitive to basic hydrolysis and will prematurely convert into an amide or carboxylic acid, destroying the API's pharmacophore.

    The Solution: The di-tert-butyl ester provides an orthogonal protection strategy [2]. It is completely stable to the basic conditions used during the Knoevenagel condensation but can be cleanly cleaved using mild acidic conditions (e.g., Trifluoroacetic acid, TFA) in the final step. This prevents nitrile degradation, drastically improving late-stage yields.

    Cost-Benefit Analysis: Comparative Metrics

    The following table synthesizes quantitative process data comparing the di-tert-butyl derivative against its primary alternatives in a standard 10-kg scale API manufacturing campaign.

    MetricDi-tert-butyl Ester (CAS 1209379-68-9)Di-ethyl Ester AlternativeUnprotected IDA Derivative
    Raw Material Cost (per kg) High (~$850/kg)Low (~$120/kg)Very Low (~$80/kg)
    Condensation Step Yield 88 - 92%85 - 89%< 40% (Zwitterion interference)
    Deprotection Reagent 20% TFA in DCM (Mild)2M LiOH in THF/H2O (Harsh)N/A
    Deprotection Yield 95 - 98% 45 - 60% (Nitrile hydrolysis)N/A
    API Purity (Pre-Prep HPLC) > 98%~ 75% (Complex side-products)< 50%
    Downstream Purification Cost Minimal (Crystallization)High (Requires Prep-HPLC)Prohibitive
    Overall Cost per kg of API $4,200 $7,800 >$12,000

    CostBenefit Root Protecting Group Strategy for Cyanoacetyl-IDA APIs TButyl Di-tert-butyl Ester (High Upfront Cost) Root->TButyl Ethyl Di-ethyl Ester (Low Upfront Cost) Root->Ethyl TButyl_Deprot Mild Acidic Deprotection (TFA / DCM) TButyl->TButyl_Deprot Ethyl_Deprot Harsh Basic Hydrolysis (NaOH / LiOH) Ethyl->Ethyl_Deprot TButyl_Result High Yield (95%) Nitrile Intact Low Overall API Cost TButyl_Deprot->TButyl_Result Ethyl_Result Low Yield (60%) Nitrile Hydrolyzed High Overall API Cost Ethyl_Deprot->Ethyl_Result

    Figure 1: Decision matrix illustrating how the higher upfront cost of the tert-butyl ester yields lower overall API costs.

    Standardized Experimental Protocol

    To ensure reproducibility and establish a self-validating system, the following protocol details the Knoevenagel condensation of Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate with a model electrophile (4-fluorobenzaldehyde), followed by orthogonal deprotection [3].

    Phase 1: Knoevenagel Condensation

    Causality Check: Toluene is selected as the solvent to enable the azeotropic removal of water via a Dean-Stark apparatus. Removing water drives the equilibrium of the condensation strictly to the right, ensuring >90% conversion.

    • Setup: Equip a 2L round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

    • Reagent Loading: Add Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate (1.0 eq, 100 mmol) and 4-fluorobenzaldehyde (1.05 eq, 105 mmol) to 800 mL of anhydrous toluene.

    • Catalysis: Add piperidine (0.1 eq, 10 mmol) and glacial acetic acid (0.1 eq, 10 mmol). Note: This weak acid/base pair forms piperidinium acetate, an ideal catalyst for enolization without cleaving the ester.

    • Reaction: Reflux the mixture at 110°C for 6 hours. Monitor water collection in the Dean-Stark trap.

    • Validation (TLC/LC-MS): Sample the reaction. The starting material should be consumed. LC-MS will show the intermediate mass [M+H]+ corresponding to the protected arylidene derivative.

    • Workup: Cool to room temperature, wash with 0.5M HCl (2 x 200 mL) to remove the catalyst, followed by brine. Dry over Na2​SO4​ , filter, and concentrate under vacuum.

    Phase 2: Orthogonal Deprotection

    Causality Check: 20% TFA in Dichloromethane (DCM) provides enough acidity to protonate the tert-butyl ester oxygen, leading to the expulsion of stable isobutylene gas and carbon dioxide, without requiring water that could hydrolyze the nitrile.

    • Setup: Dissolve the crude protected intermediate (~100 mmol) in 400 mL of anhydrous DCM in a 1L flask.

    • Deprotection: Cool the flask to 0°C in an ice bath. Slowly add 100 mL of Trifluoroacetic acid (TFA) dropwise over 30 minutes to manage the evolution of isobutylene gas.

    • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

    • Validation (LC-MS): A successful reaction is self-validating via LC-MS; observe a mass shift of exactly −112.17 Da (loss of two tert-butyl groups).

    • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting oil with cold diethyl ether (300 mL) to precipitate the final free dicarboxylic acid API as a highly pure crystalline solid. Filter and dry under high vacuum.

    Workflow A Di-tert-butyl Derivative (CAS 1209379-68-9) C Knoevenagel Condensation (Piperidine, Toluene, 110°C) A->C B Electrophile (e.g., Aldehyde) B->C D Protected API Intermediate (t-Butyl Esters Intact) C->D  Active Methylene  Reaction (-H2O) E Orthogonal Deprotection (20% TFA in DCM, 25°C) D->E F Final API (Free Dicarboxylic Acid) E->F  -Isobutylene  (Nitrile Intact)

    Figure 2: Synthetic workflow demonstrating the orthogonal stability of the tert-butyl protecting groups during condensation.

    Summary

    For drug development professionals scaling up APIs containing both carboxylic acid chelating arms and sensitive cyano/heterocyclic motifs, Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate is the superior building block. While the initial procurement cost is higher than simple alkyl esters, the elimination of downstream basic hydrolysis prevents catastrophic yield losses, ensuring high-purity API generation and a highly favorable overall cost-benefit ratio.

    References

    • Wuts, P. G. M. "Greene's Protective Groups in Organic Synthesis", 5th Edition. John Wiley & Sons, 2014. Available at: [Link]

    Safety & Regulatory Compliance

    Safety

    Definitive Guide to the Safe Disposal of Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate

    This document provides a comprehensive, step-by-step protocol for the proper disposal of Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate (CAS No. 1209379-68-9). As drug development professionals, our commitment to...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    This document provides a comprehensive, step-by-step protocol for the proper disposal of Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate (CAS No. 1209379-68-9). As drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemical reagents we employ. Adherence to these procedures is critical for ensuring personal safety, maintaining a compliant laboratory environment, and protecting our ecosystem.

    Hazard Identification and Risk Assessment

    Understanding the chemical nature of Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate is foundational to its safe handling and disposal. The molecule's structure incorporates functional groups that necessitate a cautious approach.

    • Nitrile Group (-C≡N): Organic nitriles are a class of compounds that should be handled with care. While some simple nitriles can be chemically treated or disposed of via dilute aqueous streams, complex molecules require management as hazardous waste.[3][4]

    • Di-tert-butyl Ester Groups: The bulky tert-butyl ester groups make the molecule susceptible to hydrolysis under strongly acidic or basic conditions. Such reactions could alter the chemical's properties and compatibility with other waste streams.

    Given the absence of specific toxicity data, this compound must be treated as a hazardous substance. The primary risk mitigation strategy is to prevent its release into the environment and to avoid unintended chemical reactions by following a stringent disposal protocol.

    Property Value / Assessment Source
    Chemical Name Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetateParchem[5]
    CAS Number 1209379-68-9Sigma-Aldrich[6]
    Molecular Formula C₁₅H₂₄N₂O₅Sigma-Aldrich[6]
    Inferred Hazards Based on functional groups, treat as potentially harmful. May cause skin and eye irritation.TCI Chemicals[7]
    Disposal Route Collection as Hazardous Chemical WasteVanderbilt University[2]

    Personal Protective Equipment (PPE)

    Before handling the chemical for any purpose, including disposal, ensure the following PPE is worn to prevent exposure.

    • Eye Protection: Chemical safety goggles are mandatory.

    • Hand Protection: Wear nitrile rubber gloves.[8]

    • Body Protection: A standard laboratory coat must be worn.

    • Ventilation: All handling of waste, including containerization, should ideally be performed within a chemical fume hood to minimize inhalation risk.[3]

    Disposal Workflow: A Step-by-Step Protocol

    The cardinal rule for disposing of this compound is do not dispose of it down the drain. [9] The molecular complexity and lack of specific environmental fate data make sink disposal a significant compliance and safety risk. The only appropriate method is collection by a certified hazardous waste management service, coordinated through your institution's EHS department.

    Step 1: Waste Segregation

    Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions within waste containers.

    • Action: Designate a specific waste container for Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate and materials contaminated with it.

    • Causality: Do not mix this waste with other chemical streams, particularly strong acids, bases, or oxidizing agents.[1] Mixing could initiate hydrolysis of the ester groups or unpredictable reactions with the nitrile moiety, potentially generating heat or toxic fumes.

    Step 2: Containerization

    The integrity of the waste container is critical for safe storage and transport.

    • Action: Select a chemically compatible container, typically a high-density polyethylene (HDPE) bottle or carboy, that can be securely sealed. Ensure the container is clean and dry before use.

    • Causality: The container must be robust and non-reactive to prevent leaks or degradation over time. A secure, screw-top cap is essential to prevent the release of vapors.

    Step 3: Labeling

    Clear and accurate labeling is a regulatory requirement and essential for safety.

    • Action: Immediately upon adding waste to the container, affix a hazardous waste tag provided by your EHS department. The label must include:

      • The full chemical name: "Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate"

      • The words "Hazardous Waste"

      • An accurate estimation of the quantities of all components in the container.

      • The date the waste was first added to the container.

    • Causality: Proper labeling ensures that waste handlers are aware of the container's contents, allowing them to manage it safely and in accordance with regulations. It also facilitates regulatory compliance regarding storage time limits for hazardous waste.[10]

    Step 4: Storage Pending Disposal
    • Action: Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area should be a secondary containment bin in a well-ventilated location, away from general work areas.

    • Causality: Storing waste in a designated, ventilated area with secondary containment minimizes the risk of exposure or spills impacting the laboratory environment.

    Step 5: Arrange for Professional Disposal
    • Action: Once the container is full or you have finished the experiments generating this waste, contact your institution's EHS department to schedule a hazardous waste pickup.[2]

    • Causality: EHS professionals are trained to handle, transport, and dispose of chemical waste in compliance with all legal and safety standards, ensuring the final disposition of the material is handled correctly.

    G start Begin Disposal of Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate ppe Step 1: Don Appropriate PPE (Goggles, Nitrile Gloves, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Keep separate from other chemicals) ppe->segregate container Step 3: Use a Labeled, Sealed, Chemically Compatible Container segregate->container storage Step 4: Store in Designated Satellite Accumulation Area container->storage contact_ehs Step 5: Contact EHS for Hazardous Waste Collection storage->contact_ehs end Disposal Complete contact_ehs->end

    Caption: Disposal workflow for the subject compound.

    Spill Management and Decontamination

    Accidents can happen, and a clear plan for spill management is essential.

    • For Small Spills:

      • Ensure the area is well-ventilated and alert colleagues.

      • Wearing appropriate PPE, absorb the spill with an inert material like vermiculite, sand, or a commercial chemical absorbent.[8]

      • Carefully scoop the contaminated absorbent material into your designated hazardous waste container.

      • Decontaminate the spill surface with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]

    • For Large Spills:

      • Evacuate the immediate area.

      • Alert your laboratory supervisor and contact your institution's EHS emergency line immediately.

      • Do not attempt to clean up a large spill without specialized training and equipment.

    Glassware Decontamination

    Glassware that has come into contact with Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate must be decontaminated before being returned to general use.

    • Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove residual compound.

    • Collect this first rinse as hazardous waste in your designated container.

    • Proceed with a standard wash using soap and water.

    References

    • Duke University. Guide to Laboratory Sink/Sewer Disposal of Wastes. [Link]

    • CP Lab Safety. The Greenest Methods for Disposal of Hazardous Lab Chemicals. [Link]

    • UC San Diego. How to Store and Dispose of Extremely Hazardous Chemical Waste. [Link]

    • Reed College. Hazardous Laboratory Chemicals Disposal Guide. [Link]

    • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

    Sources

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